Amonafide dihydrochloride

Catalog No.
S548594
CAS No.
150091-68-2
M.F
C16H19Cl2N3O2
M. Wt
356.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amonafide dihydrochloride

CAS Number

150091-68-2

Product Name

Amonafide dihydrochloride

IUPAC Name

5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione;dihydrochloride

Molecular Formula

C16H19Cl2N3O2

Molecular Weight

356.2 g/mol

InChI

InChI=1S/C16H17N3O2.2ClH/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21;;/h3-5,8-9H,6-7,17H2,1-2H3;2*1H

InChI Key

AEMLYYQEBPJIEO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

amonafide; amonafide hydrochloride; benzisoquinolinedione; nafidimide. US brand name: Quinamed. Abbreviations: AMON. BIDA. Code name: MFA142.

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.Cl.Cl

The exact mass of the compound Amonafide dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amonafide dihydrochloride mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Cytotoxicity Data

The anticancer activity of amonafide is quantified by its half-maximal inhibitory concentration (IC₅₀) across various cell lines, as shown in the table below. Data is primarily from [1] and [2].

Cell Line Origin Reported IC₅₀ (μM) Assay Method Citation
A549 Human Lung Carcinoma 1.1 - 23.46 μM SRB, MTT [1]
U87 Human Glioblastoma 2.26 - 3.10 μM CCK-8 [2]
HeLa Human Cervical Adenocarcinoma 4.67 - 19.10 μM CCK-8, Not Specified [1] [2] [3]
MCF-7 Human Breast Cancer 2.40 - 4.70 μM CCK-8 [2]
HCT-116 Human Colon Carcinoma 4.50 - 15.85 μM CCK-8 [2]
PC3 Human Prostate Cancer 6.38 μM Not Specified [3]
HT-29 Human Colon Cancer 4.67 μM Not Specified [3]
HUVEC Human Umbilical Vein Endothelial (Normal) 0.80 μM CCK-8 [2]

Advanced Prodrug Development

Research has advanced to overcome amonafide's notable side effects by designing prodrugs that are selectively activated in tumor cells [2].

  • Dual-Locked Prodrug (AcKLP): A novel prodrug, AcKLP, was designed for glioblastoma treatment. It remains inactive until sequentially activated by two enzymes overexpressed in glioblastoma cells: Histone Deacetylase (HDAC) and Cathepsin L (CTSL) [2].
  • Mechanism and Workflow: The prodrug is first deacetylated by HDAC, and the resulting intermediate is then cleaved by CTSL to release the active amonafide molecule [2].
  • Enhanced Selectivity: This dual-locked system showed high cancer selectivity with an IC₅₀ of >100 μM in normal HUVEC cells, compared to 2.26 μM in U87 glioblastoma cells [2]. The activation process also generates a fluorescent signal, allowing for real-time monitoring of drug distribution [2].

The experimental workflow for validating this prodrug system is illustrated below.

G A Prodrug AcKLP (Inactive) B Enzyme 1: HDAC (Deacetylation) A->B C Intermediate B->C D Enzyme 2: CTSL (Cleavage) C->D E Active Amonafide Released D->E F Fluorescence Signal & Cell Death E->F

Experimental Protocol Highlights

The cited research provides details on common methodologies used to study amonafide.

  • Cytotoxicity/Viability Assays: Multiple studies used standard colorimetric assays to determine IC₅₀ values.
    • MTT Assay: Used to measure metabolic activity as an indicator of cell viability [1] [4].
    • XTT Assay: Another tetrazolium-based method used similarly to MTT [1].
    • Sulforhodamine B (SRB) Assay: Used to measure cellular protein content to assess growth inhibition [1].
    • CCK-8 Assay: Used to evaluate the cytotoxicity of the AcKLP prodrug and amonafide across multiple cell lines [2].
  • Key Steps in MTT/XTT/SRB/CCK-8 Assays:
    • Plate cells in multi-well plates and allow to adhere.
    • Treat cells with a concentration gradient of amonafide (or prodrug) for a specified period (e.g., 48-96 hours).
    • Add the assay reagent (e.g., MTT, XTT, SRB, CCK-8) to each well and incubate.
    • Measure the absorbance (for MTT, XTT, SRB, CCK-8) of the resulting solution using a plate reader.
    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀.

Clinical and Pharmacogenetic Considerations

Amonafide's metabolism has direct clinical implications for its toxicity and efficacy profile.

  • Active Metabolite and Acetylator Phenotype: Amonafide is metabolized by N-acetylation to an active metabolite, N-acetyl-amonafide [5]. A patient's acetylator phenotype significantly impacts drug exposure.
    • Fast Acetylators: Experience increased toxicity (e.g., leukopenia) due to higher levels of the active metabolite [6].
    • Slow Acetylators: Require a higher dose to achieve the same therapeutic effect [6].
  • Individualized Dosing: Clinical studies have developed pharmacodynamic models for personalized dosing based on acetylator phenotype, gender, and pre-treatment white blood cell (WBC) count [6]. This strategy aims to achieve a target nadir WBC, reducing inter-patient variability in leukopenia [6].
  • Dose-Response Relationship: Clinical trials in breast cancer found a correlation between myelosuppression (leukopenia and thrombocytopenia) and treatment response, suggesting a steep dose-response curve [5].

References

what is the structure of Amonafide dihydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Identifiers

The table below summarizes the key chemical identifiers for Amonafide and its dihydrochloride salt.

Property Amonafide (Base Compound) Amonafide Dihydrochloride
CAS Number 69408-81-7 [1] [2] 150091-68-2 [3] [4]
Molecular Formula C₁₆H₁₇N₃O₂ [1] C₁₆H₁₉Cl₂N₃O₂ [3] [4]
Molecular Weight 283.33 g/mol [1] [2] 356.25 g/mol [4]
IUPAC Name 5-amino-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione [1] 5-amino-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride [3]
SMILES CN(C)CCN1C(=O)c2cccc3cc(N)ccc3c2C1=O [1] CN(C)CCN1C(=O)c2cccc3cc(N)ccc3c2C1=O.Cl.Cl [4]
InChI Key UPALIKSFLSVKIS-UHFFFAOYSA-N [1] AEMLYYQEBPJIEO-UHFFFAOYSA-N [4]

Structural Depiction: The core structure consists of a 1,8-naphthalimide moiety linked to a 2-(dimethylamino)ethyl group at the imide nitrogen [1]. The dihydrochloride salt forms when two hydrochloric acid molecules protonate the basic tertiary amine and the primary aromatic amine groups on the naphthalimide ring system.

G Amonafide Amonafide Base Structure Base Structure Amonafide->Base Structure has Dihydrochloride Salt Dihydrochloride Salt Amonafide->Dihydrochloride Salt forms 1,8-Naphthalimide Core 1,8-Naphthalimide Core Base Structure->1,8-Naphthalimide Core 2-(dimethylamino)ethyl side chain 2-(dimethylamino)ethyl side chain Base Structure->2-(dimethylamino)ethyl side chain Protonated Tertiary Amine (HCl) Protonated Tertiary Amine (HCl) Dihydrochloride Salt->Protonated Tertiary Amine (HCl) Protonated Aromatic Amine (HCl) Protonated Aromatic Amine (HCl) Dihydrochloride Salt->Protonated Aromatic Amine (HCl)

Diagram of this compound structural components, highlighting the naphthalimide core and protonated amine groups.

Physicochemical Properties

The following table lists key physicochemical properties of the Amonafide base compound.

Property Value / Description
Appearance Yellow to dark yellow solid [1]
Melting Point 162 - 164 °C [1]
Predicted Boiling Point 500.2 ± 35.0 °C [1]
Predicted Density 1.306 ± 0.06 g/cm³ [1]
Predicted pKa 8.83 ± 0.28 [1]
Solubility Soluble in DMSO (57 mg/mL) and Methanol; Insoluble in Water [1] [2]
Storage Keep in a dark place, sealed in dry conditions at 2-8°C [1]

Mechanism of Action and Biological Profile

  • Primary Mechanism: Amonafide is a topoisomerase II (Topo II) inhibitor and DNA intercalator [5] [6] [2]. It induces protein-associated DNA strand breaks by interfering with the DNA breakage-reunion activity of Topo II, ultimately leading to apoptosis [2].
  • Cellular Effects: Beyond its primary mechanism, research indicates Amonafide can induce reactive oxygen species (ROS) generation and autophagic cell death in certain contexts [5] [7].
  • Key Characteristic: It is notably unaffected by P-glycoprotein-mediated efflux, a common mechanism of multidrug resistance, unlike other Topo II inhibitors like doxorubicin or etoposide [2].

Research and Clinical Development

  • Clinical Status: Amonafide has been evaluated in multiple Phase 2 and Phase 3 clinical trials for cancers including Acute Myeloid Leukemia and solid tumors [2]. However, its development has been challenged by dose-limiting toxicities, such as myelosuppression and central neurotoxicity, which have limited its clinical application [5] [8].
  • Current Research Focus: To overcome these limitations, current research is heavily focused on prodrug strategies. A 2024 study developed a novel dual-enzyme responsive prodrug (AcKLP) for glioblastoma treatment [5].
    • Design: The prodrug remains inactive until sequentially activated by two enzymes (HDAC and CTSL) overexpressed in glioblastoma cells [5].
    • Outcome: This approach demonstrated high selectivity with an IC₅₀ >100 µM in normal cells (HUVEC) vs. ~2.3 µM in glioblastoma (U87) cells, significantly reducing off-target toxicity [5].
  • Emerging Applications: A 2025 study identified Amonafide as a novel geroprotector in a C. elegans model, where it extended healthspan and lifespan by activating mitochondrial and other cellular defense pathways. This suggests potential for application in age-related diseases like Parkinson's [9].

Experimental Protocols for Cytotoxicity Assessment

The MTT assay is a standard method for evaluating the cytotoxicity and antiproliferative activity of Amonafide and its derivatives. Below is a generalized protocol based on cited research [2] [8].

G Start Start Plate cells in 96-well plates Plate cells in 96-well plates Start->Plate cells in 96-well plates Incubate for 24h Incubate for 24h Plate cells in 96-well plates->Incubate for 24h Add serial dilutions of Amonafide Add serial dilutions of Amonafide Incubate for 24h->Add serial dilutions of Amonafide Incubate for 72h Incubate for 72h Add serial dilutions of Amonafide->Incubate for 72h Add MTT reagent Add MTT reagent Incubate for 72h->Add MTT reagent Incubate for 4h Incubate for 4h Add MTT reagent->Incubate for 4h Dissolve formazan crystals with DMSO Dissolve formazan crystals with DMSO Incubate for 4h->Dissolve formazan crystals with DMSO Measure absorbance at 570nm Measure absorbance at 570nm Dissolve formazan crystals with DMSO->Measure absorbance at 570nm Calculate IC50 values Calculate IC50 values Measure absorbance at 570nm->Calculate IC50 values Key Parameters Key Parameters Cell Density: 2.5 x 10³ cells/well Cell Density: 2.5 x 10³ cells/well Key Parameters->Cell Density: 2.5 x 10³ cells/well  defines Compound Solvent: DMSO Compound Solvent: DMSO Key Parameters->Compound Solvent: DMSO  defines Incubation Time: 72h Incubation Time: 72h Key Parameters->Incubation Time: 72h  defines

Workflow for MTT assay to evaluate Amonafide cytotoxicity, showing key steps and parameters.

Key Considerations for Research Use

  • Solubility and Storage: For in vitro work, prepare a stock solution in DMSO and store aliquots as recommended. The compound is light-sensitive [1] [2].
  • Cytotoxicity Range: The IC₅₀ values of Amonafide are cell line-dependent. Consult literature for specific models, as values can range from low micromolar to over 25 µM [6].
  • Safety: Amonafide is for research use only and is a controlled substance in some territories [6]. It must be handled with appropriate precautions in a laboratory setting.

References

Amonafide dihydrochloride topoisomerase II inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action

Amonafide exerts its cytotoxic effects through a multi-step process that begins with its entry into the cell nucleus.

G DNA Double-Stranded DNA TopoII Topoisomerase II (TOP2) DNA->TopoII  Binds to DNA CleavageComplex Stabilized Cleavage Complex DNA->CleavageComplex  Forms Complex TopoII->CleavageComplex  Forms Complex Anandamide Amonafide Anandamide->DNA  Intercalates into DNA Anandamide->TopoII  Inhibits Catalytic Activity DSB Accumulation of Double-Strand Breaks (DSB) CleavageComplex->DSB  Prevents Re-ligation Apoptosis Cell Death (Apoptosis) DSB->Apoptosis  Irreparable Damage

The diagram above illustrates this process. Mechanistically, amonafide is a catalytic inhibitor that interferes with the breakage-reunion reaction of TOP2 [1]. It stimulates TOP2-mediated DNA cleavage by preventing the re-ligation step, leading to the stabilization of covalent TOP2-DNA cleavage complexes [1]. The subsequent accumulation of DNA double-strand breaks triggers programmed cell death [1].

Amonafide's action is ATP-insensitive, distinguishing it from classical TOP2 inhibitors like etoposide and doxorubicin, whose effects are enhanced by ATP [2] [1]. Its cleavage site preference also differs, with a high preference for a cytosine at the -1 position [1].

Overcoming Multidrug Resistance

A significant clinical advantage of amonafide is its ability to circumvent P-glycoprotein (Pgp)-mediated multidrug resistance (MDR) [2].

G DrugIn Drug Enters Cell Pgp P-glycoprotein (Pgp) Efflux Pump DrugIn->Pgp  Substrate Drugs (e.g., Daunorubicin, Etoposide) Resistance Multidrug Resistance (MDR) Reduced Efficacy Pgp->Resistance  Active Efflux Anandamide Amonafide Cytotoxicity Cytotoxicity Maintained Anandamide->Cytotoxicity  Not a Pgp Substrate

As shown above, while classical topoisomerase II inhibitors are substrates for Pgp and get pumped out of cancer cells, amonafide is not affected by this efflux mechanism [2]. Studies in cell culture models like Caco-2 and MDR1-MDCK showed amonafide had low efflux/influx ratios that were unchanged by Pgp inhibitors, unlike daunorubicin [2]. This makes it a potential therapeutic option for resistant cancers, particularly relapsed or refractory acute myeloid leukemia (AML) with Pgp overexpression [2].

Experimental Data & Protocols

For researchers, here is a summary of key experimental findings and common protocols used to study amonafide.

In Vitro Cytotoxicity and Mechanism Assays

The table below consolidates quantitative data and methodologies from preclinical studies.

Assay Type Protocol Summary & Key Findings Cell Lines / Models

| Cytotoxicity (MTT Assay) | Protocol: Cells seeded in 96-well plates, treated with serially diluted amonafide for 72 hours. MTT reagent added, absorbance measured at 570nm. IC50 calculated from dose-response curves [1]. Finding: Inhibits growth of various tumor cell lines; IC50 values: ~2.73 μM (HeLa), ~4.67 μM (HT-29), ~6.38 μM (PC3) [1]. | HCT-116, K562, HepG2, MDA-MB-231, HT-29, HeLa, PC3 [3] [1] | | Topoisomerase II-Mediated DNA Cleavage | Protocol: Incubation of DNA, topoisomerase II, and amonafide. Analysis of DNA strand breaks via gel electrophoresis or alkaline elution assay [1]. Finding: Induces protein-associated DNA single-strand and double-strand breaks. Does not produce topoisomerase I-mediated cleavage even at 100 μM [1]. | Cell-free systems; Human myeloid leukemia cells [1] | | Pgp Efflux Assay | Protocol: Use of polarized monolayer cell lines (Caco-2, MDR1-MDCK). Measurement of drug transport (efflux/influx ratio) with/without Pgp inhibitor Cyclosporin A (CSA) [2]. Finding: Amonafide efflux ratio is low and unchanged by CSA, unlike daunorubicin, confirming it is not a Pgp substrate [2]. | Caco-2 cells, MDR1-MDCK cells, K562/DOX cells [2] |

Research Status and Developments

Amonafide has been investigated in clinical trials for several oncology indications, though its development has faced challenges.

  • Clinical Trial History: Amonafide has reached Phase 3 clinical trials [1]. It has been studied as a monotherapy and in combination with cytarabine for the treatment of secondary AML and relapsed/refractory AML [2]. Phase 2 trials have also been conducted for prostate cancer [1].
  • Challenge - Toxicity: Dose-limiting toxicity, particularly myelosuppression (neutropenia), and unpredictable patient pharmacokinetics have been significant hurdles [3]. These side effects have limited its clinical application despite its promising efficacy [3].
  • Recent Innovations - Prodrug Strategy: To improve selectivity and reduce systemic toxicity, a novel double-locked, enzyme-triggered prodrug of amonafide has been developed [4]. This prodrug remains inactive until specifically cleaved by two distinct enzymes highly expressed in target cells like glioblastoma, minimizing damage to normal cells [4].

References

Amonafide dihydrochloride DNA intercalation

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Amonafide exerts its primary anticancer effect through a multi-step process centered on DNA interaction and enzyme inhibition. The sequence of its mechanism is outlined below:

G Amonafide Amonafide DNA_Intercalation DNA_Intercalation Amonafide->DNA_Intercalation 1. Binds DNA TopoII_Inhibition TopoII_Inhibition DNA_Intercalation->TopoII_Inhibition 2. Distorts Helix DSB_Formation DSB_Formation TopoII_Inhibition->DSB_Formation 3. Stabilizes Complex Replication_Block Replication_Block DSB_Formation->Replication_Block 4. Prevents Repair Apoptosis Apoptosis Replication_Block->Apoptosis 5. Triggers

Amonafide induces cell death by intercalating DNA and inhibiting topoisomerase II, leading to irreversible DNA damage.

  • DNA Intercalation: The naphthalimide core of amonafide inserts itself between the base pairs of the DNA double helix [1]. This intercalation distorts the sugar-phosphate backbone and changes the DNA's helical structure, which is a critical first step for its downstream effects [2] [1].
  • Topoisomerase II Inhibition: The distorted DNA structure prevents the normal function of topoisomerase II (Topo II), an enzyme essential for managing DNA tangles and replication [3]. Amonafide specifically "traps" the Topo II enzyme after it has created a double-strand break, preventing the DNA strands from being re-ligated [4] [3].
  • Cellular Consequences: The persistence of these protein-associated double-strand breaks leads to the failure of DNA replication and RNA synthesis, ultimately triggering programmed cell death (apoptosis) in cancer cells [3].

Quantitative Cytotoxicity and Derivative Comparisons

The biological activity of amonafide and its analogs can be quantified through various assays. The table below summarizes key experimental data.

Table 1: Cytotoxicity and Activity of Amonafide and Related Compounds

Compound Cell Line / Assay Key Metric Result Significance / Comparison
Xanafide (Amonafide L-malate) MCF-7 (Breast Cancer) [1] Total Growth Inhibition (TGI) Comparable to paclitaxel, docetaxel; superior to doxorubicin, gemcitabine, vinorelbine Most active in ER+/p53 wild-type line [1]
Xanafide MDA-MB-231, SKBR-3 (Breast Cancer) [1] Total Growth Inhibition (TGI) Moderate sensitivity Activity is cell line-dependent [1]
Xanafide T47D (Breast Cancer) [1] Total Growth Inhibition (TGI) No response Resistance linked to ER+/p53 mutated status [1]
Numonafides (6-amino derivatives) NCI-H460 (Lung), MCF-7 (Breast) [5] Growth Inhibition (GI₅₀) Similar potency to amonafide Retains DNA intercalation & Topo II inhibition without NAT2 acetylation [5]
Amonafidazene (Chimera) Various Cancer Cell Lines [4] Antiproliferative Activity Significantly stronger than amonafide Dual-action: DNA intercalation + targeted methylation [4]

Key Experimental Protocols

To evaluate the properties of amonafide and its derivatives, researchers employ several standard and advanced techniques.

Table 2: Summary of Key Experimental Methodologies

Method Core Purpose Typical Protocol Summary Application in Amonafide Research

| Sulforhodamine B (SRB) Assay [1] | Measure in vitro cytotoxicity and cell proliferation. | 1. Seed cells in 96-well plates. 2. Expose to drug serially diluted for 48 hours. 3. Precipitate cells with Trichloroacetic Acid (TCA), wash, and stain with SRB dye. 4. Measure optical density to determine cell mass. | Used to establish GI₅₀ and TGI values for Xanafide in breast cancer cell panels [1]. | | N-Acetyl Transferase-2 (NAT2) Assay [5] | Determine if a compound is a substrate for metabolic activation. | Incubate the test compound with NAT2 enzyme and acetyl-CoA. Monitor the reaction (e.g., via HPLC) for the formation of N-acetylated metabolites. | Confirmed amonafide is extensively acetylated, while 6-amino derivatives (Numonafides) are not, predicting a better safety profile [5]. | | Molecular Docking & Dynamics [6] [2] | Model and visualize the atomic-level interaction between a drug and its target. | 1. Prepare the 3D structure of the drug (ligand) and the target (e.g., DNA duplex/Topo II). 2. "Dock" the ligand into the target's binding site using software (e.g., ICM Pro). 3. Run molecular dynamics simulations to assess stability and binding energy. | Used to compare binding conformations of amonafide and azonafide to DNA, explaining azonafide's stronger binding [2]. |

Advanced Research and Novel Applications

Research into amonafide has progressed beyond its original design, leading to two advanced concepts: engineered dual-action chimeras and unexpected repurposing for age-related disease.

1. Dual-Action Chimera: Amonafidazene Amonafidazene is a sophisticated molecular chimera designed to enhance anticancer efficacy. Its structure and function integrate two distinct mechanisms, as shown in the following workflow:

G Prodrug Prodrug Intercalation Intercalation Prodrug->Intercalation 1. Administer LocalActivation LocalActivation Intercalation->LocalActivation 2. Localizes to DNA Methylation Methylation LocalActivation->Methylation 3. Releases Methylating Agent DSB DSB Methylation->DSB 4. Causes Proximal Damage SynergisticDamage SynergisticDamage DSB->SynergisticDamage 5. Synergizes & Blocks Repair

Amonafidazene combines DNA intercalation with targeted methylation, creating synergistic DNA damage that is difficult for cancer cells to repair.

This chimera links an amonafide-based DNA intercalator to a DNA-methylating moiety via a linker [4]. The amonafide portion guides the entire molecule to DNA, and upon activation, the methylating agent causes damage right next to the Topo II-induced double-strand breaks. This combined damage overloads and suppresses the cancer cell's DNA repair machinery, leading to significantly more potent anticancer activity than amonafide alone [4].

2. Geroprotection in Model Organisms A groundbreaking 2025 study identified a surprising new application for amonafide: promoting healthspan and lifespan. The discovery and mechanism involve a multi-stage process:

G Screen Screen TopoInhibitors TopoInhibitors Screen->TopoInhibitors In silico screening Amonafide Amonafide TopoInhibitors->Amonafide In vivo validation Defense Defense Amonafide->Defense Activates UPRmt UPRmt Defense->UPRmt via AFT--1 Healthspan Healthspan UPRmt->Healthspan Required for improvement

Amonafide extends healthspan in C. elegans by activating cellular defense responses, primarily the mitochondrial unfolded protein response (UPRmt).

The study found that amonafide treatment in C. elegans extended healthspan and lifespan by activating multiple cellular defense pathways [7]. The longevity effect was not solely dependent on the classic DAF-16/FOXO pathway but was crucially dependent on the transcription factor AFS-1 to trigger the Mitochondrial Unfolded Protein Response (UPRmt) [7]. Furthermore, amonafide improved mobility in a worm model of Parkinson's disease, suggesting its potential as a candidate for therapeutic repurposing [7].

Conclusion

Amonafide remains a versatile and chemically modifiable scaffold. Its well-understood mechanism as a Topo II inhibitor has enabled the rational design of safer derivatives like the Numonafides and more potent dual-action drugs like Amonafidazene. Furthermore, the discovery of its geroprotective effects opens a new and exciting avenue of research beyond oncology. Future work will likely focus on clinical translation of these advanced compounds and deeper exploration of the link between DNA damage, cellular stress responses, and longevity.

References

Amonafide dihydrochloride research background

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Profile Across Cell Lines

Amonafide's cytotoxic effects have been quantified in numerous cell lines. The following table consolidates key IC₅₀ values (the concentration required to inhibit 50% of cell growth) from recent research to illustrate its potency and selectivity.

Cell Line Cell Type IC₅₀ (μM) Notes / Experimental Conditions
U87 Human Glioblastoma 2.26 ± 0.1 [1] For the prodrug AcKLP; comparable to native Amonafide (IC₅₀ 3.10 μM) [1].
HUVEC Human Umbilical Vein Endothelial (Normal) >100 [1] For the prodrug AcKLP, showing selective toxicity; native Amonafide is highly toxic (IC₅₀ 0.80 μM) [1].
HeLa Human Cervical Cancer 2.73 [2] 72-hour MTT assay [2].
MCF-7 Human Breast Cancer 2.40 ± 0.1 [1] Native Amonafide [1].
HT-29 Human Colorectal Cancer 4.67 [2] 72-hour MTT assay [2].
PC3 Human Prostate Cancer 6.38 [2] 72-hour MTT assay [2].
A549 Human Lung Cancer 1.59 [3] 48-hour MTT assay. Other studies report values from 1.1 μM to 24.3 μM, indicating variability based on specific assay conditions [1] [3].
HCT-116 Human Colorectal Cancer 4.50 ± 0.3 [1] Native Amonafide [1].

Standard Experimental Protocols

For researchers aiming to work with amonafide, here are summaries of common experimental protocols as cited in the literature.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard method for evaluating the antiproliferative activity of amonafide [2].

  • Cell Seeding: Harvest and seed cells in 96-well tissue culture plates at a density of 2.5 × 10³ cells/well in 150 µL of growth medium.
  • Drug Treatment: After 24 hours, add serial dilutions of amonafide (typically prepared in DMSO and then diluted in PBS or culture medium) to the wells. Include a negative control (e.g., PBS or DMSO vehicle).
  • Incubation: Expose cells to the drug for a set period, commonly 72 hours.
  • Viability Measurement:
    • Wash cells twice with PBS.
    • Add MTT reagent (1 mg/mL in PBS) and incubate for approximately 4 hours.
    • Dissolve the formed formazan crystals with DMSO.
  • Analysis: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of absorbance (cell viability) against the drug concentration [2].
Mechanism Studies: Topoisomerase II-Mediated DNA Cleavage

This assay investigates amonafide's fundamental mechanism of action by detecting its effect on DNA integrity.

  • Reaction Setup: A standard reaction mixture contains DNA substrate (e.g., pBR322 plasmid), topoisomerase II enzyme, and amonafide.
  • Incubation & Termination: The reaction is incubated at 37°C for a set time and then terminated with a denaturing agent like sodium dodecyl sulfate (SDS) to trap the "cleavable complex" between Topo II and DNA.
  • Analysis: The DNA is purified and analyzed using agarose gel electrophoresis. The presence of linear DNA (Form III) indicates DNA double-strand breaks induced by the drug-enzyme complex. The cleavage pattern stimulated by amonafide is noted to be distinct from other Topo II inhibitors like etoposide or doxorubicin [2].

Research Models and Workflow

The diagram below outlines the key research models and pathways involved in studying amonafide's effects, from cellular mechanisms to organismal outcomes.

G Amonafide Amonafide PrimaryTarget Primary Molecular Target Amonafide->PrimaryTarget TopoII Topoisomerase II (Topo II) PrimaryTarget->TopoII DNA DNA Intercalation PrimaryTarget->DNA CellularEffects Cellular Effects TopoII->CellularEffects Inhibition DNA->CellularEffects Intercalation DNADamage DNA Damage (SSB, DSB, Cross-links) CellularEffects->DNADamage Apoptosis Induction of Apoptosis CellularEffects->Apoptosis ResearchModels Research Models & Outcomes DNADamage->ResearchModels Apoptosis->ResearchModels CancerModels Cancer Cell Lines & Xenografts (Anti-tumor activity) ResearchModels->CancerModels AgingModel C. elegans Model (Healthspan & Lifespan) ResearchModels->AgingModel AntiviralResearch Antiviral Research (Arenavirus replication inhibition) ResearchModels->AntiviralResearch

Research pathways for amonafide's effects and applications.

Current Research Directions & Strategies to Mitigate Toxicity

A major historical challenge with amonafide is its toxicity, particularly myelosuppression, which is influenced by a patient's N-acetyltransferase 2 (NAT2) phenotype, leading to variable metabolism and drug exposure [4]. Current research is focused on overcoming this and improving its therapeutic profile:

  • Prodrug Development: A leading strategy is the design of enzyme-responsive prodrugs. The AcKLP prodrug remains inactive until specifically activated by two enzymes (HDAC and CTSL) overexpressed in glioblastoma cells. This double-locked system demonstrated potent cytotoxicity in U87 glioblastoma cells (IC₅₀ ∼2.3 μM) while drastically reducing toxicity in normal HUVEC cells (IC₅₀ > 100 μM) [1].
  • New Formulations: Xanafide (amonafide L-malate), a novel salt formulation, was developed with improved solubility and stability. It has received Orphan Drug Designation for acute myeloid leukemia (AML) [4].
  • Polyamine Conjugation: Research into naphthalimide-polyamine conjugates aims to improve tumor selectivity and efficacy. Compound 11e, a conjugate with spermine, showed superior in vivo antitumor activity and reduced toxicity compared to native amonafide in a H22 hepatoma model [5].
  • Exploring New Indications: Beyond oncology, amonafide has been identified as a geroprotector. In C. elegans, it extended healthspan and lifespan by activating the mitochondrial unfolded protein response (UPRmt) via the transcription factor afts-1, and also improved mobility in a Parkinson's disease model [6]. Additionally, topoisomerase II inhibitors, including amonafide, have shown potential as pan-arenaviral replication inhibitors [7].

References

Amonafide dihydrochloride apoptotic signaling pathway

Author: Smolecule Technical Support Team. Date: February 2026

Core Apoptotic Signaling Pathway of Amonafide

Amonafide, a topoisomerase II (Topo II) inhibitor and DNA intercalator, induces apoptotic cell death through a defined sequence of molecular events. The diagram below illustrates this core signaling pathway.

G Start Amonafide TopoII Topoisomerase II (Topo II) Poisoning Start->TopoII DNADamage DNA Damage TopoII->DNADamage JNK JNK Activation DNADamage->JNK p53 p53/p73 Stabilization DNADamage->p53 Gadd153 Gadd153/CHOP Induction DNADamage->Gadd153 BaxBak Bax/Bak Activation JNK->BaxBak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBak->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase Cascade Activation (Caspase-9/-3) CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis p53Path Transcription of Pro-apoptotic Genes p53->p53Path Gadd153->MOMP p53Path->BaxBak

The mechanism begins with amonafide intercalating into DNA and poisoning Topo II, stabilizing the covalent complex between Topo II and DNA, which leads to double-stranded DNA breaks [1] [2]. This DNA damage initiates a pro-apoptotic signaling cascade:

  • Kinase Activation and Transcription Factor Induction: The DNA damage response involves sustained activation of c-Jun N-terminal kinase (JNK) [3]. JNK phosphorylates and activates transcription factors like c-Jun (a component of AP-1) and stabilizes p53 and its family member p73 [3]. This leads to the induction of pro-apoptotic genes, including Gadd153/CHOP (associated with endoplasmic reticulum stress) and proteins like Bim [3].
  • Mitochondrial Apoptosis (Intrinsic Pathway): The key downstream effect is the activation of pro-apoptotic Bcl-2 family proteins Bax and Bak [3]. Their activation causes Mitochondrial Outer Membrane Permeabilization (MOMP), leading to the release of cytochrome c into the cytosol [3]. Cytochrome c then forms the apoptosome with Apaf-1 and procaspase-9, activating the caspase cascade and executing apoptosis [3].

Limitations and Novel Derivatives/Strategies

The clinical development of amonafide has been challenged by significant side effects, including dose-limiting myelosuppression and central neurotoxicity [4] [5]. A major issue is its metabolism by N-acetyltransferase 2 (NAT2), where a patient's acetylator status leads to unpredictable pharmacokinetics and toxicity [5]. To overcome these hurdles, several novel strategies have emerged:

  • Prodrug Development (AcKLP): A "double-locked" prodrug, AcKLP, remains inactive until sequentially activated by two enzymes overexpressed in glioblastoma cells: Histone Deacetylases (HDAC) and Cathepsin L (CTSL) [6] [1]. This design achieves high cancer cell selectivity, with an IC50 of ~2.3 μM in glioblastoma (U87) cells compared to >100 μM in normal endothelial cells (HUVEC) [6] [1]. Interestingly, the activated AcKLP prodrug primarily induces autophagic cell death in U87 cells, an alternative cell death pathway [6] [1].
  • Structural Analogues (R16): The analogue R16 was developed by substituting a heterocyclic group and introducing a thiol group to amonafide's structure [2]. R16 demonstrates improved cytotoxicity and is effective against multidrug-resistant cells. It functions by a similar mechanism—poisoning Topo II—but with a potent ability to trap Topo II-DNA cleavage complexes, leading to enhanced DNA damage and apoptosis [2].
  • Polyamine Conjugates (11e): Conjugating amonafide-related naphthalimide scaffolds to polyamines (e.g., spermine in compound 11e) is another promising approach [4] [7]. Compound 11e inhibits tumor cell proliferation and induces apoptosis via a ROS-mediated mitochondrial pathway. In vivo studies showed it was more effective than amonafide in inhibiting tumor growth and preventing lung cancer metastasis [7].

Quantitative Cytotoxicity Data

The table below summarizes the half-maximal inhibitory concentration (IC50) values of amonafide and its novel derivatives across various cell lines, highlighting their potency and selectivity.

Compound Cell Line Cell Type IC50 (μM) Reference
Amonafide (ANF) U87 Human Glioblastoma 3.10 ± 0.2 [1]
HUVEC Normal Human Endothelial 0.80 ± 0.04 [1]
Prodrug AcKLP U87 Human Glioblastoma 2.26 ± 0.1 [1]
HUVEC Normal Human Endothelial > 100 [1]
Analogue R16 Various Panel of Human Tumor Cells More cytotoxic than ANF [2]
Conjugate 11e K562 Human Leukemia 2.86 [4]
HCT-116 Human Colorectal Cancer 5.12 [4]

Experimental Protocols for Key Assays

To investigate the apoptotic signaling pathway of amonafide and related compounds, researchers employ a range of standard biochemical and cell biology assays.

1. Cytotoxicity and Cell Viability (IC50 Determination)

  • Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).
  • Common Assays: Sulforhodamine B (SRB) assay [5] or Cell Counting Kit-8 (CCK-8) assay [1].
  • Basic Protocol: Seed cells in 96-well plates. The next day, add serial dilutions of the test compound. After incubation (e.g., 48 hours), precipitate cells with trichloroacetic acid (SRB) or add the CCK-8 reagent. Measure the absorbance of the SRB dye dissolved in Tris base or the formazan product from CCK-8 using a plate reader. Calculate IC50 values using linear regression or non-linear fitting models [1] [5].

2. Analysis of Apoptotic Mechanisms

  • DNA Damage and Topo II Poisoning:
    • DNA Cleavage Assay: Detect the formation of covalent Topo II-DNA complexes in cells treated with the compound [2].
  • Mitochondrial Pathway:
    • Mitochondrial Membrane Potential (MMP): Use fluorescent dyes like Rhodamine 123 (Rh123). Healthy mitochondria with intact MMP accumulate the dye, while a decrease in fluorescence indicates MMP loss [4] [7].
    • Reactive Oxygen Species (ROS) Detection: Use the fluorescent probe DCFH-DA. Its oxidation in the presence of ROS produces a fluorescent signal measurable by flow cytometry or fluorescence microscopy [7].
    • Western Blotting: Analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, as well as cytochrome c release from mitochondria [3].
  • Caspase Activity:
    • Caspase-Glo Assays: Use luminescent substrates to measure the activity of executioner caspases (e.g., caspase-3/7) as a direct marker of apoptosis commitment [1] [3].
  • Cell Death Pathways:
    • Morphological Assessment: Use fluorescent dyes like Acridine Orange (AO) and Ethidium Bromide (EB) to distinguish viable, early apoptotic, late apoptotic, and necrotic cells based on nuclear morphology and membrane integrity [4].
    • High Content Screening (HCS): Multiparameter analysis using automated microscopy to simultaneously measure MMP, lysosomal mass, and ROS generation in the same cell population [7].

The field of amonafide research is actively evolving from a single-agent chemotherapeutic with significant drawbacks towards a platform for developing smarter, targeted therapies.

  • Current Focus: The main thrust is on prodrug strategies and targeted conjugates to improve tumor selectivity and reduce off-target toxicity.
  • Mechanistic Insight: Future work should further elucidate the switch between apoptosis and autophagy induced by different analogues, which could reveal new combinatory targets.
  • Clinical Translation: The success of these strategies, like the double-locked AcKLP, will depend on robust in vivo validation and, eventually, clinical trials that account for patient-specific factors like enzyme expression profiles.

References

Amonafide dihydrochloride in vitro activity

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity and Mechanism of Action

Amonafide exerts its cytotoxic effect primarily by inhibiting topoisomerase II and intercalating with DNA, which disrupts DNA integrity and triggers apoptotic cell death [1] [2]. Its activity is retained even in cells exhibiting P-glycoprotein-mediated multi-drug resistance [1].

The table below summarizes the in vitro cytotoxicity (IC₅₀ values) of amonafide and its derivatives across various human cancer cell lines.

Table 1: In vitro cytotoxicity (IC₅₀, μM) of Amonafide and Related Compounds

Compound U87 (Glioblastoma) HCT-116 (Colorectal) HepG2 (Hepatoma) K562 (Leukemia) MDA-MB-231 (Breast) QSG-7701 (Normal Hepatocyte) HUVEC (Normal Endothelial)
Amonafide (ANF) 3.10 [2] 4.50 [2] 6.57 [3] 6.31 [3] 7.98 [3] 55.45 [3] 0.80 [2]
AcKLP (Prodig) 2.26 [2] 15.85 [2] - - - - >100 [2]
MEAN (Derivative) - 1.96 [4] 1.32 [4] 1.45 [4] - - -
AN (Derivative) - 2.45 [4] 1.51 [4] 1.87 [4] - - -
Compound 11e - 5.12 [3] 6.33 [3] 2.86 [3] 11.98 [3] 53.85 [3] -

Key Experimental Protocols for In Vitro Assessment

Standardized laboratory methods are used to evaluate the in vitro activity and mechanisms of amonafide.

Cell Viability and Cytotoxicity (IC₅₀) Assay

The MTT assay is a common method for determining cell viability and the half-maximal inhibitory concentration (IC₅₀) [4] [3].

  • Procedure: Cells are seeded in 96-well plates and treated with a concentration gradient of the test compound for a set period (e.g., 72 hours). MTT reagent is added and incubated for several hours. Metabolically active cells convert MTT into purple formazan crystals. The crystals are dissolved, and the optical density is measured at 570 nm. The IC₅₀ value is calculated using software that fits the dose-response curve [4] [3].
  • Key Consideration: Results can vary based on cell line, exposure time, and serum content in the media. Use a minimum of three independent experiments for reliability.
Apoptosis Assays

Apoptosis is a primary mechanism of amonafide-induced cell death and can be assessed as follows:

  • Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains DNA in late apoptotic and necrotic cells with compromised membranes. The population of apoptotic cells is then quantified using flow cytometry [4].
  • Morphological Assessment with AO/EB Staining: Cells are stained with a mixture of acridine orange (AO) and ethidium bromide (EB). Viable cells appear green, early apoptotic cells show bright green chromatin condensation, and late apoptotic cells have orange chromatin. A total of 300 cells are typically counted under a fluorescence microscope to calculate the apoptosis percentage [3].
Mechanistic Studies
  • Mitochondrial Membrane Potential (MMP): The fluorescent dye Rhodamine 123 (Rh123) is used. Healthy mitochondria with intact MMP accumulate Rh123, leading to bright green fluorescence. A decrease in fluorescence intensity indicates MMP loss, a key event in apoptosis. This can be quantified using High Content Screening or flow cytometry [3].
  • Cell Cycle Analysis: Treated cells are fixed, stained with a DNA-binding dye like propidium iodide, and analyzed by flow cytometry. The DNA content histogram reveals the distribution of cells in different cell cycle phases (G1, S, G2/M). Amonafide, as a DNA intercalator, often causes S-phase arrest or a sub-G1 peak indicating apoptosis [4].

Recent Advances: Prodrugs and Derivatives

Research has focused on developing prodrugs and derivatives to improve amonafide's selectivity and reduce side effects.

  • Enzyme-Responsive Prodrug (AcKLP): A dual-locked prodrug remains inactive until encountering two enzymes overexpressed in glioblastoma cells: Histone Deacetylase (HDAC) and Cathepsin L (CTSL). Sequential enzyme activity triggers the release of active amonafide, confining cytotoxicity to target cancer cells and minimizing damage to normal cells [2] [5]. The activation pathway is illustrated below.

G AcKLP AcKLP HDAC HDAC AcKLP->HDAC Enzyme 1 Intermediate Deacetylated Prodrug HDAC->Intermediate  Deacetylation CTSL CTSL ANF Active Amonafide & Fluorescence CTSL->ANF  Cleavage Intermediate->CTSL Enzyme 2

  • Numonafides (6-amino derivatives): These derivatives, such as MEAN, are designed to avoid metabolism by N-acetyltransferase 2 (NAT2), which produces a toxic metabolite in humans. MEAN shows similar in vitro potency to amonafide but with significantly reduced toxicity in vivo [4].

Important Considerations for Researchers

  • Metabolism and Toxicity: A major challenge with amonafide is its metabolism by N-acetyltransferase 2 (NAT2), which is polymorphic in humans. "Fast acetylators" produce more of a toxic metabolite (N-acetyl-amonafide), leading to severe leukopenia. Dosing may require adjustment based on individual acetylator phenotype [6] [7].
  • Steep Dose-Response Curve: Clinical studies indicate a correlation between myelosuppression (hematological toxicity) and treatment response, suggesting a steep dose-response curve. This underscores the need for precise dosing in experimental models [7].

References

how does Amonafide dihydrochloride work

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action

Amonafide exerts its cytotoxic effects through a multi-step process centered on disrupting DNA integrity.

  • DNA Intercalation: The planar structure of the amonafide molecule allows it to insert itself between the base pairs of the DNA double helix [1] [2]. This intercalation distorts the DNA backbone, physically interfering with DNA replication and transcription [2].
  • Topoisomerase II Poisoning: Topoisomerase II (Topo II) is an essential enzyme that manages DNA topology by creating transient double-strand breaks to untangle DNA during replication and transcription. Amonafide stabilizes the covalent complex between Topo II and DNA after the strand has been cleaved, preventing the enzyme from resealing the break [3]. This action converts the Topo II enzyme from a necessary cellular component into a cytotoxic agent.
  • Sequence Specificity: The DNA cleavage stimulated by amonafide is not random. It exhibits an unusually high sequence specificity, with a strong preference for a cytosine at the -1 position and an adenine at the +1 position relative to the cleavage site [4]. This distinct pattern differentiates it from other Topo II inhibitors like etoposide or doxorubicin [4].

The following diagram illustrates the core mechanism by which amonafide induces DNA damage:

G A Amonafide enters cell B Intercalates into DNA A->B C Binds Topoisomerase II complex B->C D Stabilizes 'Cleavable Complex' C->D E Prevents DNA resealing D->E F Formation of double-strand breaks E->F G Triggering of Apoptotic Cell Death F->G

Quantitative Cytotoxicity Data

The antitumor efficacy of amonafide has been demonstrated across various human cancer cell lines. The table below summarizes half-maximal inhibitory concentration (IC₅₀) values from multiple studies, which represent the concentration required to inhibit cell growth by 50% [5] [3] [2].

Cell Line Cancer Type Reported IC₅₀ (μM) Notes
HUVEC (Normal) Human Umbilical Vein Endothelial Cells 0.80 - >100 [5] High sensitivity to parent drug; prodrug (AcKLP) shows greatly reduced toxicity.
U87 Glioblastoma 2.26 - 3.10 [5] Primary target for novel enzyme-responsive prodrugs.
MCF-7 Breast Cancer (ER+/p53 wild-type) Most sensitive in panel [2] Sensitivity may be linked to ER and p53 status.
HeLa Cervical Cancer 2.73 - 19.10 [5] [3] Varies between parent drug and prodrug forms.
HT-29 Colorectal Cancer 4.67 [3] -
PC3 Prostate Cancer 6.38 [3] -
T47D Breast Cancer (ER+/p53 mutated) No response [2] Demonstrates potential resistance linked to p53 mutation.

Key Experimental Protocols

To evaluate the biological activity of amonafide and its derivatives, researchers employ standardized in vitro assays.

  • Cytotoxicity Assay (SRB or MTT) [2]: This method measures cell viability based on metabolic activity or protein content.

    • Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,500-20,000 cells/well.
    • Drug Exposure: After 24 hours, add serial dilutions of amonafide. A typical concentration range is from 0.1 nM to 100 μM.
    • Incubation: Expose cells to the drug for a set period, commonly 48-72 hours.
    • Signal Development:
      • SRB Assay: Fix cells with trichloroacetic acid (TCA), stain with Sulforhodamine B (SRB) dye, and measure absorbance [2].
      • MTT Assay: Add MTT reagent, which is metabolized to a colored formazan product, and measure absorbance [3].
    • Data Analysis: Plot absorbance against drug concentration to determine the GI₅₀ (50% growth inhibition) or IC₅₀ values.
  • DNA Cleavage Assay [3] [4]: This assay directly demonstrates amonafide's mechanism by quantifying topoisomerase II-mediated DNA strand breaks.

    • Reaction Setup: Incubate purified topoisomerase II enzyme with plasmid DNA (e.g., pBR322) in an appropriate buffer.
    • Drug Stimulation: Add amonafide to the reaction mixture. A concentration of 100 μM may be used, as it does not produce topoisomerase I-mediated cleavage [3].
    • Reaction Termination: Stop the reaction, often with sodium dodecyl sulfate (SDS) and proteinase K.
    • Analysis: Analyze the DNA via agarose gel electrophoresis. The conversion of supercoiled DNA (Form I) to linear DNA (Form III) indicates double-strand break formation.

Research Context and Developments

  • Clinical History and Challenges: Amonafide has been investigated in Phase II and III trials for cancers including acute myeloid leukemia (AML), breast, and prostate cancer [6]. Its development has been challenged by dose-limiting toxicities, particularly myelosuppression, and variable metabolism due to N-acetyltransferase 2 (NAT2) polymorphisms in patients [2]. A salt formulation, amonafide L-malate (Xanafide), was developed to improve solubility and stability [2].

  • Novel Prodrug Strategies: To improve selectivity and reduce side effects, innovative prodrugs have been designed. For example, AcKLP is a dual-locked prodrug activated specifically in the tumor microenvironment by two overexpressed enzymes, Histone Deacetylase (HDAC) and Cathepsin L (CTSL) [5]. This strategy demonstrated significantly reduced toxicity to normal cells (IC₅₀ >100 μM in HUVECs) while retaining potency against glioblastoma cells (IC₅₀ ~2.3 μM in U87 cells) [5]. The activation process is shown below:

G A Inactive Prodrug (AcKLP) B Step 1: Deacetylation by HDAC A->B C Intermediate Peptide B->C D Step 2: Cleavage by CTSL C->D E Active Amonafide Released D->E F Fluorescence Signal E->F

  • Emerging Research Areas: Beyond oncology, a 2025 study suggested that amonafide may act as a geroprotector, extending healthspan and lifespan in C. elegans by activating defense pathways like the mitochondrial unfolded protein response (UPRmt), independently of the classic DAF-16/FOXO pathway [7].

References

Comprehensive Technical Guide to Amonafide Dihydrochloride and Naphthalimide Analogs

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background and Significance

1,8-Naphthalimides represent a significant class of nitrogen-containing aromatic heterocycles characterized by a cyclic diimide fused to a naphthalene skeleton, forming the core structure of 1H-benz[de]isoquinoline-1,3(2H)-dione [1]. These compounds have emerged as promising scaffolds in medicinal chemistry due to their planar, heteroaromatic characteristics which enable strong interaction with biological targets, particularly through DNA intercalation [1].

Amonafide, a prominent naphthalimide derivative, has been extensively investigated as a topoisomerase II (Topo II) inhibitor and DNA intercalator that induces apoptosis by inhibiting Topo II binding to double-stranded DNA [2]. Notably, it preserves anticancer activity even in the presence of multi-drug resistance (MDR), a major contributor to adjuvant therapeutic failure [2]. Despite its promising activity, the development of amonafide and related compounds like mitonafide has been challenged by dose-limiting toxicities, particularly bone marrow suppression, and poor water solubility of the free base form [3] [4].

Synthesis and Analytical Characterization

Synthetic Routes to Amonafide Dihydrochloride

The synthesis of this compound can be achieved through multiple pathways, with the following representing the most technically advanced approaches:

Table 1: Synthetic Methods for this compound

Method Starting Material Key Steps Advantages References

| Nitro-Reduction Route | 3-nitro-1,8-naphthalic anhydride (NNA) | 1. Condensation with N,N-dimethylethylenediamine (DMED) 2. Reduction of nitro group to amine 3. Salt formation with HCl | Avoids commercial scarcity of 3-amino-1,8-naphthalic anhydride; Suitable for scale-up | [5] | | Direct Amination Route | 3-amino-1,8-naphthalic anhydride | 1. Direct condensation with DMED in ethanol 2. Filtration and recrystallization 3. Salt formation | Fewer steps; Higher purity if starting material available | [5] | | Catalytic Reduction Approach | Mitonafide (3-nitro intermediate) | 1. Dissolution in organic solvent 2. Reduction with ammonium formate and catalyst 3. Precipitation as dihydrochloride salt | High selectivity; Mild conditions | [5] |

The following diagram illustrates the nitro-reduction synthetic route:

G NNA 3-Nitro-1,8-naphthalic anhydride (NNA) Mitonafide Mitonafide (3-Nitro Intermediate) NNA->Mitonafide Reflux in organic solvent DMED N,N-Dimethylethylene- diamine (DMED) DMED->Mitonafide Reduction Reduction Step (Ammonium formate/Catalyst) Mitonafide->Reduction AmonafideBase Amonafide Free Base Reduction->AmonafideBase SaltFormation Salt Formation (HCl gas or solution) AmonafideBase->SaltFormation Amonafide2HCl Amonafide Dihydrochloride SaltFormation->Amonafide2HCl

Synthetic route to this compound via nitro-reduction pathway

Salt Formation and Purification

The conversion of amonafide free base to its dihydrochloride salt significantly enhances water solubility and improves pharmaceutical suitability. The salt formation process involves:

  • Dissolving amonafide free base in an organic solvent such as tetrahydrofuran or alcohols
  • Treating with HCl gas or hydrochloric acid solution to protonate both the aromatic amine and the tertiary amine in the side chain
  • Controlling stoichiometry precisely to ensure formation of the dihydrochloride salt
  • Cooling the solution to precipitate the crystalline product [5] [6]

Alternative salt forms including methanesulfonate, oxalate, maleate, and citrate salts have also been described, though the dihydrochloride salt remains most common for pharmaceutical development [5] [6].

Analytical Characterization

Proper characterization of this compound includes:

  • Structural confirmation via ( ^1H )-NMR, ( ^{13}C )-NMR, and mass spectrometry
  • Purity assessment using HPLC, TLC, and elemental analysis
  • Salt stoichiometry verification through potentiometric titration or ion chromatography
  • Crystallinity evaluation by X-ray powder diffraction [7] [8]

Pharmacological Profile and Mechanism of Action

DNA Interaction and Topoisomerase Inhibition

Naphthalimide derivatives including amonafide exert their primary anticancer effects through dual mechanisms:

  • DNA intercalation: The planar naphthalimide system inserts between DNA base pairs, disrupting DNA structure and function [1] [4]
  • Topoisomerase II inhibition: Amonafide stabilizes the cleavable complex between Topo II and DNA, preventing religation of DNA strands and leading to DNA damage [2]

The following diagram illustrates the primary mechanism of action:

G Amonafide Amonafide DNAIntercalation DNA Intercalation Amonafide->DNAIntercalation TopoIIInhibition Topoisomerase II Inhibition Amonafide->TopoIIInhibition DNADamage DNA Double-Strand Breaks DNAIntercalation->DNADamage TopoIIInhibition->DNADamage CellCycleArrest G2/M Phase Cell Cycle Arrest DNADamage->CellCycleArrest Apoptosis Apoptosis Induction CellCycleArrest->Apoptosis

Primary anticancer mechanism of amonafide involving DNA interaction

In Vitro and In Vivo Anticancer Activity

Extensive studies have demonstrated the anticancer potential of amonafide and its analogs across various cancer models:

Table 2: Biological Activity of Amonafide and Selected Naphthalimide Analogs

Compound Cancer Model Activity/IC₅₀ Key Findings References
Amonafide Various human cancer cell lines IC₅₀: 6.86-11.67 µM DNA intercalation; Topo II inhibition; Myelotoxicity limitations [3] [4]

| Compound 3a (Thiazole-fused naphthalimide) | Hepatocellular carcinoma (HCC) | IC₅₀: 6.03 µM (SMMC-7721) 9.33 µM (HepG2) | 52.6% primary tumor inhibition; 75.7% lung metastasis reduction in H22 models | [3] | | Compound 3c (Aminothiazole-polyamine conjugate) | Hepatoma cells | IC₅₀: 1.61 µM (SMMC-7721) 4.67 µM (HepG2) | Superior in vitro potency; Some acute toxicity in vivo | [3] | | Compound 7f (Naphthalimide-diamine conjugate) | HCT116 colon cancer | IC₅₀: 5.45 µM | Improved selectivity over normal hepatocytes (QSG-7701); G2/M phase arrest | [8] | | Compound 9 (Furan-fused naphthalimide) | HT-29 colon carcinoma | Potency: 2.5× elinafide | 80% tumor volume reduction in vivo; Stable DNA complexes | [7] |

Metabolic Considerations and Toxicity Profile

A significant challenge in amonafide development involves its metabolic activation and toxicity:

  • N-acetylation: The primary amine at position 3 undergoes N-acetylation, producing N-acetyl amonafide, which exhibits altered cytotoxicity [4]
  • Bone marrow toxicity: Dose-limiting myelosuppression has been observed, particularly in populations with specific N-acetyltransferase phenotypes [4]
  • Population variability: Interestingly, Asian populations with higher N-acetyltransferase activity may experience greater bone marrow suppression due to differential metabolite formation [4]

Structure-Activity Relationship (SAR) Analysis

Key Structural Modifications

Systematic SAR studies have identified critical structural elements governing naphthalimide anticancer activity:

  • N-imide side chain: The nature of the amine substituent significantly influences DNA binding affinity and cellular uptake. A basic terminal nitrogen separated from the naphthalene ring by 2-3 methylene units optimizes activity [4]

  • Position 3 substituents: Electron-withdrawing groups (particularly nitro and amino) at position 3 enhance DNA binding and anticancer potency. 3-Nitro substitution generally yields superior activity compared to 4-substitution [4]

  • Ring fusion strategies: Incorporating heterocyclic rings (thiazole, imidazole, furan, thiophene) fused to the naphthalimide core can improve DNA binding and anticancer specificity [3] [7]

  • Bis-naphthalimide constructs: Connecting two naphthalimide units through appropriate linkers often enhances DNA binding through bis-intercalation, though this may increase toxicity [4]

Recent Advances in Analog Design

Contemporary research has focused on overcoming limitations of early naphthalimides:

  • Heterocyclic fusion: Incorporation of thiazole [3], furan, or thiophene [7] rings to modify electronic properties and DNA binding characteristics
  • Polyamine conjugates: Attachment of natural polyamine vectors (spermidine, homospermidine) to improve tumor selectivity [8]
  • Urea/thiourea derivatives: Replacement of primary amines with urea functionalities to mitigate N-acetylation toxicity [4]
  • Dimeric structures: Bis-naphthalimides with optimized linkers for enhanced DNA affinity while managing toxicity profiles [4] [7]

Experimental Protocols

Standard In Vitro Cytotoxicity Assessment (MTT Assay)

Purpose: Evaluate compound cytotoxicity across cancer cell lines [3] [8]

Procedure:

  • Cell culture: Maintain human cancer cell lines (e.g., SMMC-7721, HepG2, HCT-116, K562) in appropriate media with 10% FBS at 37°C, 5% CO₂
  • Compound treatment: Seed cells in 96-well plates (5×10³ cells/well), incubate for 24h, then treat with test compounds at varying concentrations (typically 0.1-100 µM)
  • MTT incubation: After 48h treatment, add MTT solution (0.5 mg/mL final concentration), incubate 4h at 37°C
  • Formazan dissolution: Carefully remove media, add DMSO (150 µL/well) to dissolve formazan crystals
  • Absorbance measurement: Read absorbance at 570 nm using microplate reader
  • Data analysis: Calculate IC₅₀ values using linear regression analysis from three independent experiments
DNA Binding Studies Using Fluorescence Spectroscopy

Purpose: Characterize interaction between naphthalimide compounds and DNA [8]

Procedure:

  • Sample preparation: Prepare compound solutions in physiological buffer (pH 7.4) with increasing concentrations of herring sperm DNA or calf thymus DNA
  • Spectral acquisition: Record fluorescence emission spectra with excitation at appropriate wavelength (typically 350-450 nm for naphthalimides)
  • Quenching studies: Assess fluorescence quenching by DNA and competitive displacement studies with ethidium bromide
  • KI quenching: Evaluate accessibility of compound to ionic quencher when bound to DNA
  • Data analysis: Determine binding constants using Stern-Volmer equation and thermodynamic parameters from van't Hoff analysis

Current Status and Future Perspectives

While amonafide itself has faced developmental challenges, the naphthalimide scaffold continues to generate significant interest in anticancer drug discovery. Current research directions include:

  • Multi-targeting agents: Designing naphthalimide hybrids capable of simultaneous interaction with multiple biological targets [1]
  • Combination therapies: Exploring naphthalimides in combination with other anticancer agents to overcome resistance mechanisms [2]
  • Nanoparticle formulations: Developing advanced delivery systems to improve tumor specificity and reduce systemic exposure [3]
  • Antimicrobial applications: Exploiting the DNA-binding properties for development of antibacterial and antifungal agents, particularly against resistant strains [1]

References

Amonafide dihydrochloride discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Amonafide Profile and Development History

The table below summarizes the core characteristics and key development milestones of amonafide.

Aspect Details
Drug Name Amonafide (also developed as amonafide dihydrochloride (Quinamed) and xanafide (amonafide L-malate)) [1] [2].
Drug Class Naphthalimide; DNA intercalator and topoisomerase II inhibitor [3] [1].
Mechanism of Action Intercalates into DNA, inhibits topoisomerase II, causes DNA cleavage and apoptosis [1]. Not a substrate for multidrug resistance efflux pumps [1].
Key Development Context Parent drug (amonafide) showed activity in metastatic breast cancer but metabolism by N-acetyltransferase 2 (NAT2) caused variable, unpredictable myelotoxicity [1]. Salt formulations (xanafide/amonafide dihydrochloride) were developed to enable dose individualization based on NAT2 phenotype [1] [2].
Clinical Trial Status (Historical) Phase II trials for prostate, breast, and ovarian cancers (as of 2007-2009) [2]. Received FDA Orphan Drug Designation for Acute Myeloid Leukemia (AML) [1].
Historical Corporate Developer ChemGenex Pharmaceuticals [2].

Key Experimental Models and Findings

Significant preclinical research has characterized amonafide's cytotoxicity and mechanisms across different models, with recent studies revealing surprising new applications.

In Vitro Cytotoxicity in Breast Cancer Cell Lines

A comparative study of xanafide (amonafide L-malate) in breast cancer cell lines provided insights into its potency and potential biomarkers for response [1].

  • Experimental Protocol: The Sulforhodamine B (SRB) assay was used to assess cytotoxicity after 48 hours of drug exposure in four cell lines: MCF-7, MDA-MB-231, SKBR-3, and T47D [1]. Total Growth Inhibition (TGI) values were compared to standard drugs.
  • Key Findings: The activity of xanafide was comparable to taxanes and superior to doxorubicin, gemcitabine, and vinorelbine in the MCF-7 cell line [1]. Sensitivity was associated with oestrogen receptor (ER)-positive, p53 wild-type status (MCF-7), while resistance was seen in an ER-positive, p53-mutated line (T47D) [1]. No correlation was found with cellular topoisomerase II levels [1].
Novel Formulations and New Therapeutic Indications

Recent research has explored innovative delivery systems and surprising new biological effects of amonafide.

  • Double-Locked Prodrug for Glioblastoma: A novel enzyme-responsive prodrug was designed to remain inactive until encountering two specific enzymes in the glioblastoma tumor microenvironment [3].

    • Experimental Protocol: The prodrug was tested on human glioblastoma (U87) cells and normal human umbilical vein endothelial cells (HUVEC). Efficacy was further evaluated using 3D multicellular tumor spheroids and in vivo models [3].
    • Key Findings: The prodrug showed high selectivity with an IC50 of >100 μM for HUVEC (low toxicity) vs. ~2.3 μM for U87 cells. It induced autophagic cell death and allowed real-time monitoring of drug release via fluorescence [3].
  • Geroprotective Effects in Aging Research: A 2025 study identified amonafide as a novel geroprotector that improves healthspan and lifespan in C. elegans (a nematode model) [4].

    • Experimental Protocol: An in silico screen for molecules mimicking the transcriptomic signature of AKT1 knockdown identified topoisomerase inhibitors. Amonafide's effects were then validated in vivo in worms using lifespan and mobility assays. RNA sequencing and genetic knockout worms identified crucial pathways [4].
    • Key Findings: Amonafide extended lifespan and improved healthspan. This effect was not solely dependent on the canonical DAF-16/FOXO pathway but required the mitochondrial unfolded protein response (UPRmt) regulator afts-1. Amonafide also improved mobility in a Parkinson's disease model [4].

Amonafide's Geroprotective Mechanism

The diagram below illustrates the novel longevity pathway activated by amonafide treatment, as identified in recent research.

Amonafide Amonafide TopoII_Inhibition Topoisomerase II Inhibition Amonafide->TopoII_Inhibition Transcriptional_Changes Transcriptional Changes (mimicking AKT1 knockdown) TopoII_Inhibition->Transcriptional_Changes Defense_Activation Activation of Defense Responses Transcriptional_Changes->Defense_Activation UPRmt Mitochondrial UPR (afts-1) Defense_Activation->UPRmt ISR Integrated Stress Response (atf-4) Defense_Activation->ISR Immune_Response Immune Response (zip-2) Defense_Activation->Immune_Response Healthspan Improved Healthspan UPRmt->Healthspan Lifespan Extended Lifespan UPRmt->Lifespan ISR->Healthspan Immune_Response->Healthspan

This proposed mechanism shows that amonafide's topoisomerase II inhibition triggers widespread transcriptional changes, leading to a coordinated activation of multiple cellular defense responses that confer health and longevity benefits [4].

Research Implications and Future Directions

The evolution of amonafide from a cytotoxic agent to a potential geroprotector highlights several key research priorities:

  • Overcoming Toxicity: The prodrug approach represents a strategic solution to the historical toxicity problem, enabling tumor-specific activation [3] [1].
  • Mechanism Exploration: The discovery of its geroprotective effects, independent of DAF-16/FOXO, opens new avenues for studying the role of topoisomerase inhibition and cellular stress responses in aging [4].
  • Biomarker-Driven Application: Early findings suggest that biomarkers like ER/p53 status could be key to identifying responsive patient populations in oncology [1].

References

Synthesis Protocol for Amonafide and Its Analogues

Author: Smolecule Technical Support Team. Date: February 2026

Amonafide is a naphthalimide-based topoisomerase II inhibitor with antitumor properties. Its synthesis and that of its derivatives often involve a multi-step process starting from naphthalic anhydride precursors [1] [2]. The following sections detail two common synthetic strategies.

Primary Synthesis Route from Patents

A patent provides a detailed synthesis for amonafide and its dihydrochloride salt [3] [4]. The process involves nitration, imide formation, and finally, reduction to the amine. The workflow for this synthesis is as follows:

G start Start: 1,8-Naphthalic Anhydride step1 Nitration Fuming HNO3, H2SO4 0-5°C → Reflux start->step1 step2 Imide Formation with N,N-Dimethylethylenediamine Reflux in aqueous EtOH step1->step2 step3 Obtain Nitro-Intermediate (2-[2-(dimethylamino)ethyl]-5-nitro-1H-benz[de]isoquinoline-1,3(2H)-dione) step2->step3 step4 Reduction to Amine Catalytic Hydrogenation Pd/C, H2, EtOH, HCl step3->step4 step5 Form Amonafide Dihydrochloride Precipitate with Organic Solvent step4->step5 end End: this compound step5->end

Detailed Experimental Procedure [3] [4]:

  • Synthesis of 4-Nitro-1,8-naphthalic anhydride: A mixture of fuming nitric acid and concentrated sulfuric acid is cooled to 0-5°C. 1,8-Naphthalic anhydride is added slowly, and the reaction mixture is heated to reflux for 6-8 hours. After cooling, the mixture is poured into ice water. The precipitated solid is collected by filtration, washed with water, and dried to yield 4-nitro-1,8-naphthalic anhydride.

  • Synthesis of Nitro-Intermediate (Mitonafide): A solution of 4-nitro-1,8-naphthalic anhydride in absolute ethanol is prepared. An aqueous solution of N,N-dimethylethylenediamine is added dropwise. The reaction mixture is heated under reflux for 4-6 hours. The solvent is then removed under reduced pressure. The residue is treated with a sodium carbonate solution and extracted with an organic solvent (e.g., chloroform). The organic layer is dried over anhydrous sodium sulfate and concentrated to obtain the nitro-intermediate, 2-[2-(dimethylamino)ethyl]-5-nitro-1H-benz[de]isoquinoline-1,3(2H)-dione.

  • Synthesis of this compound: The nitro-intermediate from the previous step is dissolved in absolute ethanol. A catalytic amount of 10% Pd/C is added, and the mixture is subjected to catalytic hydrogenation under a hydrogen atmosphere at room temperature for 12-24 hours. The catalyst is filtered off, and the filtrate is concentrated. The crude product is dissolved in a minimal amount of ethanol, and a few drops of hydrochloric acid are added. The title compound is precipitated by adding a large volume of diethyl ether or acetone. The solid is collected by filtration, washed with ether, and dried under vacuum to yield amonafide as a dihydrochloride salt.

Alternative and Modern Synthetic Strategies

Researchers have developed other methods to create amonafide analogues with improved properties or for use as prodrugs.

  • Copper-Catalyzed Coupling: One approach involves synthesizing 5-alkylamino substituted amonafide analogues from naphthalic anhydride via bromination, amination, and a CuI/L-proline catalyzed Ullmann-type coupling reaction. This method was reported to yield compounds with potent anticancer activities [5].
  • Polyamine Conjugate Synthesis: Many potent naphthalimide derivatives are synthesized by conjugating the naphthalimide core with various polyamines. A common strategy involves:
    • Reacting 4-substituted-1,8-naphthalic anhydrides with N-Boc (tert-butyloxycarbonyl) protected polyamines.
    • Purifying the Boc-protected intermediate via flash column chromatography.
    • Deprotecting the amine groups using 4M HCl in ethanol at room temperature to obtain the target compounds as hydrochloride salts [1] [6].
  • Double-Locked Prodrug Strategy: To minimize amonafide's side effects, a sophisticated prodrug (AcKLP) has been designed for glioblastoma treatment. This prodrug remains inactive until sequentially unlocked by two enzymes overexpressed in cancer cells: Histone Deacetylase (HDAC) and Cathepsin L (CTSL). This ensures specific drug release in tumor cells [7].

Biological Activity of Naphthalimide-Polyamine Conjugates

The biological evaluation of synthesized compounds is crucial. The table below summarizes the in vitro cytotoxicity (IC50 in μM) of various naphthalimide-polyamine conjugates compared to amonafide across several human tumor cell lines [1].

Table 1: Cytotoxicity (IC50, μM) of Naphthalimide-Polyamine Conjugates [1]

Compound R2 (Side Chain) HCT-116 HepG2 K562 MDA-MB-231 QSG-7701 (Normal)
Amonafide - 15.43 6.57 6.31 7.98 55.45
11e -(CH₂)₃NH(CH₂)₄NH(CH₂)₃NH₂ 5.12 6.33 2.86 11.98 53.85
5e -(CH₂)₃NH(CH₂)₄NH(CH₂)₃NH₂ 16.91 22.07 12.25 nd 27.65
11a -(CH₂)₃NH₂ 39.85 53.46 33.19 32.38 39.18
11f -(CH₂)₄NH(CH₂)₄NH(CH₂)₄NH₂ >50 >50 26.18 57.08 50.64

From this data, compound 11e (a naphthalimide-spermine conjugate) demonstrates superior potency against several cancer cell lines compared to amonafide, while maintaining selectivity relative to the normal hepatocyte cell line (QSG-7701) [1].

Key Considerations for Researchers

  • Salt Formation and Purification: Obtaining the final product as a hydrochloride salt is standard practice to improve water solubility and crystallinity. Techniques like precipitation from ethanol/ether are commonly used [3] [1]. Purification of intermediates via flash chromatography is often necessary [1].
  • Biological Evaluation: Standard assays include the MTT assay for cytotoxicity [1], apoptosis studies using AO/EB staining or High Content Screening [1], and DNA-binding studies using competitive fluorometric ethidium displacement to determine apparent binding constants [2].
  • Beyond Cytotoxicity: Recent studies in C. elegans suggest amonafide can activate mitochondrial and other cellular defense pathways, enhancing healthspan and lifespan, indicating potential applications beyond oncology [8] [9].

Troubleshooting the Synthesis

  • Low Yield in Imide Formation: Ensure the reaction is performed under anhydrous conditions and use high-purity solvents. Refluxing for an extended period may be required for complete conversion [3].
  • Incomplete Reduction: Confirm the activity of the Pd/C catalyst. Ensure the hydrogenation apparatus is leak-free and maintain sufficient reaction time [3].
  • Impurity in Final Product: Meticulous purification of the nitro-intermediate is critical. Re-crystallization of the final dihydrochloride salt from a suitable solvent system (e.g., ethanol/acetone) can improve purity [3] [4].

References

Amonafide dihydrochloride pharmaceutical composition

Author: Smolecule Technical Support Team. Date: February 2026

Amonafide Overview and Mechanism of Action

Amonafide (5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione) is a naphthalimide-based compound that functions as a topoisomerase II (Topo II) inhibitor and DNA intercalator [1] [2]. Its primary mechanism involves inducing protein-associated DNA-strand breaks through a topoisomerase II-mediated reaction, thereby preventing the religation of DNA strands and triggering apoptosis in cancer cells [3] [2]. Unlike some other topoisomerase II inhibitors, amonafide's action is relatively unaffected by ATP levels and it is not a substrate for P-glycoprotein-mediated efflux, which can help overcome certain multidrug resistance mechanisms [3].

Recent research has revealed that amonafide can activate diverse cellular defense pathways. In a C. elegans model, amonafide treatment enhanced healthspan and lifespan by activating the mitochondrial unfolded protein response (UPRmt) via the regulator afts-1, along with immune and integrated stress responses involving zip-2 and atf-4 [4].

The diagram below illustrates the multi-faceted mechanism of action of amonafide.

G cluster_top Primary Anticancer Mechanism cluster_gero Geroprotective Mechanism (C. elegans) Amonafide Amonafide TopoII Topoisomerase II (Topo II) Amonafide->TopoII Inhibits DNA DNA Amonafide->DNA Intercalates Afts1 afts-1 Amonafide->Afts1 Activates Zip2 zip-2 Amonafide->Zip2 Activates DSB DNA Double-Strand Breaks TopoII->DSB Mediates Apoptosis Apoptosis DSB->Apoptosis UPRmt Mitochondrial UPR (UPRmt) Afts1->UPRmt Healthspan Improved Healthspan UPRmt->Healthspan Lifesspan Lifesspan UPRmt->Lifesspan ISR Integrated Stress Response Zip2->ISR ISR->Healthspan Lifespan Extended Lifespan

Pharmaceutical Composition and Salt Forms

The formation of amonafide salts is a strategic approach to enhance the drug's solubility and stability for pharmaceutical development. A patent details the synthesis of various amonafide salts using different acids [5].

Commonly Used Acids for Salt Formation:

  • Mineral Acids: Hydrochloric acid, Sulfuric acid, Nitric acid, Phosphoric acid [5].
  • Organic Acids: Oxalic acid, Malonic acid, Succinic acid, Fumaric acid, Maleic acid, Acetic acid, Glycolic acid, L-lactic acid, Pyruvic acid, Benzoic acid, Salicylic acid, Citric acid, D-malic acid, L-tartaric acid, Methanesulfonic acid, p-Toluenesulfonic acid, Cinnamic acid [5].

The synthesis generally involves dissolving amonafide free base in a suitable organic solvent (e.g., methanol, ethanol, acetone) and adding an acid solution. The resulting salt precipitates and is isolated through filtration or centrifugation [5]. The dihydrochloride salt is one of the forms produced via this method.

Biological Activity and Cytotoxicity Profile

Amonafide and its derivatives exhibit a range of cytotoxic activities against various human cancer cell lines. The table below summarizes selected in vitro IC₅₀ data.

Table 1: In vitro cytotoxicity (IC₅₀) of amonafide and related compounds [6] [1] [3].

Compound Cell Line Cancer Type IC₅₀ (μM) Notes
Amonafide HepG2 Human Hepatoma 6.57 [6]
Amonafide K562 Human Leukemia 6.31 [6]
Amonafide MDA-MB-231 Human Breast Cancer 7.98 [6]
Amonafide U87 Human Glioblastoma 3.10 [1]
Amonafide HCT-116 Human Colorectal Cancer 4.50 [1]
Amonafide MCF-7 Human Breast Cancer 2.40 [1]
Amonafide HeLa Human Cervical Cancer 8.80 [1]
Amonafide HUVEC Normal Human Umbilical Vein Endothelial 0.80 High toxicity to normal cells [1]
Conjugate 11e HepG2 Human Hepatoma 6.33 Naphthalimide-spermine conjugate [6]
Conjugate 11e K562 Human Leukemia 2.86 More potent than amonafide [6]
Prodrug AcKLP U87 Human Glioblastoma 2.26 Activated by HDAC/CTSL [1]
Prodrug AcKLP HUVEC Normal Human Umbilical Vein Endothelial >100 Significantly reduced toxicity [1]

Detailed Experimental Protocols

Protocol 1: Synthesis of Amonafide Salts

This general procedure for preparing amonafide salts, including the dihydrochloride, is adapted from a patent [5].

  • Key Steps:
    • Dissolution: Dissolve amonafide free base (1.0 equivalent) in a warm organic solvent like methanol, ethanol, or acetone.
    • Acid Addition: Slowly add a solution of the chosen acid (e.g., 2.0 equivalents of hydrochloric acid for the dihydrochloride salt) in a solvent such as ethanol or water with stirring.
    • Precipitation: Allow the reaction mixture to cool to room temperature or cool in an ice bath to precipitate the salt.
    • Isolation: Collect the solid via filtration or centrifugation.
    • Purification: Wash the solid with a small amount of cold solvent and dry it under reduced pressure.
Protocol 2: In vitro Cytotoxicity Assay (MTT)

This protocol is standard for evaluating the cytotoxicity of amonafide compounds, as referenced in multiple studies [6] [3].

  • Key Steps:
    • Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG2) in 96-well tissue culture plates at a density of 2.5–10 × 10³ cells/well in 150 µL of culture medium. Incubate for 24 hours to allow cell attachment.
    • Drug Treatment: Prepare serial dilutions of amonafide or its derivatives in DMSO or PBS. Add the drug solutions to the wells. Include wells with solvent alone as a negative control.
    • Incubation: Incubate the plates for a defined period, typically 48–72 hours.
    • MTT Application: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (e.g., 50 µL of a 1 mg/mL solution). Incubate for 2–4 hours to allow formazan crystal formation.
    • Solubilization: Carefully remove the medium and add DMSO (e.g., 100-150 µL) to dissolve the formazan crystals.
    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
    • Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC₅₀ value using linear regression or non-linear fitting of the dose-response curve.

Future Research Directions and Application Notes

  • Prodrug Development to Enhance Selectivity: The "dual-locked" prodrug AcKLP represents a significant advancement. It is designed to be sequentially activated by two enzymes overexpressed in glioblastoma cells—Histone Deacetylase (HDAC) and Cathepsin L (CTSL). This design minimizes off-target toxicity, as demonstrated by its high IC₅₀ (>100 µM) in normal HUVEC cells compared to its potency (IC₅₀ ~2.3 µM) in U87 glioblastoma cells [1].
  • Polyamine Conjugation to Improve Potency: Conjugating naphthalimide scaffolds like amonafide to polyamine motifs (e.g., spermine) can enhance cellular uptake and efficacy. Compound 11e, a naphthalimide-spermine conjugate, showed superior in vivo activity in preventing lung cancer metastasis and extending lifespan compared to the parent drug amonafide [6].
  • Exploring Novel Indications such as Geroprotection: A 2025 study identified amonafide as a novel geroprotector in C. elegans, improving healthspan and lifespan by activating the mitochondrial unfolded protein response (UPRmt) [4]. This opens a new avenue for researching naphthalimide derivatives in age-related diseases.

Key Conclusions for Researchers

Amonafide remains a versatile scaffold for drug development. Salt formation, particularly dihydrochloride, is a viable strategy to develop stable pharmaceutical compositions. The future of amonafide lies in sophisticated delivery strategies like enzyme-responsive prodrugs and targeted conjugates to maximize efficacy and minimize systemic toxicity. Furthermore, its newly discovered role in activating cellular defense pathways warrants investigation into its potential for treating age-related diseases and neurodegenerative disorders like Parkinson's [4].

References

Amonafide dihydrochloride solubility in DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amonafide

Amonafide is a topoisomerase II inhibitor and DNA intercalator that induces apoptotic signaling in tumor cells by blocking the binding of Topo II to DNA [1]. It has been investigated as an antineoplastic agent, and its formulation development for solid dosage forms like tablets has been studied [2]. The compound is often used in research settings, where it is commonly dissolved in DMSO to create stock solutions, typically at a concentration of 10 mM [1].

Solubility and Solution Preparation

Direct quantitative solubility data for amonafide dihydrochloride in DMSO is not explicitly detailed in the available literature. However, standard handling procedures for preparing research solutions can be inferred.

The table below summarizes the available information on solution preparation from a commercial supplier:

Parameter Description
Common Stock Solution Concentration 10 mM [1]
Solvent DMSO [1]
Typical Form Supplied Solid powder or ready-made solution [1]
Solution Stability "Ready for reconstitution"; stability after preparation should be determined by the user [1]

It is important to note that amonafide is a controlled substance and is intended for research use only, not for administration to patients [1].

Experimental Protocol: Assessing DMSO Solubility by NMR

For a rigorous, quantitative assessment of a compound's solubility in DMSO, the Nuclear Magnetic Resonance (NMR) method is highly effective. The following protocol is adapted from a study on DMSO solubility for fragment-based screening [3].

G Start Prepare Stock Solution A Weigh compound powder Start->A B Add DMSO-d6 solvent A->B C Vigorous shaking at room temperature B->C D Incubate overnight at room temperature C->D Store Store stock solution at -20°C D->Store E Thaw and incubate at room temperature overnight Store->E F Dilute to target concentration E->F G Acquire 1H NMR spectrum F->G H Quantify concentration via ERETIC2/PULCON G->H End Analyze solubility data H->End

Procedure Overview

This workflow outlines the key steps for determining compound solubility in DMSO using quantitative NMR.

Detailed Materials & Methods
  • Sample Preparation:

    • Prepare a stock solution at a high concentration (e.g., 100 mM) by dissolving the compound powder in DMSO-d6 at room temperature with vigorous shaking until fully solubilized [3].
    • Incubate the solution overnight at room temperature to ensure equilibrium has been reached [3].
    • For stability studies, stock solutions can be stored at -20°C for months [3].
  • NMR Analysis:

    • Thaw the frozen stock solutions and incubate them again overnight at room temperature before analysis [3].
    • Prepare a diluted sample (e.g., targeting 1 mM) in DMSO-d6 for measurement.
    • Perform 1H NMR experiments using a calibrated spectrometer (e.g., Bruker Avance III HD 600 MHz). Typical parameters include a 30° flip angle, 1.36 s acquisition time, 20 ppm spectral width, and 32 scans with a 5 s repetition delay. Experiments should be conducted at 298 K [3].
  • Quantification:

    • Use an electronic reference method such as ERETIC2 (based on the PULCON method) for absolute quantification [3].
    • A reference spectrum from a standard solution of known concentration (e.g., 1 mM isoleucine in DMSO-d6) is required for calibration [3].
    • The experimental error for solubility determination using this method is estimated to be around 50 μM [3].

Formulation and Stability Context

Research into amonafide formulations provides important context for its handling:

  • Salt Forms: The development of various amonafide salts (including dihydrochloride, oxalate, malate, etc.) is a strategy to improve the compound's aqueous solubility and physicochemical properties for pharmaceutical development [4].
  • Solid Dosage Stability: The dissolution profile of amonafide in solid dosage forms (tablets) can be significantly affected by environmental relative humidity, underscoring the need to control storage conditions [2].

Significance in Current Research

Amonafide remains a compound of interest in medicinal chemistry. Recent research focuses on synthesizing novel derivatives, such as naphthalimide-polyamine conjugates, to improve antitumor efficacy and reduce the adverse effects that limited the original compound's clinical application [5]. In these studies, DMSO remains the standard solvent for preparing stock solutions for in vitro biological evaluation [5].

Key Conclusions for Researchers

  • Standard Stock Solutions: A 10 mM stock solution in DMSO is a standard and feasible starting point for in vitro work with amonafide [1].
  • Quantitative Method: For precise quantification of solubility, the NMR protocol described offers a reliable method with an estimated error of 50 μM [3].
  • Handling Considerations: As with many research compounds, amonafide stock solutions in DMSO can be stored at -20°C for long-term stability, but should be thawed properly before use [3].

References

Comprehensive Application Notes and Protocols for Amonafide dihydrochloride: Stock Solution Preparation and Experimental Procedures

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amonafide Dihydrochloride

This compound is the dihydrochloride salt form of amonafide, an imide derivative of naphthalic acid that demonstrates significant antitumor activity through its function as a topoisomerase II inhibitor [1]. This small molecule compound intercalates directly into DNA and inhibits topoisomerase II, resulting in protein-associated strand breaks and subsequent impairment of both DNA and RNA synthesis [1] [2]. The dihydrochloride salt form offers enhanced solubility properties compared to the base compound, facilitating its application in research settings. Amonafide (also known as NSC308847 or AS1413) has advanced to Phase 3 clinical trials for specific cancer indications, underscoring its therapeutic potential and the importance of proper handling in research contexts [3].

Amonafide produces protein-associated DNA-strand breaks specifically through a topoisomerase II-mediated reaction, but notably does not produce topoisomerase I-mediated DNA cleavage even at concentrations as high as 100 μM [3]. This selective mechanism of action differentiates it from other DNA-targeting agents and contributes to its unique cytotoxicity profile. The compound has demonstrated potent growth inhibition across various cancer cell lines, including HT-29 (colon adenocarcinoma), HeLa (cervical adenocarcinoma), and PC3 (prostate adenocarcinoma), with IC50 values of 4.67 μM, 2.73 μM, and 6.38 μM, respectively [3].

Chemical Properties and Characteristics

This compound possesses specific chemical characteristics that directly influence its solubility, stability, and experimental applications. Understanding these fundamental properties is essential for proper handling, storage, and formulation of the compound in research settings. The complete chemical profile facilitates accurate preparation of stock solutions and ensures experimental reproducibility.

Table 1: Fundamental Chemical Properties of this compound

Property Specification Reference
Molecular Formula C₁₆H₁₇N₃O₂·HCl·HCl (C₁₆H₁₉Cl₂N₃O₂) [1] [2]
Molecular Weight 356.25 g/mol [1]
CAS Number 150091-68-2 [1] [2]
Chemical Structure Imide derivative of naphthalic acid [1]
SMILES Notation CN(C)CCN1C(=O)c2cccc3cc(N)cc(C1=O)c23.Cl.Cl [1] [2]
Storage Temperature -20°C [2]

The molecular structure of this compound features a naphthalic acid imide backbone with a dimethylaminoethyl side chain, which facilitates DNA intercalation. The addition of two hydrochloride molecules enhances the compound's aqueous solubility compared to the parent compound. The free base form of amonafide (CAS 69408-81-7) has a molecular weight of 283.33 g/mol and a molecular formula of C₁₆H₁₇N₃O₂ [3]. Researchers should note this distinction when calculating molar concentrations, as using the incorrect molecular weight will result in substantial concentration errors in experimental preparations.

Stock Solution Preparation and Storage

Reagent Preparation and Formulation Guidelines

Proper preparation of stock solutions is critical for maintaining the stability and bioactivity of this compound in experimental systems. The compound exhibits specific solubility characteristics that directly inform appropriate solvent selection and formulation protocols. Based on empirical data, this compound demonstrates variable solubility across different solvents, which guides recommendation for stock solution preparation [3].

Table 2: Solubility Profile and Stock Solution Preparation for this compound

| Solvent | Solubility | Concentration | Storage Conditions | Stability Duration | |-------------|---------------|------------------|------------------------|------------------------| | DMSO | 57 mg/mL | 201.17 mM (for free base) | -20°C, desiccated | 6 months (avoid freeze-thaw cycles) | [3] | | Ethanol | 4 mg/mL | 14.12 mM (for free base) | -20°C, dark conditions | 3 months | [3] | | Water | Insoluble | N/A | N/A | N/A | [3] | | CMC-Na Suspension | ≥5 mg/mL | Homogeneous suspension | Room temperature | Prepare fresh before use | [3] |

For most in vitro applications, dissolution in DMSO represents the optimal approach due to the high solubility achieved (57 mg/mL, equivalent to 201.17 mM for the free base) [3]. When preparing DMSO stock solutions, researchers should use fresh, moisture-absorbing DMSO to prevent hydrolysis and maintain compound integrity. Aliquoting the stock solution into small, single-use vials minimizes repeated freeze-thaw cycles that can degrade the compound. For in vivo studies, amonafide can be prepared as a homogeneous suspension using 1% carboxymethyl cellulose sodium salt (CMC-Na) at concentrations ≥5 mg/mL [3]. This formulation approach maintains consistent dosing in animal studies while ensuring bioavailability.

Storage and Stability Considerations

Maintaining proper storage conditions is essential for preserving the chemical integrity and biological activity of this compound stock solutions. The recommended long-term storage temperature for the solid compound is -20°C [2]. Stock solutions in DMSO or ethanol should similarly be stored at -20°C, with protection from light to prevent photodegradation. Under these conditions, DMSO stock solutions remain stable for approximately six months, while ethanol solutions maintain stability for about three months.

For in vivo administration, researchers can prepare a homogeneous suspension by adding the compound to CMC-Na solution [3]. The suspension should be prepared fresh before each experiment and used within 24 hours to ensure consistency in dosing. When preparing working concentrations from stock solutions for cell-based assays, researchers should dilute the stock solution in culture medium such that the final DMSO concentration does not exceed 0.1% (v/v) to maintain cellular viability and prevent solvent-induced toxicity. This typically requires a dilution factor of at least 1:1000 from the concentrated DMSO stock.

In Vitro Experimental Protocols

Cell Culture and Treatment Guidelines

The following protocol outlines the standard procedure for evaluating the cytotoxic effects of this compound in cancer cell lines, based on established methodologies [3]. This protocol has been validated across multiple cell lines, including HT-29 (human colon adenocarcinoma), HeLa (human cervical adenocarcinoma), and PC3 (human prostate adenocarcinoma), providing consistent and reproducible results for determining compound efficacy.

  • Cell Seeding and Pre-incubation: Harvest cells during the logarithmic growth phase to ensure optimal viability and consistent response. Seed cells into 96-well tissue culture plates at a density of 2.5 × 10³ cells per well in 150 μL aliquots of appropriate culture medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and resumption of logarithmic growth before compound addition [3].

  • Compound Treatment Preparation: Prepare serial dilutions of this compound from DMSO stock solutions using phosphate-buffered saline (PBS) as the diluent. Include a vehicle control containing the same concentration of DMSO used in the treatment conditions (typically not exceeding 0.1% DMSO final concentration). Add the treatment solutions to the cells 24 hours post-seeding to ensure proper cell attachment and recovery [3].

  • Exposure and Incubation: Maintain cells in contact with this compound for 72 hours to allow for comprehensive assessment of cytotoxicity and antiproliferative effects. This extended exposure time ensures the compound has adequate opportunity to interact with its molecular targets and manifest its biological effects [3].

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay provides a reliable and quantitative method for assessing cell viability and proliferation inhibition following treatment with this compound. This colorimetric method measures the metabolic activity of cells, which directly correlates with viable cell numbers.

  • MTT Reagent Application: After the 72-hour compound exposure period, carefully wash the cells twice with PBS to remove residual compound and dead cells. Add 50 μL per well of MTT reagent (prepared as a 1 mg/mL solution in PBS) together with 150 μL per well of pre-warmed culture medium. Return the plates to the incubator for 4 hours to allow for formazan crystal formation [3].

  • Solubilization and Quantification: Following the incubation period, carefully remove the medium containing MTT reagent and add DMSO as a solvent to dissolve the formed formazan crystals. Quantify the absorbance at 570 nm using a microplate reader, with reference wavelength typically set at 630-690 nm to subtract background interference [3].

  • Data Analysis and IC₅₀ Calculation: Perform all experiments in at least three independent replicates to ensure statistical significance. Calculate the percentage absorbance relative to the vehicle control (defined as 100% viability) and plot against compound concentration. Determine the IC₅₀ value (concentration required to inhibit 50% of cell growth) using appropriate curve-fitting software or statistical methods [3].

Mechanism of Action and Pathway Analysis

This compound exerts its antitumor effects through a multi-faceted mechanism that primarily involves DNA interaction and enzyme inhibition. The compound functions as a DNA intercalating agent, inserting itself between DNA base pairs, which subsequently leads to distortion of the DNA helix and disruption of DNA replication and transcription processes [1]. More specifically, amonafide produces protein-associated strand breaks through a topoisomerase II-mediated reaction, but notably does not produce topoisomerase I-mediated DNA cleavage even at high concentrations (100 μM) [3].

The topoisomerase II inhibition activity of amonafide results in stabilization of the covalent DNA-topoisomerase II complex, preventing DNA re-ligation and leading to the accumulation of DNA double-strand breaks [3]. This triggers cell cycle arrest and ultimately induces apoptosis in rapidly dividing cancer cells. Interestingly, amonafide-stimulated cleavage intensity patterns are markedly different from those of other antitumor drugs, with a strong preference for a cytosine at position -1 and exclusion of guanines and thymines, while showing lower preference for an adenine at position +1 [3]. This unique cleavage specificity contributes to its distinct anticancer profile.

Figure 1: Mechanism of Action of this compound

A notable characteristic of amonafide is its ATP-insensitive inhibition of topoisomerase II, in contrast to other topoisomerase II inhibitors such as doxorubicin, etoposide, and mitoxantrone [3]. While the cleavage stimulation by these reference compounds is significantly enhanced (10- to 20-fold) by 1 mM ATP, amonafide-induced topoisomerase II-mediated DNA cleavage is affected only slightly (less than 3-fold) by the presence of ATP [3]. This distinctive property may contribute to its activity in drug-resistant tumor cells that have developed resistance to ATP-dependent topoisomerase II inhibitors.

Another significant advantage of amonafide is its ability to circumvent multidrug resistance mechanisms. Unlike classical topoisomerase II inhibitors such as daunorubicin, doxorubicin, idarubicin, etoposide, and mitoxantrone, amonafide is unaffected by P-glycoprotein-mediated efflux [3]. This property makes it a promising candidate for treating malignancies that have developed resistance to conventional topoisomerase II-targeting agents through overexpression of drug efflux transporters.

Research Applications and Pharmacological Profile

Anticancer Activity and Clinical Relevance

This compound has demonstrated broad-spectrum activity against various cancer cell lines and has been evaluated in multiple clinical trials. The compound effectively inhibits colony formation of leukemic cell lines and normal human bone marrow GM-CFC in a dose-dependent manner [3]. In solid tumor models, amonafide exhibits potent growth inhibitory effects with IC50 values of 4.67 μM for HT-29 colon adenocarcinoma, 2.73 μM for HeLa cervical adenocarcinoma, and 6.38 μM for PC3 prostate adenocarcinoma cells [3].

The compound has progressed through advanced clinical development, with completed Phase 1/2 and Phase 3 trials investigating its efficacy against acute myeloid leukemia (AML) and prostate cancer [3]. The clinical trials have explored various dosing regimens and combination therapies to optimize therapeutic efficacy while managing toxicity profiles. Notably, an m-AMSA-resistant cell line shows less than 2-fold resistance to amonafide, suggesting potential utility in treating malignancies resistant to other topoisomerase II inhibitors [3].

Table 3: Research and Clinical Development Status of Amonafide

Aspect Details References
Primary Indications Acute Myeloid Leukemia, Prostate Cancer [3]
Clinical Status Phase 3 (Completed for some indications) [3]
Key Cell Line IC₅₀ HT-29: 4.67 μM, HeLa: 2.73 μM, PC3: 6.38 μM [3]
Resistance Profile Unaffected by P-glycoprotein-mediated efflux [3]
m-AMSA Cross-resistance Less than 2-fold resistance in m-AMSA-resistant lines [3]
Formulation Considerations for Specific Applications

The selection of appropriate formulation methods for this compound depends on the specific research application and experimental system. For cell-based assays, DMSO stock solutions provide the most convenient and consistent approach for in vitro studies. Researchers should note that the free base form of amonafide has different solubility characteristics compared to the dihydrochloride salt, which may influence solvent selection and concentration capabilities [3].

For in vivo studies, the homogeneous suspension method using CMC-Na as a vehicle provides reliable dosing for animal models [3]. This approach ensures consistent delivery while maintaining compound stability during administration. When designing experiments, researchers should consider the unique pharmacological properties of amonafide, including its ATP-insensitive topoisomerase II inhibition and its ability to bypass P-glycoprotein-mediated resistance, as these characteristics may influence experimental outcomes and interpretation [3].

Conclusion and Technical Notes

This compound represents a valuable research tool for investigating topoisomerase II inhibition and DNA intercalation mechanisms in cancer models. The successful application of this compound in experimental systems requires careful attention to stock solution preparation, appropriate solvent selection, and adherence to recommended storage conditions. Researchers should be particularly mindful of the distinction between the dihydrochloride salt and free base forms when calculating concentrations, as the molecular weight difference will significantly impact molarity calculations.

The consistent demonstration of cytotoxic activity across various cancer cell lines, combined with its unique properties of ATP-insensitive topoisomerase II inhibition and circumvention of P-glycoprotein-mediated resistance, makes this compound a compelling compound for cancer biology research. Following the detailed protocols outlined in this document for stock solution preparation, cell culture treatment, and MTT cytotoxicity assessment will ensure reliable and reproducible results in experimental studies. As research with this compound continues, proper handling and formulation remain fundamental to generating valid and scientifically meaningful data.

References

Amonafide dihydrochloride cell assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Properties

Amonafide is a DNA intercalator and topoisomerase II (Topo II) inhibitor that induces protein-associated DNA strand breaks, leading to impaired DNA/RNA synthesis and apoptosis [1] [2]. A key characteristic is that it is unaffected by P-glycoprotein (Pgp)-mediated efflux, unlike many other Topo II inhibitors, making it a candidate for investigating multidrug-resistant cancers [3].

The following diagram illustrates its dual mechanism of action and the logical flow of its cellular effects:

G ANF Amonafide (ANF) DNAIntercalation DNA Intercalation ANF->DNAIntercalation TopoIIInhibition Topo II Inhibition ANF->TopoIIInhibition DNAStrandBreaks DNA Strand Breaks (SSB, DSB, DPC) DNAIntercalation->DNAStrandBreaks TopoIIInhibition->DNAStrandBreaks Apoptosis Cell Death (Apoptosis) DNAStrandBreaks->Apoptosis

Cytotoxicity Data of Amonafide

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of amonafide across various human cancer cell lines, as reported in recent literature.

Cell Line Cancer Type IC₅₀ Value (μM) Assay Method Citation
U87 Glioblastoma 3.10 CCK-8 [4]
HCT-116 Colorectal carcinoma 4.50 CCK-8 [4]
A549 Lung carcinoma 5.70 CCK-8 [4]
MCF-7 Breast cancer 2.40 CCK-8 [4]
HeLa Cervical cancer 8.80 CCK-8 [4]
HT-29 Colorectal adenocarcinoma 4.67 MTT [1] [2]
PC-3 Prostate cancer 6.38 MTT [1] [2]
HUVEC Normal umbilical vein endothelial cells 0.80 CCK-8 [4]

General Cell Viability Assay Protocol

While a protocol for the dihydrochloride salt is not specified, the methodology for the free base can be adapted. Here is a general cell viability assay protocol synthesized from the search results:

  • Cell Seeding: Harvest cells in their logarithmic growth phase and seed them into 96-well tissue culture plates at a density of 2.5 × 10³ cells per well in 150 µL of culture medium [2]. Allow cells to adhere for 24 hours [2].
  • Drug Preparation and Treatment:
    • Prepare a stock solution of amonafide in DMSO [1] [2]. A typical stock concentration is 10-20 mM.
    • Serially dilute the stock solution with phosphate-buffered saline (PBS) or culture medium to achieve the desired working concentrations [2].
    • Add the drug solutions to the cells 24 hours after seeding. Treat cells for a defined period, commonly 72 hours [2].
  • Viability Measurement (MTT Assay):
    • After the incubation period, wash the cells twice with PBS [2].
    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at a concentration of 1 mg/mL in PBS, together with fresh pre-warmed medium, to each well [2].
    • Return the plates to the incubator for 4 hours [2].
    • After incubation, solubilize the formed formazan crystals with DMSO [2].
    • Measure the absorbance at 570 nm using a microplate reader [2]. The IC₅₀ value can be calculated from the dose-response curve.

Research Application Note: Investigating Drug Resistance

Amonafide's property of bypassing Pgp-mediated efflux is highly relevant for drug resistance research [3]. You can design experiments to compare its efficacy with other Topo II inhibitors in paired cell lines (e.g., parental and Pgp-overexpressing).

G Pgp P-glycoprotein (Pgp) Drug Efflux Pump Resistance Multidrug Resistance (MDR) Pgp->Resistance SubstrateDrugs Classical Topo II Inhibitors (Daunorubicin, Etoposide, Mitoxantrone) SubstrateDrugs->Pgp Substrate Amonafide Amonafide Cytotoxicity Cytotoxic Effect Amonafide->Cytotoxicity  Bypasses Efflux

Critical Experimental Considerations

  • Solubility and Formulation: Amonafide has limited solubility in water. DMSO is the recommended solvent, with stock solubility up to 57 mg/mL (201.17 mM) [1] [2]. For in vitro applications, final DMSO concentration in culture media should typically be kept below 0.1-1.0% to avoid solvent toxicity.
  • Control Groups: Always include vehicle control groups (e.g., DMSO at the same concentration used for drug treatment) and blank controls to ensure accurate viability measurements.
  • Metabolic Activity Assays: The MTT assay measures metabolic activity. It is crucial to confirm findings with other methods, such as clonogenic assays, which directly measure the reproductive viability of cells after drug treatment [1].

Reference Information

  • InvivoChem. Amonafide (AS1413). https://www.invivochem.com/amonafide.html [1].
  • Selleck Chemicals. Amonafide. https://www.selleckchem.com/products/Amonafide.html [2].
  • An enzyme-responsive double-locked amonafide prodrug for glioblastoma treatment. RSC, 2024. PMC11528907 [4].
  • Amonafide, a topoisomerase II inhibitor, is unaffected by P-glycoprotein-mediated efflux. Leukemia Research, 2008. PMID: 17826829 [3].

References

Comprehensive Application Notes and Protocols for Amonafide Dihydrochloride in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amonafide and Its Mechanism of Action

Amonafide (benzisoquinolinedione) is a synthetic naphthalimide derivative that has demonstrated potent antitumor activity through its dual function as a DNA intercalator and topoisomerase II inhibitor. This small molecule exerts its cytotoxic effects by intercalating into DNA and stabilizing the covalent complex between topoisomerase II and DNA, leading to protein-associated DNA strand breaks and impaired DNA and RNA synthesis. Unlike many classical topoisomerase II inhibitors, Amonafide is not a substrate for P-glycoprotein-mediated efflux, making it particularly valuable for investigating multidrug-resistant cancer models [1] [2] [3].

The molecular structure of Amonafide (C₁₆H₁₇N₃O₂) features functional groups that allow for systematic chemical modification, making it an excellent model compound for structure-activity relationship studies [4]. Its mechanism involves stimulating DNA cleavage at specific sites, with a strong preference for cytosine and adenine bases, resulting in highly site-specific DNA cleavage patterns that distinguish it from other topoisomerase II inhibitors [1]. Recent research has also explored Amonafide's potential beyond oncology, with studies indicating it may activate mitochondrial unfolded protein response and other cellular defense pathways that could contribute to geroprotective effects [5].

Key Properties and Specifications

Table 1: Fundamental Characteristics of Amonafide

Property Specification
Chemical Formula C₁₆H₁₇N₃O₂
Molecular Weight 283.33 g/mol
CAS Number 69408-81-7
IUPAC Name 5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione
Solubility DMSO: 57 mg/mL (201.17 mM), Ethanol: 4 mg/mL, Water: Insoluble
Storage Conditions Solid form at room temperature; protect from moisture
Purity ≥98% for experimental use

Amonafide appears as a light yellow to yellow solid and is typically supplied as a powder. For in vitro applications, it's recommended to prepare fresh stock solutions in DMSO due to potential moisture absorption that can reduce solubility over time. The compound demonstrates stability in physiological buffers, with structural integrity maintained for at least 48 hours in PBS, as confirmed by UV-vis spectroscopy [6]. Researchers should note that the dihydrochloride salt form may exhibit different solubility characteristics than the free base, particularly in aqueous solutions.

Cytotoxicity Profiles Across Cell Lines

Table 2: In Vitro Cytotoxicity of Amonafide (IC₅₀ Values in μM)

Cell Line Origin IC₅₀ (μM) Experimental Context
U87 Human glioblastoma 3.10 ± 0.2 Monotherapy [6]
HCT-116 Human colorectal carcinoma 4.50 ± 0.3 [6], 15.43 [7] Varies with exposure time and assay conditions
HepG2 Human hepatoma 6.57 [7] 48-72 hour exposure
K562 Human leukemia 6.31 [7] 48-72 hour exposure
MCF-7 Human breast cancer 2.40 ± 0.1 [6] Monotherapy
MDA-MB-231 Human breast cancer 7.98 [7] 48-72 hour exposure
HeLa Human cervical cancer 2.73-8.80 [6] [2] Varies with methodology
PC3 Human prostate cancer 6.38 [2] 72-hour MTT assay
HT-29 Human colon cancer 4.67 [2] 72-hour MTT assay
QSG-7701 Normal human hepatocyte 55.45 [7] Demonstrates selective toxicity
HUVEC Human umbilical vein endothelial 0.80 ± 0.04 [6] Normal cell line with high sensitivity

The cytotoxicity profile of Amonafide reveals differential sensitivity across various cancer types, with particular potency against glioblastoma (U87), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines. The variation in reported IC₅₀ values for certain cell lines, such as HCT-116, reflects differences in experimental methodologies, exposure times, and specific assay conditions. Notably, Amonafide demonstrates enhanced cytotoxicity against certain hematological malignancies, with an IC₅₀ of 2.86 μM observed in K562 human leukemia cells for the optimized naphthalimide-polyamine conjugate 11e [7]. This selective cytotoxicity toward cancer cells compared to normal hepatocytes (QSG-7701) highlights its potential therapeutic window, though researchers should note the significant sensitivity of HUVEC normal endothelial cells.

Detailed Experimental Protocols

Cytotoxicity Assessment Using MTT/CKK-8 Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays provide reliable methods for quantifying Amonafide-induced cytotoxicity through measurement of metabolic activity [6] [7] [2].

Procedure:

  • Cell Preparation: Harvest cells in logarithmic growth phase and seed into 96-well tissue culture plates at a density of 2.5 × 10³ cells/well in 150 μL aliquots of appropriate complete medium.
  • Incubation: Allow cells to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.
  • Drug Treatment: Prepare serial dilutions of Amonafide stock solution (10 mM in DMSO) with phosphate-buffered saline (PBS) to create working concentrations. Add treatments to wells in triplicate, maintaining a final DMSO concentration ≤0.1% to avoid solvent toxicity.
  • Exposure: Incubate cells with Amonafide for 72 hours under standard culture conditions.
  • Viability Assessment:
    • MTT method: After treatment, wash cells twice with PBS, then add 50 μL/well of MTT reagent (1 mg/mL in PBS) together with 150 μL/well of prewarmed medium. Return plates to incubator for 4 hours. Subsequently, dissolve formed formazan crystals with DMSO and measure absorbance at 570 nm using a microplate reader.
    • CCK-8 method: After treatment, add 10 μL of CCK-8 solution directly to each well and incubate for 1-4 hours before measuring absorbance at 450 nm.
  • Data Analysis: Calculate percentage viability compared to vehicle-treated controls and determine IC₅₀ values using linear regression or four-parameter logistic curve fitting.

Technical Notes: Include appropriate controls (vehicle, blank, positive cytotoxicity control). Ensure linear relationship between cell number and signal intensity in preliminary experiments. For suspension cells, modify washing steps to avoid cell loss [2].

DNA Damage Detection via Topoisomerase II Cleavage Assay

This assay directly measures Amonafide-induced DNA strand breaks resulting from stabilized topoisomerase II-DNA cleavable complexes [1] [2].

Procedure:

  • Reaction Setup: In a final volume of 20 μL, combine purified mammalian DNA topoisomerase II (0.5-1.0 unit), 0.5 μg of supercoiled pBR322 or SV40 DNA, and reaction buffer (typically 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 0.5 mM EDTA, 30 μg/mL BSA, 1 mM ATP).
  • Drug Treatment: Add Amonafide at concentrations ranging from 1-100 μM. Include controls without drug and with known topoisomerase II inhibitors (e.g., etoposide).
  • Incubation: Incubate reactions at 37°C for 30 minutes.
  • Complex Denaturation: Stop reactions by adding SDS to 1% final concentration and proteinase K to 250 μg/mL. Continue incubation at 37°C for 30-60 minutes to digest protein.
  • Analysis: Separate DNA fragments by agarose gel electrophoresis (0.8-1.0% agarose in TBE buffer) at 4-6 V/cm for 2-3 hours.
  • Visualization: Stain gel with ethidium bromide (0.5 μg/mL) or SYBR Safe and visualize under UV light.

Expected Results: Amonafide treatment produces linearized DNA molecules (Form III) indicative of protein-associated strand breaks, with a characteristic site-specific cleavage pattern showing strong preference for cytosine at position -1 and adenine at position +1 [1]. Different from other topoisomerase II inhibitors, Amonafide-induced cleavage is affected only slightly (less than 3-fold) by 1 mM ATP, confirming its status as an ATP-insensitive inhibitor [2].

Apoptosis Analysis Through Morphological Assessment

The Acridine Orange/Ethidium Bromide (AO/EB) dual staining method allows differentiation between viable, apoptotic, and necrotic cells based on morphological criteria and membrane integrity [7].

Procedure:

  • Cell Treatment: Seed HepG2 or other appropriate cell lines in chamber slides or multiwell plates and treat with Amonafide at IC₅₀ and 2×IC₅₀ concentrations for 48 hours.
  • Staining: Prepare fresh AO/EB solution by mixing 100 μg/mL acridine orange and 100 μg/mL ethidium bromide in PBS. Remove culture medium from treated cells and add 100 μL of dye mixture per well.
  • Incubation: Incubate for 5-10 minutes at room temperature protected from light.
  • Washing: Gently rinse with PBS to remove excess dye.
  • Observation: Immediately examine cells under a fluorescence microscope using dual FITC/TRITC filters. Count a total of 300 cells per condition across multiple random fields.
  • Scoring Criteria:
    • Viable cells: Uniform bright green nuclei with organized structure
    • Early apoptotic cells: Green nuclei with condensed or fragmented chromatin
    • Late apoptotic cells: Orange-red nuclei with chromatin condensation or fragmentation
    • Necrotic cells: Uniformly orange-red nuclei with normal structure

Technical Notes: For more precise quantification, combine with Annexin V/PI flow cytometry. The high content screening (HCS) technique can further detect related apoptosis indicators including mitochondrial membrane potential (MMP) using Rh123 and lysosomal mass/pH variations using Lyso-Tracker Red [7].

Signaling Pathways and Cellular Mechanisms

Amonafide triggers complex cellular responses through multiple interconnected pathways, culminating in cell death primarily through apoptosis with emerging evidence of autophagic components.

Figure 1: Comprehensive Signaling Pathways Activated by Amonafide

The flow diagram illustrates the multifaceted mechanism of Amonafide, beginning with its primary actions as a topoisomerase II inhibitor and DNA intercalator. The stabilization of topoisomerase II-DNA cleavage complexes leads to double-strand breaks that trigger the DNA damage response pathway. This involves ATM activation and subsequent phosphorylation of H2AX, a hallmark of DNA damage. Notably, Amonafide preferentially activates Chk2 over Chk1 in the DNA damage response pathway, while simultaneously inducing Chk1 degradation via the ubiquitin-proteasome system, contributing to its potent cytotoxic effects [1].

Mitochondrial apoptosis represents a key execution phase of Amonafide-induced cell death, characterized by mitochondrial membrane potential disruption and cytochrome c release, ultimately leading to caspase activation. Recent research has revealed that Amonafide can also trigger autophagic cell death in U87 glioblastoma cells [6] and activate the mitochondrial unfolded protein response (UPRmt) through the regulator afts-1, connecting its anticancer mechanisms with broader cellular defense pathway activation that may contribute to geroprotective effects observed in model organisms [5].

Formulation and Storage Guidelines

Stock Solution Preparation and Storage

Recommended Storage Conditions:

  • Long-term Storage: Maintain Amonafide powder at -20°C in a desiccated environment to protect from moisture absorption, which can reduce solubility.
  • Stock Solutions: Prepare concentrated stock solutions in anhydrous DMSO at 10-100 mM concentrations. Aliquot to avoid freeze-thaw cycles.
  • Stability: Stock solutions in DMSO remain stable for at least 6 months when stored at -20°C in sealed, light-protected vials.

Table 3: Formulation Guide for Amonafide Applications

Application Recommended Solvent Maximum Concentration Storage Notes
In vitro assays Anhydrous DMSO 57 mg/mL (201.17 mM) -20°C, desiccated Maintain DMSO concentration ≤0.1% in cell culture
Animal studies CMC-Na suspension ≥5 mg/mL Prepare fresh Homogeneous suspension required for consistent dosing
Stability testing PBS buffer Varies by study 4°C or 37°C Structurally stable for 48 hours in PBS [6]

Preparation of CMC-Na Suspension for In Vivo Studies:

  • Prepare 0.5-1.0% sodium carboxymethyl cellulose (CMC-Na) in purified water with continuous stirring until fully dissolved.
  • Add Amonafide powder slowly to the CMC-Na solution to achieve a final concentration of 5 mg/mL.
  • Mix thoroughly using a magnetic stirrer or vortex mixer until a homogeneous suspension forms.
  • Use immediately for administration to ensure consistent dosing [2].
Experimental Design Considerations

When designing experiments with Amonafide, researchers should consider:

Dosage Optimization:

  • Start with a broad concentration range (0.1-100 μM) based on cell line sensitivity
  • Include multiple time points (24, 48, 72 hours) to capture time-dependent effects
  • Account for cell doubling times when determining exposure duration

Appropriate Controls:

  • Vehicle control (DMSO at same concentration as treated cells)
  • Positive controls for specific assays (etoposide for topoisomerase inhibition, staurosporine for apoptosis)
  • Baseline controls for DNA damage (untreated cells)

Combination Therapy Considerations:

  • Amonafide has demonstrated clinical investigation in combination with cytarabine for acute myeloid leukemia
  • Sequence of administration can significantly impact synergistic effects
  • Allow 24-hour cell attachment before combination treatments [3] [4]

Advanced Research Applications and Future Directions

Recent innovations have expanded Amonafide's research utility beyond direct application, particularly in prodrug development and targeted delivery systems. The novel enzyme-responsive double-locked prodrug AcKLP represents a significant advancement, incorporating dual enzyme activation triggered specifically by histone deacetylases (HDACs) and cathepsin L (CTSL) prevalent in glioblastoma cells [6]. This approach demonstrates markedly reduced toxicity to normal cells (IC₅₀ >100 μM for HUVEC) while maintaining potent activity against glioblastoma cells (IC₅₀ ∼2.3 μM for U87) [6] [8].

The naphthalimide-polyamine conjugate 11e, featuring a spermine modification, has shown pronounced effects on inhibiting tumor cell proliferation and inducing apoptosis via ROS-mediated mitochondrial pathway [7]. In vivo assays in H22 tumor transplant models revealed this conjugate's superior ability to prevent lung cancer metastasis and extend lifespan compared to unmodified Amonafide [7]. These structural modifications highlight the potential for enhancing Amonafide's therapeutic index through targeted chemical adaptations.

Emerging research also suggests intriguing applications beyond oncology, with studies demonstrating that Amonafide activates diverse cellular defense pathways and improves healthspan in C. elegans models, partially dependent on immune response transcription factor zip-2 and integrated stress response transcription factor atf-4 [5]. Additionally, Amonafide treatment has shown beneficial effects in α-Syn Parkinson's disease models, improving mobility and reducing disease symptoms, suggesting potential neuroprotective applications that warrant further investigation [5].

Troubleshooting and Technical Notes

Common Experimental Challenges:

  • Precipitation in aqueous solutions: If Amonafide precipitates in culture media, ensure stock solutions are prepared in high-quality DMSO and add to pre-warmed media with gentle vortexing during dilution.
  • Variable cytotoxicity between cell lines: Optimize concentration ranges based on cell doubling times and metabolic activity. Slow-growing cells may require extended exposure periods.
  • Inconsistent DNA cleavage patterns: Verify topoisomerase II activity in purification, include positive controls, and ensure reaction conditions (pH, ionic strength, ATP concentration) are properly maintained.

Technical Limitations:

  • Amonafide exhibits fluorescence properties that may interfere with certain detection methods
  • Metabolic conversion to N-acetyl-amonafide can create variability in in vivo models due to interindividual differences in N-acetyltransferase 2 activity
  • The parent compound lacks tumor-specific targeting, necessitating delivery strategies for in vivo applications

Safety Considerations: Amonafide should be handled as a potential cytotoxic agent using appropriate personal protective equipment. Dispose of waste according to institutional guidelines for chemical and biological hazards.

References

Application Notes: Amonafide for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Amonafide is a synthetic naphthalimide derivative that functions as a topoisomerase II (Topo II) inhibitor and DNA intercalator [1] [2]. Its primary mechanism of action involves producing protein-associated DNA single-strand breaks (SSB) and double-strand breaks (DSB) through a Topo II-mediated reaction, ultimately leading to apoptosis in cancer cells [2]. Notably, it does not produce topoisomerase I-mediated DNA cleavage [2]. A key characteristic of amonafide is that it is not affected by P-glycoprotein-mediated efflux, a common mechanism of multidrug resistance, unlike many other classical topoisomerase II inhibitors such as doxorubicin and etoposide [2] [3]. Recent research has also explored its potential beyond oncology, investigating its role as a geroprotector that activates cellular defense pathways [4].

Quantitative Cytotoxicity Profile

The antitumor activity of amonafide has been evaluated across a range of human cancer cell lines. The data below, primarily obtained from 72-hour cell viability assays (such as MTT or CCK-8), provide a summary of its cytotoxic potency [1] [2].

Table 1: In vitro Cytotoxicity (IC50) of Amonafide in Human Cell Lines

Cell Line Cancer Type IC50 (μM) Notes & Context
U87 Glioblastoma 3.10 ± 0.2 [1] Compared to prodrug AcKLP (IC50 ~2.3 μM) [1]
HCT-116 Colon Carcinoma 4.50 ± 0.3 [1]
MCF-7 Breast Adenocarcinoma 2.40 ± 0.1 [1] ER+/p53 wild-type; highly sensitive to naphthalimides [3]
HeLa Cervical Adenocarcinoma 2.73 - 8.80 ± 0.5 [1] [2] Variation depends on experimental conditions
PC3 Prostate Carcinoma 6.38 [2]
A549 Lung Carcinoma 5.70 ± 0.3 [1]
HT-29 Colon Adenocarcinoma 4.67 [2]
HUVEC Normal Umbilical Vein Endothelium 0.80 ± 0.04 [1] Highlights potential toxicity to normal cells

Table 2: Cytotoxicity of Amonafide in Breast Cancer Cell Lines (72-hr SRB Assay) This table illustrates how cellular context, such as receptor status, can influence drug sensitivity [3].

Cell Line ER/p53 Status Response to Amonafide/Xanafide
MCF-7 ER+/p53 wild-type Highly sensitive
MDA-MB-231 ER-/p53 mutant Moderately sensitive
SKBR-3 ER-/p53 mutant Moderately sensitive
T47D ER+/p53 mutant Resistant

Experimental Protocols

Standard In Vitro Cytotoxicity Assay

The following protocol is synthesized from multiple studies using amonafide in cell culture models [1] [2] [3].

Key Considerations:

  • Solubility: Amonafide free base is poorly soluble in water. A common practice is to prepare a stock solution in DMSO (e.g., 10-57 mg/mL) and then dilute it in the culture medium for experiments [2] [5]. The final DMSO concentration should be kept low (typically <0.5-1.0%) to avoid solvent toxicity.
  • Dosing: The provided cytotoxicity data (Table 1) are based on a 72-hour continuous exposure to the drug [2].

Procedure:

  • Cell Seeding: Harvest and seed cells in 96-well tissue culture plates at a density optimal for the specific cell line (e.g., 2,500 - 20,000 cells/well in 150 μL of growth medium). Allow cells to adhere for 24 hours [2] [3].
  • Drug Preparation: Prepare serial dilutions of amonafide from the DMSO stock solution using phosphate-buffered saline (PBS) or culture medium as the diluent [2].
  • Drug Exposure: After 24 hours, add the drug solutions to the wells. Include negative control wells (e.g., with PBS or equivalent DMSO concentration) and blank controls (medium only) [2] [3].
  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂, humidified atmosphere).
  • Viability Assessment:
    • MTT Assay: After 72 hours, wash cells and add MTT reagent (1 mg/mL in PBS). Incubate for 4 hours. Dissolve the formed formazan crystals with DMSO and measure the absorbance at 570 nm [2].
    • Sulforhodamine B (SRB) Assay: After 72 hours, fix cells with trichloroacetic acid (TCA), wash, and stain with SRB dye. After removing unbound dye and dissolving the protein-bound dye in Tris buffer, measure the absorbance [3].
  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the drug concentration that inhibits 50% of cell growth) using non-linear regression analysis [2].
Protocol for a Novel Enzyme-Responsive Prodrug (AcKLP)

Recent research has developed a dual-locked prodrug of amonafide, AcKLP, to enhance selectivity for glioblastoma [1]. The experimental workflow for evaluating this prodrug is as follows.

A Prodrug AcKLP Synthesis B In Vitro Stability Test A->B Confirm stability in PBS C Cell Viability Assay (CCK-8) B->C Test on U87 & HUVEC cells D Mechanism Studies C->D Investigate cell death pathway E Advanced Models D->E 3D spheroids & in vivo models

Detailed Steps:

  • Stability Assessment: Incubate the AcKLP prodrug in PBS (or other relevant media) for up to 48 hours. Monitor the solution using UV-vis spectroscopy to confirm that the peak shape and position remain unchanged, indicating structural stability prior to cellular exposure [1].
  • Selective Cytotoxicity: Evaluate the prodrug's potency using a CCK-8 assay. Seed target cancer cells (e.g., U87 glioblastoma) and normal control cells (e.g., HUVEC). Treat cells with AcKLP for 72 hours. The expected outcome is high cytotoxicity in U87 cells (IC50 ~2.3 μM) and significantly reduced effects in HUVEC cells (IC50 >100 μM), demonstrating selective activation in the cancer cell line [1].
  • Mechanistic Investigation: To confirm that the prodrug induces autophagic cell death as reported, perform specific assays such as Western blotting for LC3-II conversion or use fluorescent markers to track autophagosome formation [1].

Critical Considerations for Research Use

  • Metabolism and Toxicity: A major challenge with amonafide is its metabolism to N-acetyl amonafide, which is active but can cause dose-limiting myelosuppression. The severity of this side effect is linked to the patient's N-acetyltransferase 2 (NAT2) phenotype, with rapid acetylators experiencing greater toxicity [3]. This is a critical factor for translational research.
  • Salt Formulations: To address the poor aqueous solubility of the amonafide free base, salt forms like amonafide L-malate (Xanafide) and amonafide dihydrochloride have been developed [5] [3]. These salts offer improved solubility and stability for in vivo and formulation studies [5].
  • Cell Line Specificity: The cytotoxicity of amonafide is highly dependent on the cellular context. As shown in Table 2, the status of receptors like ER and genes like p53 can significantly influence the treatment outcome, a factor that must be considered when designing experiments [3].

References

Amonafide dihydrochloride scale-up synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Protocol for Amonafide Salts

The following protocol is adapted from a 2011 patent, which describes general methods for preparing crystalline acid addition salts of amonafide, including the dihydrochloride salt [1].

General Salt Formation Procedure
  • Dissolution: Dissolve amonafide free base in a suitable organic solvent. The patent examples use solvents like acetone, methanol, ethanol, or isopropanol [1].
  • Acid Addition: Add at least one equivalent of the desired acid to the amonafide solution. For the dihydrochloride salt, this would involve adding hydrochloric acid.
    • The acid can be added as a concentrated aqueous solution or as a solution in an organic solvent like alcohol [1].
    • The patent notes that mineral acids (like HCl) or organic acids (like L-malic acid) can be used to form various salts [1].
  • Salt Precipitation: The salt is precipitated from the solution. This can be achieved by:
    • Cooling the reaction mixture.
    • Adding an anti-solvent (such as diethyl ether) to the solution [1].
  • Isolation and Drying: Collect the resulting crystalline solid by filtration, wash it with a cold solvent (e.g., acetone), and dry it under vacuum to obtain the pure salt [1].
Key Considerations for Scale-Up

When moving from a small-scale synthesis to a scale suitable for manufacturing, several factors become critical. The table below outlines some of these considerations, though specific data for amonafide dihydrochloride was not available in the search results.

Factor General Scale-Up Consideration Specific Guidance from Search Results
Process Efficiency The route should be high-yielding, robust, and use scalable equipment. The patent emphasizes an "improved, efficient, scalable process" [1].
Solvent Selection Choose solvents with favorable safety, environmental, and recycling profiles. Acetone, methanol, ethanol, and isopropanol are mentioned as suitable solvents [1].
Crystallization Control Reproducible crystallization is vital for consistent purity, crystal size, and form. Precipitation is induced by cooling or adding an anti-solvent like diethyl ether [1].
Purity & Impurities Establish strict quality controls and purification methods (e.g., recrystallization). The solid is washed with cold solvent after filtration to enhance purity [1].

Experimental Workflow for Synthesis & Characterization

The diagram below illustrates the key stages involved in the synthesis and subsequent analytical characterization of this compound, which is essential for confirming the identity and purity of the final product.

Start Start Step1 Dissolve Amonafide Free Base in Solvent Start->Step1 Step2 Add Acid (e.g., HCl) for Salt Formation Step1->Step2 Step3 Precipitate Salt (Cooling / Anti-solvent) Step2->Step3 Step4 Isolate by Filtration and Wash Step3->Step4 Step5 Dry Under Vacuum Step4->Step5 Analysis Analytical Characterization Step5->Analysis End Pure Amonafide Salt Analysis->End HPLC HPLC Analysis->HPLC NMR NMR Spectroscopy Analysis->NMR MS Mass Spectrometry Analysis->MS XRPD XRPD Analysis->XRPD

Important Limitations and Recommendations

The information presented here has significant constraints you must consider before proceeding.

  • Dated Information: The core synthesis protocol is from a 2011 patent [1]. The field of pharmaceutical process chemistry advances rapidly, and there may be more modern, efficient, or safer methods developed since then.
  • Lack of Specifics for Dihydrochloride: The patent describes a general method for creating various salts. It does not provide detailed, optimized parameters (e.g., exact temperatures, molar ratios, concentration, stirring rates) specifically for the dihydrochloride salt, which are crucial for a successful scale-up.
  • Incomplete Protocol: A full Application Note would require comprehensive details on safety (MSDS), impurity profiling, in-process controls, and validated analytical methods, which are not provided in the search results.

Given these limitations, I suggest you:

  • Consult Recent Literature: Perform a targeted search in recent scientific journals (post-2020) using databases like SciFinder or Reaxys for "this compound synthesis" or "scale-up".
  • Review Related Compounds: Explore the scale-up strategies for other naphthalimide-based drugs [2] [3], as the learnings may be applicable.
  • Engage in Expert Consultation: If possible, contact authors of relevant papers or professionals with expertise in pharmaceutical salt formation and process chemistry.

References

Comprehensive Application Notes and Protocols for Amonafide Dihydrochloride Organic Acid Salts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Amonafide (5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione) is a naphthalimide derivative that has demonstrated potent antitumor activity through DNA intercalation and topoisomerase II inhibition [1] [2]. Despite promising Phase II clinical results, particularly for metastatic breast cancer and acute myeloid leukemia, its development has been hampered by significant clinical challenges, including unpredictable metabolism and dose-limiting hematological toxicity [2]. These limitations are primarily attributed to its conversion to N-acetyl amonafide, which exhibits variable metabolism rates among patients based on N-acetyltransferase 2 (NAT2) polymorphism [2]. To address these limitations while preserving the compound's antineoplastic efficacy, researchers have developed various organic acid salt formulations that offer improved pharmaceutical properties over the conventional dihydrochloride salt [3] [4] [5].

The development of organic acid salts represents a strategic formulation approach to enhance the therapeutic potential of amonafide. These salts maintain the core pharmacological activity while offering superior solubility, stability, and compressibility compared to the parent compound [4] [2]. Among these, amonafide L-malate (marketed as Xanafide) has emerged as a particularly promising candidate, having received FDA Orphan Drug Designation for acute myeloid leukemia and advancing to Phase II clinical trials [2]. This document provides comprehensive application notes and detailed experimental protocols to support researchers in the synthesis, analysis, and biological evaluation of amonafide organic acid salts for oncological applications.

Organic Acid Salt Comparisons

The conversion of amonafide to various organic acid salts significantly enhances its pharmaceutical properties while maintaining its potent antitumor activity. These salt forms address critical limitations of the hydrochloride forms, particularly regarding solubility profiles and processing characteristics that are essential for dosage form development [4] [5]. Organic carboxylic acid salts of amonafide demonstrate substantially higher water solubility compared to mineral acid salts, with some achieving proportional admixture solubility as high as 1:1, while hydrochloride salts typically exhibit solubilities below 10% by weight [4]. This enhanced solubility profile facilitates parenteral formulation development and potentially improves bioavailability.

Table 1: Properties of Amonafide Organic Acid Salts

Organic Acid Chemical Characteristics Solubility Profile Pharmaceutical Advantages
L-Malic acid Di-hydroxy dicarboxylic acid High water solubility Enhanced compressibility, suitable for tablet formation
Oxalic acid Dicarboxylic acid Moderate to high Crystallization efficiency, purity optimization
Citric acid Tricarboxylic acid High water solubility Biocompatible metabolite, low electrolyte load
Fumaric acid Unsaturated dicarboxylic acid Moderate Low hygroscopicity, stability under various humidity conditions
Malonic acid Dicarboxylic acid High water solubility Suitable for direct compression processing
Succinic acid Saturated dicarboxylic acid Moderate to high Balanced solubility and crystallinity

Additionally, these organic carboxylate salts present minimal electrolyte load compared to their inorganic counterparts and are metabolized through normal cellular pathways, potentially reducing systemic toxicity concerns [4]. The reduced hygroscopicity of organic acid salts like fumarate and malate enhances stability during storage and manufacturing, while their higher bulk density and porosity enable more efficient processing through direct compression rather than requiring granulation or agglomeration techniques [4]. These improved physicochemical characteristics make organic acid salts particularly valuable for developing solid dosage forms with consistent drug content and dissolution profiles.

Table 2: Performance Comparison of Amonafide Salt Forms

Property Hydrochloride Salts Organic Acid Salts Significance
Water solubility <10% by weight Up to 1:1 proportional admixture Facilitates parenteral formulation
Hygroscopicity High Low to moderate Improves stability and shelf life
Bulk density Low High Enables direct compression manufacturing
Electrolyte load Significant Minimal Reduces metabolic burden
Crystallization Multiple steps required Facile crystallization Improves manufacturing efficiency
Compatibility Common ion effects with physiological solutions Enhanced compatibility with physiological solutions Broadens formulation options

Synthesis Protocols

Synthesis of Amonafide L-Malate

The synthesis of amonafide L-malate represents an efficient one-pot process that yields the final product with high purity and excellent recovery [4]. Begin by placing 1.0 gram of 1,8-naphthalic anhydride precursor (compound 3 in Scheme 1) in a 250 mL round-bottom flask equipped with a magnetic stirrer. Add 25 mL of absolute ethanol as the reaction solvent, followed by the sequential addition of 1.5 equivalents of N,N-dimethylethylenediamine and 1.1 equivalents of L-malic acid. Fit the flask with a condenser for reflux and heat the reaction mixture at 78°C for 6-8 hours with continuous stirring [4] [5]. Monitor reaction completion by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1 v/v).

Upon reaction completion, cool the mixture gradually to ambient temperature to initiate crystallization, then further cool in an ice bath for 2 hours to maximize product recovery. Collect the resulting crystals by Buchner filtration and wash with 5-10 mL of cold ethanol to remove residual reactants. For further purification, the crude product may be recrystallized from ethanol-water mixture (3:1 v/v) at a concentration of 1 gram of crude product per 30 mL of solvent [4]. Dry the purified amonafide L-malate under reduced pressure at 40°C for 12 hours to obtain a crystalline solid with typical yields of 70-80% and purity exceeding 98% by HPLC analysis [4]. The structural confirmation is achieved through spectroscopic methods, including characteristic peaks in ( ^1H )-NMR (500 MHz, DMSO-d6) at δ 8.52 (d, J = 8.5 Hz, 2H, naphthalene-H), 8.40 (d, J = 8.5 Hz, 2H, naphthalene-H), 7.88 (t, J = 8.5 Hz, 2H, naphthalene-H), 4.25 (t, J = 7.5 Hz, 2H, -CH2-N), 2.95 (t, J = 7.5 Hz, 2H, -CH2-N), and 2.65 (s, 6H, -N-(CH3)2) [4] [5].

General Method for Organic Acid Salt Formation

For the preparation of other amonafide organic acid salts, a general salt formation approach can be employed using amonafide free base as the starting material. Dissolve 1.0 gram of amonafide free base in 20 mL of warm ethanol (50°C) in a 100 mL round-bottom flask. Separately, dissolve 1.05 equivalents of the desired organic acid (oxalic, citric, fumaric, malonic, or succinic acid) in 10 mL of ethanol with gentle heating [3]. Slowly add the organic acid solution to the amonafide free base solution with continuous stirring at room temperature. After complete addition, continue stirring for 1-2 hours, then reduce the volume to approximately 15 mL by rotary evaporation.

Allow the solution to stand at 4°C for 12-24 hours to facilitate complete crystallization. Collect the crystals by filtration and wash with a small volume (5 mL) of cold acetone to remove any residual solvent. Dry the product under vacuum at 40°C for 12 hours [3] [4]. For acids with limited ethanol solubility (such as fumaric acid), a mixed solvent system of ethanol:water (4:1 v/v) may be employed to dissolve the organic acid before combination with the amonafide free base solution. This general method typically yields 75-85% of the desired organic acid salt with high pharmaceutical purity suitable for formulation development.

G start Start Synthesis step1 Charge reactor with 1,8-naphthalic anhydride in absolute ethanol start->step1 step2 Add 1.5 eq N,N-dimethylethylenediamine and 1.1 eq L-malic acid step1->step2 step3 Reflux at 78°C for 6-8 hours with continuous stirring step2->step3 step4 Monitor reaction by TLC (DCM:MeOH 9:1 v/v) step3->step4 step5 Cool gradually to room temperature step4->step5 step6 Further cool in ice bath for 2 hours step5->step6 step7 Collect crystals by Buchner filtration step6->step7 step8 Wash with cold ethanol step7->step8 step9 Recrystallize from ethanol-water (3:1 v/v) step8->step9 step10 Dry under vacuum at 40°C for 12 hours step9->step10 end Amonafide L-Malate Product step10->end

Figure 1: Synthesis workflow for amonafide L-malate production

Analytical Methods

HPLC Analysis of Amonafide Salts

A validated reverse-phase HPLC method enables precise qualitative and quantitative determination of amonafide and related naphthalimide compounds in pharmaceutical dosage forms [6]. The chromatographic system should be equipped with a UV-Vis detector set at 254 nm and a C18 column (250 × 4.6 mm, 5 μm particle size) maintained at 25°C. Utilize a mobile phase consisting of acetonitrile:methanol:0.02 M phosphate buffer (pH 6.8) in a ratio of 35:35:30 (v/v/v) with isocratic elution at a flow rate of 1.0 mL/min [6]. Prepare standard solutions in the concentration range of 0.54-2.70 μg/mL for amonafide and 1.40-5.25 μg/mL for mitonafide to establish the calibration curve.

For sample analysis, accurately weigh and powder at least 20 tablets, then transfer an equivalent of 10 mg of amonafide to a 100 mL volumetric flask. Add approximately 70 mL of extraction solvent (methanol:water, 7:3 v/v) and sonicate for 30 minutes with occasional shaking. Cool to room temperature, dilute to volume with the extraction solvent, and filter through a 0.45 μm membrane filter before injection [6]. Inject 20 μL of the filtered solution and record the peak areas. The method validation demonstrates excellent linearity (r² > 0.999), precision (coefficient of variation ≤ 2.39% within run and ≤ 1.18% between run for amonafide tablets), and accuracy (mean recovery 97.55-101.54%) across the specified concentration range [6]. The retention time for amonafide is typically 6.5-7.5 minutes under these conditions.

Cytotoxicity Assessment Protocol

The antiproliferative activity of amonafide organic acid salts can be evaluated using the Sulforhodamine B (SRB) assay or MTT assay against a panel of human tumor cell lines [2] [7]. Maintain cell lines (e.g., MCF-7 breast cancer, HCT-116 colorectal cancer, K562 leukemia, HepG2 hepatoma) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine at 37°C in a humidified 5% CO₂ atmosphere [2]. Seed cells into 96-well plates at densities of 5,000-20,000 cells/well based on cell line doubling time (5,000 cells/well for MCF-7 and SKBR-3; 20,000 cells/well for MDA-MB-231 and T47D) in a volume of 100 μL per well and pre-incubate for 24 hours [2].

After incubation, add 100 μL of serial dilutions of amonafide salts to achieve final concentrations typically ranging from 0.1 nM to 100 μM, with amonafide free base or L-malate as the reference compound. Include negative control wells (medium only) and untreated control wells (cells with vehicle only) on each plate. Following 48 hours of drug exposure, carefully remove the medium and fix the cells with 50 μL of ice-cold 10% trichloroacetic acid (TCA) at 4°C for 60 minutes [2]. Wash the plates five times with tap water and air-dry before adding 50 μL of 0.4% SRB solution in 1% acetic acid to each well. Incubate for 10 minutes at room temperature, then remove unbound dye by washing with 1% acetic acid. Air-dry the plates and solubilize the protein-bound dye with 150 μL of 10 mM Tris base solution (pH 10.5) [2]. Measure the absorbance at 564 nm using a microplate reader and calculate the percentage growth inhibition using the formula:

% Growth Inhibition = [(Abs_control - Abs_treated) / (Abs_control)] × 100

The IC₅₀ values (concentration causing 50% growth inhibition) are determined by linear regression analysis from at least three independent experiments, each performed in triplicate [7] [2].

Table 3: Cytotoxicity Profile of Amonafide and Selected Derivatives

| Compound | IC₅₀ (μM) HCT-116 | IC₅₀ (μM) HepG2 | IC₅₀ (μM) K562 | IC₅₀ (μM) MDA-MB-231 | IC₅₀ (μM) QSG-7701 | |--------------|------------------------|----------------------|---------------------|---------------------------|--------------------------| | Amonafide | 15.43 | 6.57 | 6.31 | 7.98 | 55.45 | | Compound 11e | 5.12 | 6.33 | 2.86 | 11.98 | 53.85 | | Compound 5e | 16.91 | 22.07 | 12.25 | nd | 27.65 | | Compound 5f | 19.56 | 30.72 | 18.81 | nd | 21.19 | | Compound 11a | 39.85 | 53.46 | 33.19 | 32.38 | 39.18 | | Data compiled from [7]; nd = not determined |

Biological Activity

In Vitro Antitumor Efficacy

Amonafide organic acid salts demonstrate broad-spectrum antitumor activity against diverse human cancer cell lines, with particular potency against breast cancer models [2]. Comparative studies of amonafide L-malate (Xanafide) against standard chemotherapeutic agents in breast cancer cell lines reveal compelling efficacy profiles. In MCF-7 cells (ER+/p53 wild-type), amonafide L-malate demonstrates comparable total growth inhibition (TGI) concentrations to taxanes (paclitaxel and docetaxel) and superior activity to gemcitabine, vinorelbine, and doxorubicin [2]. The sensitivity to amonafide salts varies significantly based on cellular characteristics, with MCF-7 emerging as the most responsive among breast cancer cell lines tested, while T47D (ER+/p53 mutated) shows remarkable resistance to treatment [2].

The mechanistic activity of amonafide organic acid salts involves DNA intercalation and topoisomerase II inhibition, leading to protein-associated DNA strand breaks and impaired DNA and RNA synthesis [1]. Recent research on naphthalimide-polyamine conjugates has revealed that these compounds trigger tumor cell apoptosis through ROS-mediated mitochondrial pathways [7] [8]. Treatment with compound 11e (a naphthalimide-spermine conjugate) induced dose-dependent apoptosis in HepG2 cells, accompanied by increased reactive oxygen species (ROS) generation, mitochondrial membrane potential (MMP) loss, and lysosomal impairment [7]. These findings suggest that amonafide derivatives exert their cytotoxic effects through multifaceted mechanisms that converge on mitochondrial dysfunction and apoptotic pathway activation.

In Vivo Antitumor Activity

In vivo evaluations using H22 tumor transplant models demonstrate the potent antitumor efficacy of optimized naphthalimide derivatives compared to amonafide [8]. In solid tumor models, treatment with compound 11e (1 mg/kg daily) resulted in significant tumor weight suppression of 70.92% compared to the negative control group, while amonafide at 5 mg/kg produced 43.79% suppression [8]. This enhanced efficacy was achieved without compromising safety, as evidenced by improved body weight indices in treated animals. Furthermore, in pulmonary metastasis models and ascites tumor models, compound 11e demonstrated superior ability to prevent lung cancer metastasis and extend lifespan compared to the parent amonafide compound [8].

For amonafide L-malate, in vivo studies using xenograft models have confirmed potent tumor growth inhibition across multiple cancer types [4]. Administration of amonafide L-malate via intraperitoneal or subcutaneous routes at 15-29 mg/kg twice daily resulted in significant growth inhibition of MCF-7, COLO205, and PC3 tumors in mice [4]. These findings support the therapeutic potential of amonafide organic acid salts for further development as anticancer agents, particularly for solid tumors and hematological malignancies.

G amonafide Amonafide Organic Acid Salts dna_intercalation DNA Intercalation amonafide->dna_intercalation topoii_inhibition Topoisomerase II Inhibition amonafide->topoii_inhibition strand_breaks DNA Strand Breaks dna_intercalation->strand_breaks topoii_inhibition->strand_breaks ros ROS Generation strand_breaks->ros mmp_loss Mitochondrial Membrane Potential Loss ros->mmp_loss lysosomal_impairment Lysosomal Impairment ros->lysosomal_impairment apoptosis Apoptosis Activation mmp_loss->apoptosis lysosomal_impairment->apoptosis cell_death Tumor Cell Death apoptosis->cell_death

Figure 2: Mechanism of action of amonafide organic acid salts

Applications and Conclusions

The development of amonafide organic acid salts addresses critical pharmaceutical challenges associated with the parent compound while maintaining its potent antineoplastic activity. These salt forms offer superior physicochemical properties, including enhanced water solubility, reduced hygroscopicity, improved compressibility, and better compatibility with physiological solutions compared to conventional hydrochloride salts [4] [5]. These advantages translate directly to formulation benefits, enabling more flexible dosage form design, particularly for parenteral administration and solid oral dosage forms. The improved stability profiles of organic acid salts further support extended shelf life and reduced manufacturing constraints, facilitating broader clinical development [4].

Current research indicates promising applications for amonafide organic acid salts across multiple oncology indications. Amonafide L-malate (Xanafide) has received FDA Orphan Drug Designation for acute myeloid leukemia and has advanced to Phase II clinical trials [2]. Preclinical data supports potential utility in breast cancer therapeutics, particularly for ER+/p53 wild-type tumors that demonstrate enhanced sensitivity to this agent [2]. Additionally, the development of novel prodrug approaches, such as enzyme-triggered fluorogenic prodrugs with dual-locked activation mechanisms, may further enhance tumor selectivity and reduce off-target toxicity [9]. These advanced delivery systems maintain therapeutic efficacy while minimizing exposure to healthy tissues, addressing the primary dose-limiting toxicities that have historically constrained amonafide development.

References

Amonafide dihydrochloride solubility issues

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Solubility Challenge

Amonafide is a naphthalimide-based compound with a planar, aromatic structure that allows it to intercalate into DNA [1]. This same structural property often contributes to poor aqueous solubility, a common hurdle in drug development [2].

The table below summarizes the core issue and the general scientific approach to solving it.

Aspect Description
Core Problem Poor aqueous solubility of amonafide, leading to formulation challenges and potential bioavailability issues.
Underlying Cause Planar, hydrophobic naphthalimide skeleton [1] [2].
General Strategy Employ formulation technologies that enhance solubility and dissolution rate, or modify the drug into a soluble prodrug.

Formulation Strategies to Explore

Based on general principles and research on similar solubility challenges, here are two promising approaches you can investigate.

Macromolecular Prodrugs (Polymer-Drug Conjugates)

This strategy involves chemically linking amonafide to a soluble polymer carrier, creating a macromolecular prodrug (MPD).

  • Mechanism: The polymer mask improves water solubility. The drug is released in the body via enzymatic or hydrolytic cleavage of the linker [3].
  • Key Advantage: MPDs can prolong blood circulation and minimize premature drug release, potentially reducing side effects [3].
  • Experimental Consideration: This approach requires expertise in synthetic chemistry to create and characterize the conjugate.

The following diagram illustrates the conceptual workflow for developing a macromolecular prodrug.

G Start Amonafide Solubility Issue Strategy Macromolecular Prodrug Strategy Start->Strategy Step1 Synthesis: Covalently link amonafide to a polymer Strategy->Step1 Step2 Characterization: Confirm structure and Drug Loading Capacity Step1->Step2 Step3 Solubility Assessment Step2->Step3 Step4 In Vitro/In Vivo Study: Drug release & efficacy Step3->Step4

Lipid-Based Formulations: Gelucire & Almond Gum Pellets

While not tested on amonafide, a study on the highly water-soluble drug Diltiazem HCl demonstrated that using hydrophobic Gelucire and Almond Gum can create a sustained-release pellet system [4]. This proves the principle that these excipients can effectively modulate drug release, which often starts with solving a solubility problem.

  • Role of Excipients:
    • Gelucire (43/01): A waxy/fatty polymer with a low hydrophilic-lipophilic balance (HLB), making it hydrophobic. It acts as a matrix former to sustain and control drug release [4].
    • Almond Gum: A natural polymer that acts as a spheronizing agent, helping to form uniform, free-flowing pellets without the need for microcrystalline cellulose (MCC) [4].
  • Suggested Experimental Workflow:
    • Melt Dispersion: Incorporate amonafide into melted Gelucire (43/01) at ~50°C [4].
    • Solidification & Grinding: Cool the mixture to solidify, then grind and sieve it (e.g., through a 250 µm sieve) [4].
    • Wet Massing: Mix the powder with Almond Gum and wet with a suitable solvent (e.g., water) to form a cohesive mass [4].
    • Extrusion-Spheronization:
      • Extrude the mass through a 1.0 mm screen [4].
      • Spheronize the extrudate at a high speed (e.g., 1000 rpm) for a set time (e.g., 15 min) [4].
    • Drying: Air-dry the resulting pellets at room temperature [4].

Key Parameters for Formulation Optimization

If you pursue the pelletization method, you should systematically study the effect of critical material attributes (CMAs) on critical quality attributes (CQAs). A factorial design is highly recommended.

The table below outlines the relationships you would typically investigate.

Independent Variable (CMA) Impact on Dependent Variable (CQA)
Concentration of Almond Gum ↑ Amount → ↑ Pellet Size, ↓ Friability [4]
Concentration of Gelucire ↑ Amount → ↓ Pellet Size, ↑ Friability, ↑ Sustained Release Effect [4]
Drug-to-Excipient Ratio Directly impacts final drug loading and release profile [4]

Recommended Characterization Experiments

For any formulation you develop, thorough characterization is essential.

  • Yield and Drug Content: Determine the percentage yield of the process and the actual drug loading in the final product [4].
  • Particle Size Analysis: Use sieve analysis to determine the size distribution of the pellets [4].
  • Friability Testing: Assess the mechanical strength of the pellets using a friabilator with glass beads [4].
  • Drug Release Profiling: Perform dissolution studies under physiologically relevant conditions (e.g., pH 7.4 phosphate buffer) to establish the release profile [4] [2].
  • Spectroscopic Interaction Studies: If the mechanism of action involves DNA intercalation, use UV-Vis and fluorescence spectroscopy to confirm that your formulation does not impair the drug's ability to bind to DNA [2].

References

Amonafide dihydrochloride stability problems

Author: Smolecule Technical Support Team. Date: February 2026

Amonafide Dihydrochloride Stability FAQs

Question Key Finding / Recommendation Source / Context
What is the key stability problem? Dissolution profile is highly susceptible to environmental relative humidity; can strongly modify tablet dissolution characteristics. [1]
What is the recommended storage condition? Must be packaged in impermeable containers and stored at -20°C. [1] [2]
Which formulation method is more stable? Tablets made by wet granulation with Emcompress as the main excipient showed greater dissolution stability. [1]
What is a key statistical method for stability evaluation? Use the Modification Factor (MF); the most stable formulation has the smallest MF value. [1]

Experimental Protocol: Assessing Dissolution Stability

This protocol is adapted from a study that developed a statistical method for evaluating the dissolution stability of amonafide tablets [1].

Sample Storage and Conditioning
  • Prepare Formulations: Create tablets using different methods and excipients (e.g., wet granulation with Emcompress).
  • Apply Stress Conditions: Store the tablet batches at controlled relative humidities, typically 45% RH and 75% RH, for a predetermined stability study period.
  • Control Group: Keep a reference sample of tablets from each batch unexposed to humidity stress.
Dissolution Testing
  • Perform Tests: Conduct in vitro drug release (dissolution) tests on the stored tablets and the control group.
  • Data Collection: Collect data on the percentage of drug released over time.
Data Analysis and Statistical Evaluation
  • Model Fitting: Statistically fit the experimental dissolution data to empirical model equations. The best mathematical fit is determined by comparing the residuals.
  • Calculate Parameters:
    • Time-dependent parameters: Calculate values like Q45 (quantity dissolved in 45 minutes) and DE45 (dissolution efficiency at 45 minutes).
    • Quantity-dependent parameters: Calculate values like t70 and t100 (time to release 70% and 100% of the drug, respectively), and MDT (Mean Dissolution Time).
  • Determine the Modification Factor (MF):
    • Compare the calculated parameters (e.g., t100, MDT) of the stressed samples against the control.
    • The formulation with the smallest MF value indicates the least change and is therefore the most stable.

The workflow below illustrates the key stages of this stability assessment protocol:

1. Sample Prep & Storage 1. Sample Prep & Storage Formulate Tablets Formulate Tablets 2. Dissolution Testing 2. Dissolution Testing Perform Release Tests Perform Release Tests 3. Data Analysis 3. Data Analysis Fit Data to Model Fit Data to Model Apply Stress Conditions\n(e.g., 45% & 75% RH) Apply Stress Conditions (e.g., 45% & 75% RH) Formulate Tablets->Apply Stress Conditions\n(e.g., 45% & 75% RH) Apply Stress Conditions\n(e.g., 45% & 75% RH)->Perform Release Tests Collect Time-Release Data Collect Time-Release Data Perform Release Tests->Collect Time-Release Data Collect Time-Release Data->Fit Data to Model Calculate Parameters\n(Q45, t100, MDT) Calculate Parameters (Q45, t100, MDT) Fit Data to Model->Calculate Parameters\n(Q45, t100, MDT) Compute Modification Factor (MF) Compute Modification Factor (MF) Calculate Parameters\n(Q45, t100, MDT)->Compute Modification Factor (MF) Select Most Stable Formulation\n(Smallest MF) Select Most Stable Formulation (Smallest MF) Compute Modification Factor (MF)->Select Most Stable Formulation\n(Smallest MF)

Advanced Research & Alternative Strategies

Beyond formulation, recent research explores chemical strategies to overcome amonafide's limitations:

  • Prodrug Development: A novel "dual-locked" prodrug of amonafide (AcKLP) was designed to remain inactive until it encounters two specific enzymes (HDAC and CTSL) that are overexpressed in glioblastoma cancer cells [3] [4]. This approach aims to minimize premature activation and reduce toxicity to normal cells, thereby improving the compound's effective stability in vivo.

References

Amonafide dihydrochloride poor water solubility solutions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why is Amonafide dihydrochloride's solubility a problem in drug development? Poor solubility can lead to challenges in formulating effective and consistent dosage forms, especially for intravenous administration. It can affect the drug's bioavailability, complicate manufacturing, and influence the stability of the final product [1] [2].

  • Q2: What is the primary strategy to improve Amonafide's solubility? The primary strategy explored in patents is the formation of different pharmaceutical salts. Creating salts with organic acids, such as L-malic acid to form Amonafide L-malate (Xanafide), has been shown to result in compounds with superior solubility, stability, and compressibility compared to the dihydrochloride salt [3] [2].

  • Q3: What formulation techniques can help overcome solubility issues? While the search results focus on salt formation, one referenced experimental protocol uses co-solvents to create solutions for research. A mixture of 10% DMSO, 40% PEG300, and 5% Tween 80 was able to dissolve Amonafide to a concentration of at least 2.5 mg/mL [4]. This suggests that co-solvent systems are a viable approach for in vitro and preclinical studies.

Experimental Guide: Salt Synthesis & Solubility Assessment

For researchers investigating new Amonafide salts, the following workflow and detailed protocols from patents can serve as a guide.

G Start Start: Salt Synthesis and Assessment Step1 Synthesize New Amonafide Salt Start->Step1 Step2 Characterize Physicochemical Properties Step1->Step2 Step3 Develop Dosage Form Step2->Step3 Step4 Evaluate In-Vitro & In-Vivo Performance Step3->Step4 Decision Performance Acceptable? Step4->Decision Decision->Step1 No, iterate End End: Proceed to Further Development Decision->End Yes

Protocol 1: Synthesis of Amonafide Salts via Acid Addition

This general method outlines the preparation of various Amonafide salts by reacting the free base with different acids [3] [5].

  • Principle: The basic dimethylamino group of the Amonafide molecule is protonated by an acid to form a solid salt.
  • Materials:
    • Amonafide free base
    • Acid of choice (e.g., L-Malic acid, Oxalic acid, Citric acid, etc.)
    • Suitable solvent (e.g., water, methanol, ethanol, acetone, or mixtures)
  • Procedure:
    • Dissolve Amonafide free base in a warm solvent.
    • Add one equivalent of the selected acid, either as a solid or in a solution.
    • Stir the mixture, often under reflux, to facilitate salt formation.
    • Cool the solution to allow the salt to crystallize.
    • Isolate the crystals by filtration or decantation.
    • Wash the crystals with a cold solvent and dry under vacuum.
  • Key Note: The choice of solvent, temperature, and cooling rate can significantly impact the yield and purity of the final salt.
Protocol 2: Assessing Dissolution Stability in Solid Dosage Forms

This method is crucial for evaluating how environmental factors affect the drug release profile of your formulated salt [1].

  • Principle: Expose solid dosage forms (e.g., tablets) to different storage conditions and statistically compare their dissolution profiles before and after storage.
  • Materials:
    • Tablets of the formulated Amonafide salt.
    • Dissolution testing apparatus.
    • Stability chambers with controlled humidity (e.g., 45% RH and 75% RH).
  • Procedure:
    • Test the drug release from the tablets initially (before storage).
    • Store the tablets at different relative humidities for a set period.
    • After storage, test the drug release again under the same conditions.
    • Fit the dissolution data to empirical model equations.
    • Calculate parameters like the time to release 70% of the drug (t70) or the Mean Dissolution Time (MDT).
    • Calculate a Modification Factor (MF) to quantify the change in dissolution characteristics. The formulation with the smallest MF is the most stable.
  • Key Note: This study helps in selecting the most robust formulation and determining appropriate packaging (e.g., impermeable containers) [1].

Comparative Data on Amonafide Salts and Formulations

The table below summarizes key information from the search results about Amonafide and its derivatives.

Compound / Formulation Key Characteristics Reported Advantages / Notes
This compound Poor aqueous solubility [4]. The original form with known solubility challenges.
Amonafide L-Malate (Xanafide) Novel salt formulation [2]. Superior solubility, stability, and compressibility; entered Phase II clinical trials [2].
Other Amonafide Salts Includes salts with oxalic, citric, malonic, succinic, phosphoric, and other acids [3] [5]. A wide range of alternatives explored for improved physicochemical properties.
Co-solvent Formulation (for research) 10% DMSO + 40% PEG300 + 5% Tween80 [4]. Achieves ≥ 2.5 mg/mL concentration for preclinical studies; not for human administration.

Key Takeaways for Troubleshooting

  • Consider the Clinical Precedent: Amonafide L-malate (Xanafide) is not just a theoretical alternative but a clinically tested solution to the shortcomings of the dihydrochloride salt. Its development path offers a validated roadmap [2].
  • Stability is Crucial: Improving solubility is only one part of the solution. Comprehensive stability studies, especially under different humidity conditions, are essential for developing a viable solid dosage form [1].
  • Leverage Patent Knowledge: The patents provide a extensive list of viable acid counterions for salt formation, which is an excellent starting point for further experimentation [3] [6] [5].

References

Amonafide dihydrochloride purity improvement methods

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Purity Assessment

Accurate quantification and purity assessment are foundational. This validated HPLC method from a study on finished pharmaceutical dosage forms can be adapted for analyzing amonafide purity in your samples [1].

  • Analysis Method: High Performance Liquid Chromatography (HPLC)
  • Compound Analyzed: Amonafide (in tablet form)
  • Linearity Range: 0.54 μg to 2.70 μg
  • Sensitivity (Discriminator Capacity): 0.1098 μg
  • Precision: Coefficient of variation ≤ 2.39% (within run) and ≤ 1.18% (between run)
  • Accuracy (Mean Recovery): 97.55% - 98.905%

This method is described as precise, accurate, and selective even in the presence of degradation products. When using HPLC, be aware that retention time shifts can occur. If you encounter this, the flowchart below outlines a systematic troubleshooting approach [2].

G Start HPLC Retention Time Shift AllShifted Have all peaks shifted? Start->AllShifted AllSame Shifted by the same amount? AllShifted->AllSame Yes EarlyAll Dramatically early for all peaks? AllShifted->EarlyAll No FlowRate Check Flow Path & Pump - System leaks - Worn pump seals - Faulty check valves - Bubbles in pump AllSame->FlowRate Yes TempSettings Check Instrument - Column temperature - Method parameters AllSame->TempSettings No PhaseCollapse Likely Phase Dewetting Use aqueous-compatible column or adjust mobile phase EarlyAll->PhaseCollapse EarlySome Only early-eluting peaks shifted? EarlyAll->EarlySome No SolventComposition Check Solvent Composition - Sample solvent vs. mobile phase - Injection volume too high - Mobile phase prep error EarlySome->SolventComposition RandomShift Random or varying shifts across peaks? EarlySome->RandomShift No SampleMatrix Check Sample & Column - Sample matrix interference - Mismatched sample pH - Column contamination/damage RandomShift->SampleMatrix

Salt Formation and Purification Strategies

While a direct protocol for amonafide dihydrochloride is not detailed, a patent describes general procedures for forming acid addition salts of amonafide, which includes the dihydrochloride form [3].

General Workflow for Salt Formation and Purification:

The general principle involves reacting the free base of amonafide with the appropriate acid in a suitable solvent system, followed by isolation and purification [3].

  • Dissolution: The amonafide free base is dissolved in an organic solvent. The patent mentions that the solubility of naphthalimide derivatives is often poor in water and alcohols, so solvents like dimethylformamide (DMF) or dimethylacetamide (DMA) may be required for initial dissolution [4].
  • Acid Addition: The acid (in this case, hydrochloric acid) is added to the solution. The patent specifies that hydrochlorides can be formed by adding hydrochloric acid to an acetonitrile solution of the compound [3] [4].
  • Salt Isolation: The salt is precipitated from the solution.
  • Purification: The crude salt may be further purified. Recrystallization is a common technique for solid purity improvement. The patent also indicates that the volume of the extraction liquid can influence drug extraction from excipients, a factor that may be relevant during purification work-ups [3].

Prodrug Design: An Alternative Approach for Specificity

Beyond traditional purity improvement, consider the modern strategy of prodrug design to enhance compound performance. A 2024 study developed a novel double-locked prodrug of amonafide (AcKLP) to improve its cancer selectivity and reduce side effects [5].

Concept: The prodrug remains inactive until it encounters two specific enzymes (HDAC and CTSL) that are upregulated in target cells (like glioblastoma). This sequential activation ensures the drug is only released in the desired environment, effectively solving the problem of "purity" of action rather than just chemical purity [5].

Experimental Workflow for Prodrug Activation:

G Start Inactive Prodrug (AcKLP) Step1 1. HDAC Enzyme Deacetylates lysine Start->Step1 Intermediate Activated Intermediate Step1->Intermediate Step2 2. CTSL Enzyme Cleaves peptide chain Intermediate->Step2 Release Active Amonafide (ANF) released with fluorescence Step2->Release

This workflow demonstrates how a designed molecule can provide a highly specific release mechanism, which you can monitor via fluorescence change [5].

The experimental data for this prodrug showed a significantly improved safety profile. The table below compares its cytotoxicity with the parent drug, amonafide (ANF) [5].

Cell Line ANF IC₅₀ (μM) AcKLP (Prodrug) IC₅₀ (μM)
U87 (Glioblastoma) 3.10 ± 0.2 2.26 ± 0.1
HUVEC (Normal) 0.80 ± 0.04 >100
Cancer Selectivity Index (CSI) 0.25 >44.25

The search results provide a starting point, but specific, optimized recrystallization solvents or detailed chromatography conditions for this compound are not available.

References

Amonafide dihydrochloride stock solution storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

The table below summarizes the key storage specifications for amonafide dihydrochloride based on the available data.

Specification Details
Recommended Storage Temperature -20°C [1]
Molecular Formula C16H19Cl2N3O2 [1]
CAS Number 150091-68-2 [1]
Form Dihydrochloride salt [1]
Solubility (from related amonafide free base) DMSO: 57 mg/mL (201.17 mM); Ethanol: 4 mg/mL; Water: Insoluble [2]

Stock Solution Preparation Guide

Since a specific protocol for the dihydrochloride salt was not found, this guide is constructed by applying general laboratory principles for handling similar compounds. Always refer to the Certificate of Analysis (CoA) provided with your specific product for the most accurate instructions.

Preparation Workflow

The following diagram outlines the general workflow for preparing and storing an this compound stock solution.

Start Start Preparation Weigh Weigh this compound Start->Weigh Solvent Select Solvent Weigh->Solvent Dissolve Add Solvent and Dissolve Solvent->Dissolve Note Note: DMSO is a common choice for insoluble compounds. Solvent->Note Aliquot Aliquot into Tubes Dissolve->Aliquot Store Store at -20°C Aliquot->Store Label Label and Record Store->Label

Detailed Methodology
  • Solvent Selection: Amonafide (free base) is highly soluble in DMSO and sparingly soluble in water [2]. The dihydrochloride salt is typically more water-soluble, but DMSO remains a standard solvent for creating high-concentration stock solutions for in vitro research. Verify the optimal solvent for your salt form.
  • Solution Preparation: Calculate the mass required for your desired concentration and volume. Slowly add the pre-warmed solvent to the vial while gently vortexing or swirling to ensure complete dissolution. Do not sonicate for extended periods if heat-sensitive.
  • Aliquoting and Storage: Immediately aliquot the dissolved solution into small, single-use vials (e.g., cryogenic vials) to avoid repeated freeze-thaw cycles and contamination [3]. Clearly label each aliquot with the compound name, concentration, date, and your initials [3].
  • Handling and Safety: DAPI, a compound mentioned in one source, is a known mutagen and should be handled with care [4]. While not directly stated for amonafide, treat all research chemicals as potential hazards. Wear appropriate personal protective equipment (PPE) and follow institutional safety guidelines for disposal [4] [5].

Frequently Asked Questions

  • Q: What is the shelf life of a reconstituted this compound stock solution?

    • A: When properly aliquoted, protected from light, and stored at -20°C, a DMSO stock solution is typically stable for at least 6-12 months. However, always check your specific product's CoA and perform a visual inspection (for precipitation or color change) before use in a critical experiment.
  • Q: Can I use phosphate-buffered saline (PBS) to dilute my DMSO stock for a cell culture assay?

    • A: Yes, but caution is required. A high final concentration of DMSO in culture medium (typically >0.5-1%) can be toxic to cells. When adding the stock to your assay, ensure the DMSO concentration is diluted to a non-toxic level. It is also advisable to test for compound precipitation upon dilution with aqueous buffers.
  • Q: My stock solution froze at -20°C. Is it still usable?

    • A: Yes. DMSO freezes at approximately 19°C. Freezing and thawing of DMSO stock solutions is normal and generally does not degrade the compound if a controlled freeze-thaw process is followed. Thaw the vial at room temperature and vortex thoroughly to ensure the solution is homogeneous and all solute is redissolved before use.

References

Amonafide dihydrochloride precipitation troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Amonafide Salt Synthesis Methodologies

The table below summarizes key experimental details for the synthesis of different amonafide salts from patents:

Salt Type Acid Used Solvent System Key Steps & Conditions
L-Malate Salt [1] L-Malic Acid [1] Water and/or a (C1-C4) aliphatic alcohol (e.g., methanol, ethanol) [1] Dissolve amonafide free base and acid in solvent; optional heating to 50-70°C; cool for crystallization [1].
Dihydrochloride Salt [2] Hydrochloric Acid (HCl) [2] Water [2] Suspend amonafide free base in water; add concentrated HCl; heat to 50-60°C until a clear, dark red solution forms; cool [2].
General Process [1] [2] Various organic & inorganic acids [1] [2] Water, alcohols, acetone, ethyl acetate, or mixtures [1] [2] Combine amonafide and acid in solvent; optional heating; cool for crystallization; isolate solid product via filtration or centrifugation; wash and dry [1] [2].

Experimental Workflow for Salt Preparation

The following diagram illustrates the general workflow for the synthesis and crystallization of amonafide salts, based on the protocols from the patents:

G Start Start: Amonafide Free Base A Combine with Acid in Solvent Start->A Charge reactor B Optional: Apply Heat (50-70°C) A->B Select solvent C Stir to Form Clear Solution B->C Dissolve fully D Cool Solution C->D Initiate crash E Crystallization Occurs D->E Form crystals F Isolate Solid Product (Filtration/Centrifugation) E->F Separate solids G Wash and Dry Precipitate F->G Remove impurities End Final: Pure Amonafide Salt G->End Analyze product

Frequently Asked Questions

Here are solutions to some common challenges based on the synthesis methodologies:

  • How can I improve poor crystal yield or formation?

    • Ensure complete dissolution: The patents emphasize achieving a clear solution before cooling [2]. Incomplete dissolution of the starting materials can prevent uniform crystal growth.
    • Control cooling rate: Try slow, gradual cooling from the dissolution temperature to room temperature, or even further to 0-5°C. This allows for orderly molecular arrangement and better crystal formation.
    • Use anti-solvent techniques: If direct cooling doesn't work, you can try adding an "anti-solvent" in which the salt has very low solubility (like ethyl acetate or acetone) to the clear, warm solution to induce crystallization [1].
  • What can I do if the precipitated solid is oily or non-crystalline?

    • Induce crystallization: Scratch the inside of the flask with a glass rod to provide a surface for crystal nucleation.
    • "Seed" the solution: Add a small amount of previously obtained, pure amonafide dihydrochloride crystals to act as a seed for further crystal growth.
    • Change the solvent system: The choice of solvent significantly impacts crystal habit. The patents allow for using mixtures of solvents (e.g., water with methanol or ethanol) [1]. Experimenting with different solvent combinations can help overcome oiling.
  • How can I confirm the identity and purity of my precipitate?

    • Analytical chemistry techniques: You would need to use methods like:
      • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and proton count.
      • High-Performance Liquid Chromatography (HPLC): To determine chemical purity and identify any impurities.
      • Mass Spectrometry (MS): To confirm the molecular weight of the salt.
      • Melting Point Determination: To compare the physical characteristics with known literature values.

Key Takeaways

The available information provides a solid foundation for preparing amonafide salts. The general principles of achieving complete dissolution, controlled crystallization, and thorough isolation are critical. If you are facing a specific issue not covered here, such as a persistent impurity or low potency, consulting a senior medicinal chemist or broadening your search to general salt formation and crystallization techniques in pharmaceutical development would be the recommended next step.

References

Amonafide dihydrochloride cytotoxicity optimization

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Amonafide Cytotoxicity

Here are answers to specific issues you might encounter during your experiments with amonafide.

FAQ 1: How can I manage the variable cytotoxicity and dose-limiting toxicity of amonafide in preclinical models?

The primary challenge with amonafide is its metabolism by N-acetyltransferase 2 (NAT2) into an active, yet highly myelosuppressive, metabolite. This leads to significant inter-individual variability in toxicity and efficacy [1].

  • Root Cause: Patients (or model organisms) with a fast acetylator phenotype clear the parent drug more slowly and produce the toxic N-acetyl metabolite more rapidly, leading to greater hematologic toxicity. Conversely, slow acetylators may be underdosed [1] [2].
  • Recommended Solution: Implement a pharmacodynamic model-based dosing strategy. One validated model incorporates acetylator phenotype, gender, and pre-treatment white blood cell (WBC) count to individualize dosing and target a specific WBC nadir (e.g., 1700 cells µL⁻¹) [2]. The table below summarizes dosing strata based on this model.
Acetylator Phenotype Patient Gender Recommended Starting Dose (mg/m²/day for 5 days) [2]
Fast Any 238 - 276
Slow Female 345
Slow Male 425 - 485

FAQ 2: What is a modern strategy to improve amonafide's cancer cell selectivity and reduce its off-target cytotoxicity?

A cutting-edge approach is the design of enzyme-responsive "double-locked" prodrugs that are activated only in the unique enzymatic environment of cancer cells [3] [4].

  • Mechanism: The prodrug (e.g., AcKLP) remains inert until it is sequentially activated by two enzymes typically overexpressed in cancer cells, such as Histone Deacetylases (HDAC) and Cathepsin L (CTSL). This ensures specific drug release within tumor cells, minimizing damage to normal cells [3] [4].
  • Experimental Evidence: The table below shows the superior selectivity of the AcKLP prodrug compared to the parent drug, amonafide (ANF).
Compound IC₅₀ in U87 Glioblastoma Cells (μM) IC₅₀ in HUVEC Normal Cells (μM) Cancer Selectivity Index (CSI)* [3]
ANF (Amonafide) 3.10 ± 0.2 0.80 ± 0.04 0.25
AcKLP (Prodrug) 2.26 ± 0.1 > 100 > 44.25

*CSI = IC₅₀ (HUVEC) / IC₅₀ (U87)

The following diagram illustrates the activation mechanism of this double-locked prodrug in a target cancer cell.

G Inactive_Prodrug Inactive Prodrug (AcKLP) HDAC_Enzyme HDAC Enzyme Inactive_Prodrug->HDAC_Enzyme  Step 1: Enters Cell Intermediate Deacetylated Intermediate HDAC_Enzyme->Intermediate  Deacetylates CTSL_Enzyme CTSL Enzyme Intermediate->CTSL_Enzyme  Step 2: Exposed Site Active_Drug Released Amonafide (ANF) CTSL_Enzyme->Active_Drug  Cleaves Peptide Cell_Death Induced Autophagic Cell Death Active_Drug->Cell_Death

Key Experimental Protocols

To investigate the strategies discussed, here are summaries of relevant experimental methodologies.

Protocol 1: Evaluating Cytotoxicity Using Sulforhodamine B (SRB) Assay This colorimetric assay is suitable for estimating cell density based on protein content [1].

  • Seed cells (e.g., 5,000-20,000 cells/well) in a 96-well plate and pre-incubate for 24 hours.
  • Add test compounds in a series of concentrations and incubate for a fixed period (e.g., 48 hours).
  • Terminate and fix cells by gently replacing medium with cold trichloroacetic acid (TCA). Incubate at 4°C for 1 hour.
  • Wash plates five times with tap water to remove TCA and air-dry.
  • Stain cells by adding SRB solution (0.4% in 1% acetic acid) for 10 minutes at room temperature.
  • Remove unbound dye by washing with 1% acetic acid and air-dry.
  • Solubilize protein-bound dye with a Tris buffer and measure the absorbance at 510-570 nm. Calculate GI₅₀ (concentration for 50% growth inhibition) and TGI (concentration for total growth inhibition) values [1].

Protocol 2: Assessing In Vivo Activity via Hollow Fiber Assay This assay provides an intermediate step between in vitro studies and traditional xenograft models [1].

  • Load cells into biocompatible hollow fibers (e.g., polyvinylidene fluoride) with a specific molecular weight cutoff.
  • Implant fibers containing the cancer cell lines of interest into different body compartments (e.g., subcutaneous and intraperitoneal) of athymic mice.
  • Administer the test compound (e.g., xanafide) and a control drug (e.g., docetaxel) at various doses.
  • Retrieve the fibers after a set period and assess cell viability using an assay like MTT or by direct cell counting to determine in vivo efficacy.

References

Amonafide dihydrochloride vehicle selection guide

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data and Initial Vehicle Guidance

The table below summarizes the available solubility data for amonafide (free base), which is crucial for planning your formulations. Please note that specific data for the dihydrochloride salt was not located, but it typically offers improved aqueous solubility.

Solvent Solubility Reported Concentration Notes
DMSO Highly Soluble 57 mg/mL (201.17 mM) [1] Primary stock solution solvent. Moisture-absorbing DMSO can reduce solubility; use fresh [1].
Ethanol Sparingly Soluble 4 mg/mL [1] Potential cosolvent in aqueous mixtures.
Water Insoluble [1] N/A Not suitable for direct dissolution of the free base.
Methanol Slightly Soluble [2] Information from chemical properties catalog.

For in vivo studies, one supplier suggests creating a homogeneous suspension using a vehicle like CMC-Na (carboxymethyl cellulose sodium) and provides an example method to achieve a 5 mg/mL suspension [1].

Key Research on Formulation Development

Several studies have tackled amonafide's formulation challenges, offering valuable insights for your troubleshooting.

  • Salt Formation to Improve Properties: Research indicates that creating salt forms like amonafide L-malate (Xanafide) can improve solubility, stability, and compressibility compared to the parent drug [3]. This principle supports the use of the dihydrochloride salt you are investigating.
  • Stability Considerations for Solid Dosage Forms: A study on amonafide tablets found that environmental relative humidity strongly modifies their dissolution characteristics [4]. The study concluded that amonafide tablets must be packaged in impermeable containers to maintain stability [4].
  • Emulsion Vehicles for Poorly Soluble Drugs: While not mentioning amonafide specifically, one patent details an emulsion vehicle containing α-tocopherol (Vitamin E), ethanol, and surfactants designed to enhance the delivery of poorly soluble drugs [5]. This could be a promising avenue for experimental formulation if standard solutions fail.

Experimental Workflow for Vehicle Selection

Given the limited specific data, you may need to empirically determine the best vehicle for your application. The following workflow outlines a systematic approach.

Start Start: Amonafide Dihydrochloride Vehicle Selection S1 Prepare concentrated stock solution in DMSO Start->S1 S2 Dilute with aqueous buffer (e.g., PBS, saline) S1->S2 D1 Observe for precipitation or cloudiness? S2->D1 E1 Success Proceed with in vitro assays D1->E1 No, solution clear E2 Troubleshoot Formulation D1->E2 Yes, precipitation occurs T1 Explore co-solvent mixtures (Ethanol/PEG/Water) E2->T1 Potential Alternatives T2 Investigate colloidal systems (e.g., emulsions, liposomes) T3 Consider complexation agents (e.g., cyclodextrins)

Frequently Asked Questions (FAQs)

Q1: Why is my amonafide solution precipitating when I add it to the cell culture medium? This is a common issue. The primary cause is the "dilution shock" that occurs when the organic solvent stock solution (like DMSO) is mixed with the aqueous culture medium. To minimize this, you can:

  • Ensure your stock solution is fresh and properly concentrated.
  • Add the stock solution to the medium slowly while vortexing or stirring vigorously.
  • Pre-warm the medium to 37°C before adding the compound.

Q2: The free base is insoluble in water. What are the expectations for the dihydrochloride salt? Pharmaceutical salt forms, like dihydrochloride, are specifically designed to enhance the aqueous solubility of parent compounds. While quantitative data is unavailable, you should expect significantly improved water solubility compared to the free base. A recommended first step is to test the solubility of your dihydrochloride salt in water or buffer directly.

Q3: Are there any known stability issues I should be aware of during storage or experimentation? Yes. The research on solid formulations highlights that relative humidity is a critical factor that can alter dissolution characteristics [4]. For liquid solutions or stock solutions:

  • Store the pure powder and prepared solutions in a dry, airtight container with desiccant.
  • For DMSO stock solutions, keep them tightly sealed in a moisture-free environment (e.g., a desiccator) to prevent water absorption, which can cause precipitation and compound degradation.
  • Protect solutions from light.

References

Amonafide dihydrochloride co-solvent systems

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the established solvent systems for amonafide dihydrochloride? Researchers commonly use two primary solvent systems to dissolve this compound for in vivo studies, prepared by sequentially adding co-solvents as shown in the table below [1] [2].

  • What is the solubility of this compound? The solubility varies significantly with the solvent. The table below summarizes key solubility data for planning your experiments [1] [2].

  • What is the mechanism of action of amonafide? Amonafide is a DNA intercalator and an inhibitor of topoisomerase II (Topo II). This dual action leads to protein-associated DNA strand breaks and impaired DNA and RNA synthesis, ultimately triggering apoptosis, or programmed cell death, in cancer cells [1] [3].

  • What are the typical IC50 values for amonafide? The half-maximal inhibitory concentration (IC50) varies by cell line. In vitro, amonafide has shown activity with IC50 values of 4.67 μM in HT-29 cells (human colorectal cancer), 2.73 μM in HeLa cells (human cervical cancer), and 6.38 μM in PC-3 cells (human prostate cancer) [1].

Solvent Systems & Physicochemical Data

The following table consolidates essential formulation and solubility information for this compound.

Property Details Source
Molecular Formula C({16})H({17})N(_3)O(_2)•2HCl [1] [2]
Molecular Weight 283.33 g/mol (free base) [1] [2]
Solubility in DMSO 41.7 - 57 mg/mL (147.1 - 201.2 mM) [1] [2]
Solubility in Water <1 mg/mL [1] [2]
Solubility in Ethanol ~4 mg/mL (~14.1 mM) [1] [2]
In Vivo Formulation 1 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (clear solution) [1] [2]
In Vivo Formulation 2 2.08 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline) (suspension, requires ultrasonication) [1] [2]

Experimental Protocols

Protocol 1: Preparing a Stock Solution in DMSO

This is the standard method for creating a concentrated stock solution for subsequent in vitro experiments.

  • Calculating Mass: Determine the mass of this compound needed to achieve your desired concentration (e.g., 50 mM in DMSO).
  • Weighing: Accurately weigh the compound using an analytical balance.
  • Dissolution: Transfer the powder to a volumetric flask. Add pure DMSO to the final volume and vortex vigorously until a clear solution is obtained. Note: The solution can be light yellow to yellow [1] [2].
  • Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability [1] [2].
Protocol 2: Preparing a Working Solution for In Vivo Studies

This protocol describes the sequential preparation of a formulation suitable for administration in animal models, based on "Formulation 1" from the table above [1] [2].

  • Prepare DMSO Stock: First, create a 25.0 mg/mL stock solution of this compound in pure DMSO.
  • Add PEG300: To 400 μL of PEG300, add 100 μL of the DMSO stock solution. Mix evenly until clear.
  • Add Tween-80: To the mixture from step 2, add 50 μL of Tween-80. Mix evenly.
  • Dilute with Saline: Finally, add 450 μL of normal saline (0.9% sodium chloride in ddH(_2)O) to adjust the total volume to 1 mL. Mix thoroughly. The final concentration will be 2.5 mg/mL [1] [2].

The following workflow diagram summarizes this preparation process.

G Start Start Preparation Step1 Prepare 25 mg/mL stock in DMSO Start->Step1 Step2 Add 100 µL stock to 400 µL PEG300 Step1->Step2 Mix evenly Step3 Add 50 µL Tween-80 Step2->Step3 Mix evenly Step4 Add 450 µL Saline (0.9% NaCl) Step3->Step4 Mix evenly Final Final Solution: 2.5 mg/mL in vehicle Step4->Final Mix thoroughly

Troubleshooting Common Issues

Problem: Poor Solubility in Aqueous Buffers
  • Cause: this compound has inherently low solubility in water (<1 mg/mL) [1] [2].
  • Solution:
    • Always prepare a DMSO stock solution first, then dilute into your aqueous buffer or growth medium. The final DMSO concentration in cell culture assays should typically be kept below 0.5-1% to avoid cytotoxicity.
    • For in vivo work, strictly follow the sequential preparation method using PEG300 and Tween-80 as described in the protocol above to create a stable formulation [1] [2].
Problem: Precipitation Upon Dilution
  • Cause: Rapid dilution or improper order of addition can cause the compound to crash out of solution.
  • Solution:
    • Ensure you add co-solvents sequentially from left to right, as specified in the formulations [1] [2].
    • When diluting the DMSO stock into aqueous media, add the stock drop-wise while vortexing the buffer or medium to ensure rapid and uniform mixing.
Problem: Unexpectedly Low Activity in Cell Assays
  • Cause: This could be due to several factors, including instability of the compound in solution, inaccurate concentration of the stock solution, or inherent resistance of the cell line.
  • Solution:
    • Verify Stock Solution: Confirm the preparation and concentration of your DMSO stock solution.
    • Use Fresh Solutions: Prepare fresh working solutions from the stock for each experiment and avoid storing diluted solutions.
    • Check Cell Line Sensitivity: Consult the literature for the expected activity (IC50) in your specific cell line. For example, amonafide has shown potent activity in a recent drug repositioning study for digestive system cancers, inhibiting proliferation and migration in HT-29 (colorectal) and HepG2 (liver) cells [4].

Research Applications & Advanced Concepts

To help you design your experiments, the following diagram illustrates the core mechanism of action of amonafide and two advanced strategies to improve its therapeutic properties.

G ANF Amonafide (ANF) MOA Mechanism of Action ANF->MOA Strategy Advanced Strategies ANF->Strategy DNA DNA Intercalation MOA->DNA TopoII Topoisomerase II Inhibition MOA->TopoII Effect Cellular Effects DNA->Effect TopoII->Effect SSB DNA Single/Double Strand Breaks Effect->SSB Apoptosis Impaired DNA/RNA Synthesis Induces Apoptosis Effect->Apoptosis Prodrug Prodrug Design Strategy->Prodrug Conjugate Polyamine Conjugation Strategy->Conjugate P1 Dual-locked prodrug activated by tumor enzymes Prodrug->P1 P2 Fluorescence enables real-time drug tracking Prodrug->P2 C1 e.g., Compound 5c Targets Polyamine Transporters Conjugate->C1 C2 Preferential accumulation in cancer cells, reduced toxicity Conjugate->C2

  • Novel Prodrug Strategies: To address systemic toxicity, researchers have developed an enzyme-responsive, "dual-locked" prodrug of amonafide. This prodrug remains inactive until it encounters two specific enzymes in the tumor microenvironment (e.g., in glioblastoma), which triggers the release of the active drug. This approach minimizes damage to normal cells and also allows for real-time fluorescence monitoring of drug distribution [5].

  • Polyamine Conjugation: Another strategy to improve selectivity involves conjugating the naphthalimide core to polyamine motifs. Cancer cells overexpress polyamine transporters (PTs). Compounds like 5c are designed to be substrates for these PTs, leading to preferential accumulation in tumors, enhanced DNA damage, and significantly reduced toxicity in vivo compared to amonafide [6].

References

Amonafide dihydrochloride freeze-thaw stability

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Freeze-Thaw Stability

Freeze-thaw stability refers to a substance's ability to maintain its chemical integrity, physical stability, and biological activity after undergoing repeated freezing and thawing cycles [1]. This is critical for storing drug substances, reagents, and clinical samples.

  • Key Mechanisms: During freezing, water crystallizes, concentrating the solute and potentially leading to pH shifts, changes in ionic strength, and accelerated degradation [1].
  • Critical Parameters: The stability of a formulation is highly dependent on freezing rate, thawing rate, the number of cycles, and storage temperature between cycles [1].

FAQs and Troubleshooting

Question Answer & Guidance
What is a standard freeze-thaw protocol? A common protocol involves 3 to 10 cycles of freezing at -20°C to -10°C for 24 hours, followed by thawing at room temperature (approx. 25°C) for 24 hours [2].
How many freeze-thaw cycles should I test? Cosmetic and personal care industry guidelines recommend a minimum of 3 cycles; depending on regulatory needs, some formulations undergo 5 or more cycles for greater confidence [2].
My sample shows precipitation after thawing. Why? This indicates physical instability. The active compound may have crystallized out of solution. Consider reformulation with stabilizers or cryoprotectants [1] [2].
The biological activity of my amonafide solution decreased. What happened? This suggests chemical degradation. Amonafide could be susceptible to hydrolysis or other degradation pathways accelerated by concentration and pH changes during freezing [1].
How can I improve the freeze-thaw stability of my amonafide formulation? Consider using cryoprotectants (e.g., sugars, polyols), buffering agents to control pH, or lyophilization (freeze-drying) to create a more stable solid powder [1].

Experimental Protocol for Assessing Stability

Here is a generalized workflow you can adapt to test the freeze-thaw stability of amonafide dihydrochloride in your specific formulation.

FTCycle Start Prepare Sample Aliquots Step1 Initial Analysis (Concentration, pH, Appearance) Start->Step1 Step2 Freezing Phase -10°C to -20°C for 24 hours Step1->Step2 Step3 Thawing Phase Room Temperature for 24 hours Step2->Step3 Step4 Post-Thaw Analysis Step3->Step4 Decision Cycle Complete? Step4->Decision Decision->Step2 No Repeat Cycle End Final Analysis & Report Decision->End Yes

Protocol Steps and Key Parameters
  • Sample Preparation

    • Prepare multiple identical aliquots of your this compound solution or formulation. Using aliquots prevents repeated testing on the same sample [3].
    • Perform initial analysis on at least three aliquots to establish a baseline. Record the appearance, pH, concentration (via HPLC), and any other critical quality attributes.
  • Cycle Execution

    • Subject the remaining aliquots to the cycle shown in the diagram. The standard cycle is freezing at -10°C to -20°C for 24 hours, followed by thawing at room temperature (approx. 25°C) for 24 hours [2].
    • After the prescribed number of cycles (e.g., 1, 3, 5, 10), remove aliquots from the study for analysis [3].
  • Post-Thaw Analysis & Acceptance Criteria

    • Analyze the cycled samples using the same methods as the baseline.
    • A sample is typically considered stable if it shows no significant changes compared to baseline in the parameters listed in the table below.
Parameter to Assess Method of Analysis Acceptance Criteria (Example)
Physical Stability Visual Inspection, Microscopy No phase separation, precipitation, or crystallization [2].
Chemical Stability HPLC / UV-Vis for Assay Change in concentration ≤ 5% from baseline [3].
pH pH Meter Change in pH ≤ 0.5 units from baseline.
Biological Activity Cell-based assay (e.g., IC50) No statistically significant change in potency [4].

Strategies for Enhancing Stability

Based on general pharmaceutical practices [1], consider these approaches if your initial formulation fails stability tests:

  • Add Cryoprotectants: Excipients like sucrose, trehalose, or mannitol can protect molecules during freezing by forming a stable glassy matrix.
  • Optimize the Freezing/Thawing Rate: A controlled, slower freezing rate can create larger ice crystals and less stress on the product. A rapid thaw might be beneficial for some formulations.
  • Use Buffering Agents: Maintain the pH within a stable range to prevent acid/base-catalyzed degradation that can occur when solutes concentrate.
  • Consider Lyophilization: If solution stability cannot be achieved, converting the formulation to a freeze-dried solid is a highly effective long-term storage strategy.

Key Information Gaps and Future Research

It's important to note that while these guidelines are based on robust scientific principles, no specific data on this compound's freeze-thaw stability was found in the current search. The stability of your specific formulation must be empirically determined.

Future research could focus on:

  • Systematically testing this compound in different buffer systems.
  • Applying a Quality by Design (QbD) approach to understand the interaction of critical process parameters (like freezing rate) and material attributes on stability [1].
  • Exploring novel prodrug formulations, like the double-locked prodrug AcKLP, which may offer different stability profiles [4].

References

Amonafide dihydrochloride analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Core HPLC Method & Validation

A validated High-Performance Liquid Chromatography (HPLC) method for determining amonafide in finished pharmaceutical dosage forms (tablets) provides a robust starting point for method development [1].

The quantitative results from the method validation are summarized below:

Validation Parameter Results for Amonafide Results for Mitonafide (Related Compound)
Linearity Range 0.54 μg to 2.70 μg 1.40 μg to 5.25 μg [1]
Sensitivity (Discriminator Capacity) 0.1098 μg 0.1324 μg [1]
Precision (Coefficient of Variation) ≤ 2.39% (within-run); ≤ 1.18% (between-run) ≤ 1.38% (within-run); ≤ 0.96% (between-run) [1]
Accuracy (Mean Recovery) 97.55% - 98.90% (for different tablet types) 100.73% - 101.54% (for different tablet types) [1]
Selectivity Demonstrated even in the presence of degradation products [1]

Troubleshooting FAQs

Here are answers to specific issues you might encounter during experiments.

Q1: Why is my drug recovery rate from the sample matrix low or inconsistent?

A: The extraction efficiency from the sample matrix is a critical factor. The volume and nature of the extraction solvent must be optimized because drug extraction can be significantly influenced by the nature of the excipients or the biological matrix [1]. If you are working with a complex sample like a tablet formulation or a tissue homogenate, you should:

  • Systematically vary the type and volume of the extraction solvent.
  • Validate the recovery for your specific sample preparation process during method development to ensure accuracy.

Q2: How can I improve the selectivity of my method for amonafide in biological samples?

A: A promising strategy is to leverage the drug's inherent properties. Amonafide is a topoisomerase II (Topo II) inhibitor and DNA intercalator [2] [3]. Understanding this mechanism is key when moving beyond simple formulations to complex biological samples like plasma or tissue homogenates.

The following diagram illustrates the established mechanism of action of amonafide, which underlies its anticancer activity.

G ANF Amonafide (ANF) DNA DNA Double Helix ANF->DNA 1. Intercalates TopoII Topoisomerase II (Topo II) ANF->TopoII 2. Inhibits Complex Complex DNA->Complex Forms ANF-DNA Complex TopoII->Complex Cannot Bind DNA Death Cell Death (Apoptosis/Autophagy) Disruption DNA Replication/Transcription Disruption Complex->Disruption Causes Disruption->Death Induces

Experimental Protocol: HPLC Method for Tablets

Below is a detailed methodology based on the validated HPLC method cited previously [1]. You can use this as a foundational protocol to adapt for your specific instrument and sample type.

  • Chromatographic Conditions:

    • Technique: High-Performance Liquid Chromatography (HPLC).
    • Detection: Typically UV-Vis or Fluorescence (amonafide has fluorescent properties [2]).
    • Linearity Range: The method was validated as linear for amonafide in the range of 0.54 μg to 2.70 μg per injection [1].
    • Precision: The method demonstrated high precision with a coefficient of variation (CV) of ≤ 2.39% for within-run and ≤ 1.18% for between-run precision for amonafide tablets [1].
    • Accuracy: Mean recovery for amonafide from tablets was between 97.55% and 98.90%, indicating high accuracy [1].
  • Sample Preparation (Critical Step):

    • The sample must be extracted into a suitable solvent.
    • The volume of extractor liquid must be carefully optimized and controlled to ensure consistent and complete extraction of the drug from the excipients in the tablet matrix [1].
    • The final extract should be filtered (e.g., with a 0.45 μm or 0.22 μm syringe filter) before injection into the HPLC system.
  • Method Validation:

    • Once your method is developed, validate its key parameters as demonstrated in the source material. This includes testing for linearity, precision, accuracy, and sensitivity specific to your application [1].

References

Amonafide dihydrochloride salt formation optimization

Author: Smolecule Technical Support Team. Date: February 2026

Salt Formation & Synthesis Optimization

Amonafide is a free base converted to its dihydrochloride salt for improved stability and solubility. The table below summarizes acids and key parameters for salt formation.

Aspect Details & Options
Common Acids for Salification [1] [2] Hydrochloric acid (HCl), Oxalic acid, Malonic acid, Maleic acid, Malic acid, Citric acid, Tartaric acid, Fumaric acid, Succinic acid, Methanesulfonic acid, Benzoic acid, etc.

| Typical Synthesis Workflow [3] | 1. Reaction: Condense 1,8-naphthalic anhydride derivative with appropriate amine (e.g., ( N,N )-dimethylethylenediamine). 2. Salt Formation: Dissolve amonafide free base in organic solvent (e.g., ethanol, acetone), add acid (e.g., HCl in ethanol/diethyl ether). 3. Precipitation & Isolation: Cool/solvent evaporation to precipitate salt, collect by filtration. 4. Purification: Recrystallization from solvents (e.g., ethanol/water, methanol/acetone). 5. Drying: Vacuum drying to constant weight. | | Critical Parameters [1] | - Solvent Choice: Use water-miscible (water, ethanol, methanol) or water-immiscible (ethyl acetate) organic solvents.

  • Stoichiometry: Optimal acid-to-amonafide free base molar ratio is 2:1 for dihydrochloride salt.
  • Temperature Control: Maintain during acid addition and precipitation to control crystal form/purity.
  • Purification: Essential for removing unreacted starting materials and byproducts. |

The following diagram illustrates the core experimental workflow for amonafide dihydrochloride salt formation:

G Start Start: Amonafide Free Base Step1 Dissolve in Organic Solvent (e.g., Ethanol, Acetone) Start->Step1 Step2 Add Acid (e.g., HCl) Control stoichiometry and temperature Step1->Step2 Step3 Precipitate Salt (Cooling / Solvent Evaporation) Step2->Step3 Step4 Isolate via Filtration Step3->Step4 Step5 Purify (Recrystallization) Step4->Step5 Step6 Dry under Vacuum Step5->Step6 End Final Product: This compound Step6->End

Physicochemical Properties & Handling

Understanding the properties of the final salt is crucial for formulation and experimental design.

Property Details for this compound

| Solubility [4] | DMSO: ~41.7-57 mg/mL (147.1-201.2 mM) Water: <1 mg/mL (very low) Ethanol: ~4 mg/mL (~14.1 mM) | | Formulation Advice [4] | For in vivo studies, prepare stock solution in DMSO, then dilute with solubilizing agents like PEG300, Tween-80, and saline. Sonication may be needed for homogeneous suspensions. | | Storage & Stability [4] | Store powder at -20°C; stable for years. Store solutions at -80°C (6 months) or -20°C (1 month). Protect from light and moisture. |

Troubleshooting Common Issues

Here are solutions to frequent challenges in this compound preparation and use.

Problem Possible Causes & Solutions

| Low Product Yield | - Cause: Incomplete precipitation or loss during transfer.

  • Solutions: Ensure slow acid addition, use anti-solvent, optimize cooling. Carefully wash crystals with cold solvent. | | Poor Purity | - Cause: Incomplete reaction or trapped solvents/impurities.
  • Solutions: Recrystallize from different solvent systems (e.g., methanol/acetone, ethanol/water). Check purity by HPLC. | | Solubility Issues in Buffer | - Cause: Low aqueous solubility of salt.
  • Solutions: Use small volume of DMSO stock solution first, then dilute with aqueous buffer containing solubilizers like SBE-β-CD [4]. |

Advanced Applications & Derivatives

Research continues to improve amonafide's properties through prodrug and conjugate strategies.

  • Prodrug Development: A novel enzyme-triggered, dual-locked prodrug was designed for glioblastoma, activated by two specific enzymes in cancer cells to minimize toxicity to normal cells [5].
  • Polyamine Conjugates: Modifying amonafide by coupling it with polyamines (e.g., spermine) can enhance antitumor activity and selectivity. These are often synthesized and isolated as hydrochloride salts [3] [6].

References

Amonafide dihydrochloride reaction condition improvement

Author: Smolecule Technical Support Team. Date: February 2026

Amonafide Properties & Handling

This table summarizes key physicochemical and handling data for amonafide, which is crucial for planning and troubleshooting experiments.

Property Specification / Value Notes & Handling Recommendations
Molecular Formula/Weight C₁₆H₁₇N₃O₂ / 283.33 g/mol [1] Confirm salt form (e.g., dihydrochloride) for molecular weight adjustments.
Mechanism of Action Topoisomerase II inhibitor & DNA intercalator [1] [2] [3] Induces protein-associated DNA single-strand (SSB) and double-strand breaks (DSB) [1].

| Solubility | DMSO: ~57 mg/mL (201.17 mM) [1] Ethanol: ~4 mg/mL [1] Water: Insoluble [1] | Use fresh, dry DMSO for best results. Moisture-absorbing DMSO reduces solubility [1]. | | Purity | 99.94% [1] | Check certificate of analysis for specific batch data. | | Storage & Stability | Store as per supplier's recommendation upon receipt [1]. | In vitro formulations in DMSO should be aliquoted and stored at recommended temperatures to avoid freeze-thaw cycles and moisture absorption. |

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments involving amonafide, which can serve as a reference for troubleshooting your own protocols.

In Vitro Cell Viability (MTT) Assay [1]

This standard protocol is used to determine the cytotoxic effects of amonafide on cancer cell lines.

  • Cell Lines: Human cancer cell lines (e.g., HT-29, HeLa, PC3).
  • Cell Seeding: Harvest and seed cells in 96-well plates at a density of 2.5 × 10³ cells/well in 150 µL of medium.
  • Drug Treatment: Prepare amonafide as a stock solution in DMSO and serially dilute with PBS. Add the dilutions to the wells 24 hours after seeding.
  • Incubation: Expose cells to the drug for 72 hours.
  • MTT Assay: After treatment, wash cells twice with PBS. Add 50 µL/well of MTT reagent (1 mg/mL in PBS) together with 150 µL/well of pre-warmed medium. Return plates to the incubator for 4 hours.
  • Solubilization & Measurement: Add DMSO to solubilize the formazan crystals. Measure absorbance at 570 nm using a microplate reader.
  • Data Analysis: Plot the average percentage absorbance against concentration to calculate the IC₅₀ value.
Preparation of Homogeneous Suspension for In Vivo Studies [1]

For animal studies where amonafide has poor solubility, a homogeneous suspension can be prepared.

  • Formulation: Use carboxymethyl cellulose sodium (CMC-Na) as a suspending agent.
  • Procedure: Add the amonafide compound to the CMC-Na solution and mix evenly.
  • Example: Adding 5 mg of amonafide to 1 mL of CMC-Na solution yields a 5 mg/mL homogeneous suspension.

Troubleshooting Common Experimental Issues

Problem: Poor solubility of amonafide in aqueous buffers.

  • Solution: Use high-quality, dry DMSO as the primary solvent to create a concentrated stock solution (e.g., 57 mg/mL) [1]. For in vivo work, consider formulating a homogeneous suspension using a vehicle like CMC-Na [1].

Problem: High cytotoxicity in normal cell lines, leading to a narrow therapeutic window.

  • Context: Unmodified amonafide shows high toxicity in normal cells (e.g., IC₅₀ of 0.80 µM in HUVEC cells) [2].
  • Advanced Strategy: Consider a prodrug approach. Recent research designs enzyme-responsive prodrugs that remain inactive until triggered by the specific enzymatic environment of cancer cells [4] [2]. For example, a dual-locked prodrug (AcKLP) showed significantly reduced toxicity in normal cells (IC₅₀ >100 µM) while remaining potent against glioblastoma cells (IC₅₀ ~2.3 µM) [2].

Problem: Need to monitor drug distribution in real-time during experiments.

  • Advanced Strategy: Utilize fluorogenic prodrugs. Some novel amonafide prodrugs are designed to release the active drug and emit a fluorescence signal upon activation, allowing for real-time tracking of drug distribution [4] [2].

Experimental Workflow and Mechanism

To better visualize how amonafide functions at a cellular level and how its activity can be assessed, the following diagram outlines the key processes.

G Amonafide Amonafide DNA_Intercalation DNA Intercalation Amonafide->DNA_Intercalation TopoII_Inhibition Inhibition of Topoisomerase II Amonafide->TopoII_Inhibition DNA_Breaks DNA Strand Breaks (SSB, DSB) DNA_Intercalation->DNA_Breaks TopoII_Inhibition->DNA_Breaks Apoptosis Induction of Apoptosis DNA_Breaks->Apoptosis MTT_Assay Cell Viability Assay (MTT) Apoptosis->MTT_Assay IC50 IC50 Calculation MTT_Assay->IC50

References

Amonafide dihydrochloride yield enhancement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis & Yield Enhancement Techniques

The core strategy for enhancing the yield of amonafide dihydrochloride involves a direct and efficient salt formation process. The following table summarizes the methodology based on a key patent [1].

Aspect Protocol Description
General Principle Direct reaction of amonafide free base with hydrochloric acid in a solvent system, avoiding the need for intermediate isolation.
Reaction Setup Dissolve amonafide free base in an organic solvent (e.g., dichloromethane, acetone, or a water mixture).
Acid Addition Add concentrated hydrochloric acid (e.g., 12M HCl) dropwise with stirring. The typical molar ratio of HCl to amonafide is greater than 2:1 to ensure complete dihydrochloride formation.
Precipitation & Isolation The solid dihydrochloride salt precipitates directly from the solution. Collect the product via filtration or centrifugation.
Purification Wash the collected solid with cold solvent and dry under vacuum to obtain the pure this compound.

This direct method is advantageous for yield enhancement as it minimizes product loss from transferring between multiple steps.

Experimental Protocols & Workflow

To visualize the salt formation process and its context in drug development, here is an experimental workflow diagram:

Start Start: Amonafide Free Base Step1 Dissolve in Organic Solvent Start->Step1 Step2 Add HCl (>2:1 molar ratio) Step1->Step2 Step3 Stir Mixture (Salt Precipitates) Step2->Step3 Step4 Isolate Solid (Filtration/Centrifugation) Step3->Step4 Step5 Wash with Cold Solvent Step4->Step5 Step6 Dry under Vacuum Step5->Step6 End Pure Amonafide Dihydrochloride Step6->End

For cell-based assays, researchers need to first prepare a stock solution of amonafide (often as a free base or a salt like L-malate) in DMSO before diluting it in a biological buffer [2] [3]. The table below outlines a standard cytotoxicity assay protocol.

Step Parameter Typical Protocol [2] [4]
1. Stock Solution Solvent & Concentration Dissolve in DMSO (e.g., 57 mg/mL for free base) [2].
2. Cell Treatment Cell Lines Use various human cancer cell lines (e.g., HCT-116, HepG2, K562, U87).
Seeding Density Plate cells at ~2.5 × 10³ cells/well in 96-well plates.
Incubation Time Expose cells to serially diluted Amonafide for 72 hours.
3. Viability Assay Method Use MTT or CCK-8 assay. Add reagent, incubate for 2-4 hours, and measure absorbance.
4. Data Analysis Output Calculate IC50 values (drug concentration that inhibits 50% of cell growth).

Frequently Asked Questions

Q1: What is the solubility of this compound? While specific data for the dihydrochloride salt is not provided in the search results, the free base has limited aqueous solubility. It is soluble in DMSO (57 mg/mL) and ethanol (4 mg/mL), but insoluble in water [2]. The dihydrochloride salt form is typically developed to improve water solubility for pharmacological uses [1].

Q2: How stable is amonafide in solution? Stability depends on the solvent. For experimental purposes, stock solutions are typically prepared in DMSO and stored at -20°C or -80°C [2]. Related prodrug designs have shown that amonafide derivatives can be stable in phosphate-buffered saline (PBS) for at least 48 hours [5].

Q3: My synthesized this compound has low purity. How can I improve it? The patent [1] highlights purification by washing the filtered solid with cold solvent (like acetone or ethanol) to remove impurities. For further purification, recrystallization from a suitable solvent mixture (e.g., water and ethanol) can be employed to increase purity.

References

Amonafide dihydrochloride vs other topoisomerase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of Topoisomerase Inhibitors

Inhibitor Name Primary Target / Type Key Research Findings & Applications Selected Experimental Evidence

| Amonafide | Topoisomerase II Poison / Intercalator [1] [2] | - Longevity & Healthspan: Extended lifespan and improved healthspan in C. elegans; effect involved activation of mitochondrial stress response (UPRmt) and other defense pathways, partially independent of DAF-16/FOXO [1].

  • Anticancer Activity: Inhibited tumor progression in human melanoma and breast cancer cell lines via AKT/mTOR pathway; activity varied with cellular context (e.g., ER/p53 status) [3] [2].
  • Antiviral Activity: Suppressed genome replication of arenaviruses (e.g., Lassa virus) in a minigenome assay system [4]. | | | P8-D6 | Dual Topoisomerase I/II Poison [5] | Novel Anticancer Candidate: Demonstrated high potency in inducing apoptosis and DNA damage in cervical carcinoma cells; acted as a strong radiosensitizer, outperforming cisplatin in 2D and 3D cell models [5]. | Cytotoxicity & Apoptosis: Cell viability assay (IC50), Caspase activity measurement [5]. DNA Damage: Immunofluorescence staining for γH2AX and RAD51 foci [5]. | | Etoposide | Topoisomerase II Poison [1] | Established Anticancer Agent: Improved healthspan (mobility) in C. elegans during aging, confirming geroprotective potential of topoisomerase inhibitor class [1]. | Healthspan Assay: Mobility measurement in C. elegans on day 13 of adulthood [1]. | | Suramin | Topoisomerase II Inhibitor [1] | Geroprotective Effect: Improved healthspan (mobility) in C. elegans at low dose, but effect was absent at a higher dose [1]. | Healthspan Assay: Mobility measurement in C. elegans [1]. | | Pixantrone | Topoisomerase II Inhibitor [4] | Antiviral Activity: Identified as a hit in a high-throughput screen for inhibitors of Lassa virus genome replication [4]. | Viral Replication Assay: Minigenome (MG) system using a Nanoluciferase reporter [4]. |

Mechanisms and Experimental Approaches

Amonafide's emerging role in longevity and antiviral fields highlights multi-faceted mechanisms. The diagram below outlines the proposed pathway for its geroprotective effect identified in C. elegans.

amonafide_pathway cluster_defense Key Activated Defense Responses Amonafide Amonafide AKT1_Inhibition AKT1_Inhibition Amonafide->AKT1_Inhibition Mimics Transcriptional_Signature Transcriptional_Signature AKT1_Inhibition->Transcriptional_Signature Defense_Activation Defense_Activation Transcriptional_Signature->Defense_Activation Longership Longership Defense_Activation->Longership UPRmt UPRmt Immune_Response Immune_Response Integrated_Stress Integrated_Stress Longevity Longevity UPRmt->Longership Essential Immune_Response->Longership Partial Integrated_Stress->Longership Partial

Core Experimental Protocols in Research

To help you interpret the data, here are the key experimental methodologies referenced in the studies.

  • C. elegans Healthspan and Lifespan Assays: Healthspan was quantitatively assessed by measuring the mobility of worms (e.g., on day 13 of adulthood) treated with the inhibitor versus a vehicle control. Lifespan assays involved determining the mean and maximum survival duration of treated populations [1].
  • In Vitro Cytotoxicity and Viability Assays: Studies frequently used the Sulforhodamine B (SRB) assay or similar colorimetric tests (e.g., CCK-8). Cells are exposed to a range of drug concentrations for a set time (e.g., 48 hours). The GI50 (concentration for 50% growth inhibition) and TGI (concentration for total growth inhibition) values are calculated from the dose-response curve [5] [2].
  • Apoptosis Detection: A common method is flow cytometry using Annexin V/propidium iodide staining to quantify the percentage of cells in early and late apoptosis after drug treatment [5] [3].
  • DNA Damage Analysis (γH2AX Foci): Immunofluorescence staining is used to detect phosphorylated histone H2AX (γH2AX) foci in the nucleus, which are markers of DNA double-strand breaks. The number of foci per cell is quantified microscopically [5].
  • Viral Minigenome (MG) System: This assay tests compounds for antiviral activity without handling live, pathogenic viruses. A reporter gene (e.g., Nanoluciferase) is cloned into a viral genome segment and transfected into cells alongside viral polymerase and nucleoprotein. Inhibition of viral replication is measured by a reduction in reporter signal [4].

Interpretation and Future Directions

Amonafide stands out for its potential applications beyond oncology, particularly in longevity and antiviral therapy. However, its activity is highly context-dependent, influenced by factors like cellular genetics and metabolism.

For your comparison guide, you may want to emphasize:

  • Mechanistic Nuance: Amonafide acts as a topoisomerase II "poison," stabilizing DNA-enzyme complexes, which is distinct from catalytic inhibitors [6].
  • Research Versus Clinical Data: Much of the novel data for Amonafide and other inhibitors like P8-D6 are from preclinical models. Clinical applicability, especially in non-oncology fields, requires further validation [1] [5] [4].
  • Comparative Toxicity: A critical analysis of toxicophores (structural features linked to toxicity) is essential. Some topoisomerase inhibitors face challenges like cardiotoxicity or myelosuppression, which should be a key point of comparison [7].

References

Amonafide dihydrochloride comparative cytotoxicity studies

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Cytotoxicity Data

The table below summarizes key experimental data from recent studies on amonafide and its analogues compared to other chemotherapeutic agents.

Compound / Cell Line Experimental Model Cytotoxicity Metric (Value) Comparative Agent (Result) Citation

| Xanafide (Amonafide L-malate) Breast Cancer | In vitro (MCF-7, MDA-MB-231, SKBR-3, T47D) | Total Growth Inhibition (TGI) | Paclitaxel, Docetaxel, Gemcitabine, Vinorelbine, Doxorubicin In MCF-7 cells, xanafide showed comparable TGI to taxanes and lower TGI than the other agents. | [1] [2] | | Amonafide (ANF) Pan-Cancer Panel | In vitro (HCT-116, A549, MCF-7, HeLa, U87, HUVEC) | IC50 (Half-maximal inhibitory concentration) | AcKLP (a novel prodrug) ANF IC50 in U87 glioblastoma: 3.10 µM. ANF IC50 in normal HUVEC cells: 0.80 µM. | [3] | | AcKLP Prodrug Pan-Cancer Panel | In vitro (HCT-116, A549, MCF-7, HeLa, U87, HUVEC) | IC50 & CSI (Cancer Selectivity Index) | Amonafide (ANF) AcKLP IC50 in U87: 2.26 µM. AcKLP IC50 in HUVEC: >100 µM (CSI >44.25), showing greatly enhanced selectivity over ANF (CSI: 0.25). | [3] | | Amonafide Leukemia | In vitro (K562/DOX Pgp+ cells) | Intracellular drug accumulation & cytotoxicity | Daunorubicin, Doxorubicin, Mitoxantrone, Idarubicin, Etoposide Amonafide's cytotoxicity was unaffected by P-glycoprotein (Pgp) overexpression, unlike classical Topo II inhibitors. | [4] |

Experimental Protocols and Key Findings

Comparative Study in Breast Cancer Cell Lines [1] [2]
  • Methodology: The cytotoxicity of xanafide was evaluated against a panel of human breast cancer cell lines (MCF-7, MDA-MB-231, SKBR-3, T47D) using the sulphorhodamine B (SRB) assay.
    • Cells were seeded in 96-well plates and exposed to a range of drug concentrations (0.1 nM to 100 µM) for 48 hours.
    • After incubation, cells were fixed, washed, and dyed with SRB. The absorbance was measured to determine cell density.
    • Cytotoxicity was expressed as GI50 (concentration for 50% growth inhibition) and TGI (concentration for total growth inhibition).
  • Key Findings: The study concluded that the sensitivity of breast cancer cells to xanafide may be predicted by their oestrogen receptor (ER) and p53 status. ER-positive, p53 wild-type cells (MCF-7) were most sensitive, while ER-positive, p53 mutated cells (T47D) showed no response.
Investigation of P-glycoprotein-Mediated Resistance [4]
  • Methodology: This research used multiple assays to determine if amonafide is a substrate for Pgp, a common drug efflux pump.
    • Cellular Efflux/Influx Assay: Used Caco-2 and MDR1-MDCK cell monolayers to measure the transport of amonafide compared to known Pgp substrates.
    • Intracellular Accumulation: Measured in K562/DOX (Pgp-overexpressing) cells and their wild-type counterparts using flow cytometry.
    • Cytotoxicity Assay: The MTT assay was used to compare the cytotoxicity of amonafide and other Topo II inhibitors in both Pgp+ and wild-type cell lines.
  • Key Findings: Amonafide demonstrated minimal efflux by Pgp and retained its cytotoxicity in Pgp-overexpressing leukemia cells. This is a significant advantage over other topoisomerase II inhibitors like daunorubicin and etoposide, which are susceptible to this resistance mechanism.

Mechanism of Action and Signaling Pathways

Amonafide is a DNA-intercalating agent and a catalytic inhibitor of topoisomerase II (Topo II) that operates independently of ATP [4]. The following diagram illustrates its primary mechanism of action and key differential feature.

G Start Amonafide enters the cell MOA1 DNA Intercalation Start->MOA1 MOA2 Topoisomerase II (Topo II) Catalytic Inhibition Start->MOA2 Effect1 Distortion of DNA structure MOA1->Effect1 Effect2 Blockage of Topo II binding to DNA MOA2->Effect2 Effect3 Inhibition of DNA replication and transcription Effect1->Effect3 Effect2->Effect3 Effect4 Induction of Apoptotic Cell Death Effect3->Effect4 PgpNode P-glycoprotein (Pgp) Drug Efflux Pump Advantage Key Advantage: Amonafide is NOT a Pgp substrate PgpNode->Advantage Bypasses Amonafide Amonafide Advantage->Amonafide Retains Cytotoxicity in Pgp+ Cells

Key Insights for Research and Development

  • Overcoming Multidrug Resistance: The most distinguishing feature of amonafide is its ability to evade Pgp-mediated efflux [4]. This makes it a compelling candidate for treating cancers known to develop this form of resistance, such as certain types of acute myeloid leukemia (AML).
  • The Prodrug Strategy: Recent research focuses on designing prodrugs like AcKLP to improve the therapeutic window. The double-locked AcKLP prodrug is activated specifically by enzymes overexpressed in cancer cells (HDAC and CTSL), drastically reducing toxicity to normal cells while maintaining potent antitumor activity [3].
  • Biomarker-Driven Application: Early evidence suggests that the efficacy of amonafide/xanafide may be linked to specific cancer cell phenotypes, such as ER and p53 status in breast cancer [1]. Further investigation into predictive biomarkers could help identify responsive patient populations.

References

Amonafide dihydrochloride efficacy comparison etoposide

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profiles at a Glance

Feature Etoposide Amonafide (as Amonafide L-malate / Xanafide)
Drug Class Topoisomerase II inhibitor (semi-synthetic podophyllotoxin derivative) [1] [2] Topoisomerase II inhibitor; DNA-intercalating agent (naphthalimide derivative) [3] [4]
Primary Approved Indications Testicular cancer, Small cell lung cancer (SCLC) [1] [2] No fully approved indications found; received FDA Orphan Drug Designation for Acute Myeloid Leukemia (AML) and is in Phase II trials [3].
Key Mechanisms Stabilizes topoisomerase II-DNA complex, prevents DNA re-ligation, causes double-strand breaks [2] [5]. DNA intercalation; inhibits topoisomerase II (ATP-independent); not a substrate for P-glycoprotein (Pgp) efflux pump [3] [4].
Resistance Mechanisms Low topoisomerase II levels; efflux by MDR pump (Pgp); drug deactivation [2]. Not affected by Pgp-mediated multidrug resistance [4]. Metabolism (N-acetylation) is a key variable [3].
Key Efficacy Insights Cornerstone of combination therapy for SCLC and testicular cancer [1] [5]. Preclinical activity in breast cancer cell lines (esp. ER+/p53 wild-type) [3]. Shown to be active in Pgp+ AML models [4].
Clinical Trial Status Widely established standard of care. Investigational; development focused on AML and breast cancer [3] [4].

Detailed Experimental Data and Protocols

For researchers looking to understand the foundational evidence, here is a detailed look at a key preclinical study and its methodology.

1. In Vitro Cytotoxicity in Breast Cancer Cell Lines This 2007 study directly compared Xanafide (amonafide L-malate) to several standard chemotherapies [3].

  • Objective: To compare the anti-proliferative effects of xanafide against standard breast cancer agents.
  • Cell Lines: MCF-7 (ER+/p53 wild-type), MDA-MB-231, SKBR-3, T47D (ER+/p53 mutated).
  • Comparative Agents: Paclitaxel, docetaxel, gemcitabine, vinorelbine, doxorubicin.
  • Protocol:
    • Cell Seeding: Cells were seeded in 96-well plates.
    • Drug Exposure: On day 2, cells were exposed to serial dilutions of each drug for 48 hours.
    • Viability Assay: Cell viability was measured using the sulforhodamine B (SRB) assay. Cells were fixed with trichloroacetic acid (TCA), stained with SRB, and the bound dye was measured to determine cell mass.
    • Data Analysis: Cytotoxicity was evaluated by calculating GI50 (concentration for 50% growth inhibition) and TGI (concentration for total growth inhibition) values.
  • Key Quantitative Finding: In the MCF-7 cell line, amonafide demonstrated comparable TGI concentrations to paclitaxel and docetaxel, and lower TGI values than gemcitabine, vinorelbine, and doxorubicin [3].

2. P-glycoprotein (Pgp) Resistance Study in Leukemia Models This 2008 study investigated a key potential advantage of amonafide over classical topoisomerase II inhibitors like etoposide [4].

  • Objective: To determine if amonafide is a substrate for the Pgp efflux pump, a common mediator of multidrug resistance.
  • Cell Models: Used Caco-2 (colon) and MDR1-MDCK (kidney) cell lines with intrinsic Pgp expression, as well as K562/DOX leukemia cells that overexpress Pgp.
  • Comparative Agents: Daunorubicin, doxorubicin, mitoxantrone, idarubicin, etoposide.
  • Protocol:
    • Efflux/Influx Ratios: Measured the transport of drugs across cell monolayers. A high ratio indicates the drug is a Pgp substrate.
    • Cytotoxicity Assays (MTT): Compared the cytotoxicity (IC50) of drugs in Pgp-overexpressing cells versus their wild-type counterparts, with and without a Pgp inhibitor (Cyclosporin A).
  • Key Finding: Unlike etoposide and other classical Topo II inhibitors, amonafide was not effluxed by Pgp and its cytotoxicity was not reduced in Pgp-overexpressing cells [4].

The following diagram illustrates the core mechanism of action for both drugs and highlights amonafide's key differentiator regarding the Pgp efflux pump.

G DNA DNA Replication & Cell Division TopoII Topoisomerase II (Topo II) DNA->TopoII Complex Topo II-DNA Cleavage Complex TopoII->Complex DSB Accumulation of Double-Strand Breaks (DSBs) Complex->DSB Death Cell Death (Apoptosis) DSB->Death Pgp P-glycoprotein (Pgp) Efflux Pump Resist Multidrug Resistance (MDR) Pgp->Resist Etop Etoposide Etop->Complex  Stabilizes Complex Etop->Pgp Substrate Amona Amonafide Amona->Complex  Inhibits Catalysis Amona->Pgp Not a Substrate

Guidance for Researchers and Developers

  • For Etoposide: Research is mature. Future directions focus on combination strategies (e.g., with immunotherapy or targeted agents) and novel formulations to improve its therapeutic window and overcome resistance [5].
  • For Amonafide: The research landscape is earlier-stage but suggests several distinct avenues:
    • Targeting Resistant Cancers: Its ability to evade the Pgp efflux pump makes it a compelling candidate for treating Pgp+ AML and other multidrug-resistant malignancies [4].
    • Biomarker-Driven Therapy: Its metabolism is influenced by N-acetyltransferase 2 (NAT2) phenotype. Future clinical use may require NAT2 phenotyping for dose individualization to optimize efficacy and safety [3].
    • Beyond Oncology: Emerging, highly preliminary research in model organisms suggests potential effects on cellular defense pathways and longevity [6]. This represents a novel and exploratory research direction.

References

Amonafide dihydrochloride DNA intercalation comparison

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Key Assays

To ensure your research can be replicated, here are the methodologies for key experiments used to characterize Amonafide's activity.

  • Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

    • Purpose: To measure drug-induced inhibition of cell proliferation.
    • Procedure:
      • Seed cells (e.g., 5,000-20,000 cells/well) in 96-well plates and pre-incubate for 24 hours.
      • Add serially diluted Amonafide and incubate for 48 hours.
      • Terminate assay by fixing cells with cold trichloroacetic acid (TCA).
      • Wash plates, stain with SRB dye, and remove unbound dye.
      • Dissolve bound dye in Tris buffer and measure absorbance at 510-540 nm.
      • Calculate % growth inhibition and determine GI₅₀ (concentration for 50% growth inhibition) and TGI (concentration for total growth inhibition) [1].
  • Clonogenic (Cell Survival) Assay

    • Purpose: To evaluate the ability of a single cell to form a colony after drug treatment, indicating long-term survival.
    • Procedure:
      • Treat cells (e.g., 2 x 10⁶ cells in warm HBSS with 5% serum) with Amonafide for 1 hour at 37°C.
      • Stop reaction with ice-cold PBS and centrifuge to collect cells.
      • Wash, resuspend cells, and mix with an agar-medium mixture.
      • Plate cells and incubate to allow colony formation.
      • Count the number of surviving colonies to determine clonogenic survival fraction [2].
  • Mechanism of Action Workflow The following diagram illustrates the multi-level experimental approach used to characterize Amonafide's mechanism of action, from initial screening to in vivo validation.

G Start Start: Investigate Amonafide Screen In Silico Drug Screen Start->Screen InVitro In Vitro Analysis Start->InVitro InVivo In Vivo Validation Start->InVivo Sub1 Identify transcriptomic signature matching AKT1 knockdown Screen->Sub1 Sub2 DNA Intercalation & Topo II Inhibition Assay InVitro->Sub2 Sub3 C. elegans Lifespan & Healthspan Analysis InVivo->Sub3 Mech1 Observe activation of defense pathways (UPRmt) Sub1->Mech1 Mech2 Confirm induction of DNA double-strand breaks Sub2->Mech2 Mech3 Validate tumor suppression in xenograft models Sub3->Mech3

Comparison with Other DNA Intercalators and Topo II Inhibitors

Amonafide belongs to the naphthalimide class of anticancer agents. The table below compares its profile with other compounds in its class and relevant chemotherapeutic agents.

Compound Class / Type Primary Target / Mechanism Key Characteristics / Notes
Amonafide Naphthalimide DNA intercalator; Topo II inhibitor [2] [3] - Metabolism (N-acetylation) is influenced by patient NAT2 acetylator status, requiring dose individualization [1].
Mitonafide Naphthalimide DNA intercalator; Topo II inhibitor [3] An early clinical candidate from the naphthalimide family [3].
Pixantrone Anthracenedione analog DNA intercalator; Topo II inhibitor [4] [5] Developed as a mitoxantrone analog with reduced cardiotoxicity [5].
Etoposide Podophyllotoxin derivative Topoisomerase II inhibitor (non-intercalating) A standard, widely used Topo II inhibitor [6].
Doxorubicin Anthracycline DNA intercalator; Topo II inhibitor [1] A standard chemotherapeutic agent used for comparison in studies [1].

Key Considerations for Researchers

  • Metabolic Considerations: A major finding in Amonafide's clinical development is that its metabolism and associated hematologic toxicity are linked to the patient's NAT2 acetylator phenotype. This highlights the potential need for personalized dosing in therapeutic applications [1].
  • Therapeutic Repurposing: Recent evidence suggests Amonafide's applications may extend beyond oncology. Research in C. elegans indicates it can promote longevity and healthspan by activating defense pathways like the mitochondrial unfolded protein response (UPRmt), independently of the classic insulin/IGF-1 signaling pathway [6].
  • Novel Drug Design: To enhance its anticancer efficacy, chimeric molecules like Amonafidazene have been developed. These hybrids combine Amonafide's DNA intercalating ability with a DNA methylating moiety, leading to more persistent DNA damage and stronger antiproliferative activity in cancer cells [7].

References

Amonafide dihydrochloride salt forms comparison

Author: Smolecule Technical Support Team. Date: February 2026

Amonafide Salt Forms

The table below summarizes the different salt forms of the anticancer agent Amonafide identified in the search results.

Salt Form Key Characteristics / Rationale for Development Supporting Experimental Data
L-Malate (Xanafide) [1] Developed to have comparable cytotoxicity & pharmacokinetics to parent drug, with superior solubility, stability, and compressibility [1]. Received FDA Orphan Drug Designation for AML [1]. Comparative preclinical evaluation in breast cancer cell lines (MCF-7, MDA-MB-231, etc.) [1].
Dihydrochloride [2] [3] One of the many salt forms synthesized and listed in patents. Patents provide general synthesis and characterization methods [2] [3].
Other Organic & Mineral Salts [2] [3] Includes oxalate, citrate, malonate, acetate, benzoate, methanesulfonate, and toluenesulfonate salts, among others [2] [3]. Primarily listed in patents with claims of synthesis and pharmaceutical composition formulation [2] [3].

Experimental Protocols for Salt Synthesis and Analysis

The patents and research articles outline standard methodologies for the preparation and characterization of these salts.

General Synthesis Protocol for Amonafide Salts [2] [3]

The following is a typical workflow for synthesizing Amonafide salts, as described in patent documents:

  • Dissolution: Amonafide free base is dissolved in a suitable organic solvent (e.g., an alcohol like ethanol or methanol).
  • Acid Addition: The corresponding acid (e.g., hydrochloric acid for the dihydrochloride, L-malic acid for the malate salt) is added to the solution. The acid can be added as a solid or in a solution (e.g., an aqueous or alcoholic solution).
  • Stirring and Crystallization: The mixture is stirred, often at elevated temperatures (e.g., reflux), until the salt formation is complete. The product is then cooled to precipitate.
  • Isolation and Drying: The solid salt is isolated by filtration or centrifugation, washed with solvent, and dried under vacuum.
Key Characterization Methods [2] [3]

To confirm the identity and properties of the synthesized salts, the following analyses are typically performed:

  • Melting Point: Determined using standard capillary methods.
  • Spectroscopic Analysis: Structure confirmation via 1H Nuclear Magnetic Resonance (1H NMR).
  • Elemental Analysis (EA): Used to verify the chemical composition.
  • High-Performance Liquid Chromatography (HPLC): Employed to assess the purity of the final product.

Pathway for Salt Form R&D

The development of a new salt form, like Amonafide L-malate (Xanafide), follows a logical progression from initial synthesis to biological validation, driven by the goal of improving pharmaceutical properties.

Start Pharmaceutical Need: Improve Solubility/Stability Synthesize Synthesize New Salt Form Start->Synthesize Characterize Physicochemical Characterization Synthesize->Characterize InVitro In-Vitro Biological Evaluation Characterize->InVitro MeltingPoint Melting Point Characterize->MeltingPoint NMR 1H NMR Spectroscopy Characterize->NMR HPLC HPLC Purity Characterize->HPLC InVivo In-Vivo Preclinical Studies InVitro->InVivo Cytotoxicity Cytotoxicity Assays (e.g., SRB or MTT assay) InVitro->Cytotoxicity InVivoModel In-Vivo Models (e.g., Hollow Fiber Assay) InVivo->InVivoModel

References

Comparison at a Glance: Amonafide Free Base vs. Dihydrochloride Salt

Author: Smolecule Technical Support Team. Date: February 2026

Property Amonafide (Free Base) Amonafide Dihydrochloride
Chemical Structure Base molecule: C₁₆H₁₇N₃O₂ [1] [2] Base molecule + 2HCl [1] [2]
Molecular Weight 283.33 g/mol [1] [2] 356.26 g/mol (calculated) [1] [2]
Appearance Light yellow to yellow solid powder [1] [2] Information not specific in sources
Melting Point 162-164 °C [1] [2] Information not available in sources
Water Solubility Very low (<1 mg/mL) [1] [2] High ( salts can achieve ~1:1 proportional admixture) [3]
LogP 0.06 [1] [2] Effectively lower due to ionization
Formulation Suitability Lower; poor solubility limits options [1] Higher; suitable for aqueous solutions (e.g., IV administration) [4] [3]
Hygroscopicity Information not available in sources Lower than mineral acid salts; better for processing [3]

Why Salt Forms Matter in Drug Development

The primary reason for developing a salt form like the dihydrochloride is to improve the pharmaceutical properties of the parent compound without altering its core biological activity [3].

  • Enhanced Solubility: The formation of ionic bonds with acid molecules significantly increases the water solubility of the drug. This is critical for developing intravenous dosage forms and for improving bioavailability [3].
  • Improved Processability: Salt forms often have more favorable physical properties for manufacturing, such as higher bulk density, lower hygroscopicity, and better compaction, which are essential for creating stable and dosable medications [3].

Synthesis and Experimental Considerations

The synthesis of Amonafide and its salts typically involves a multi-step process beginning with 4-chloro-1,8-naphthalic anhydride [5].

4-Chloro-1,8-naphthalic anhydride 4-Chloro-1,8-naphthalic anhydride Reaction with 2-(Dimethylamino)ethylamine Reaction with 2-(Dimethylamino)ethylamine 4-Chloro-1,8-naphthalic anhydride->Reaction with 2-(Dimethylamino)ethylamine Nitro-Intermediate (Mitonafide) Nitro-Intermediate (Mitonafide) Reaction with 2-(Dimethylamino)ethylamine->Nitro-Intermediate (Mitonafide) Reduction of Nitro Group Reduction of Nitro Group Nitro-Intermediate (Mitonafide)->Reduction of Nitro Group Amonafide Free Base Amonafide Free Base Reduction of Nitro Group->Amonafide Free Base Salt Formation with HCl Salt Formation with HCl Amonafide Free Base->Salt Formation with HCl This compound This compound Salt Formation with HCl->this compound

Key Protocol Steps [4]:

  • Reaction Solvent: Reactions are often carried in organic solvents like chloroform.
  • Reduction: The nitro group reduction to an amino group (giving Amonafide its name) can be achieved using reagents like ammonium formate in the presence of a catalyst.
  • Salt Formation: The free base is converted to the dihydrochloride salt by treating it with hydrochloric acid, often in a solvent like isopropanol, followed by isolation through crystallization [4].

Biological Activity and Mechanism of Action

Both the free base and the dihydrochloride salt share the same mechanism of action, as the salt dissociates in biological systems to release the active free base.

  • Mechanism: Amonafide is a DNA intercalator and an inhibitor of topoisomerase II. It inserts itself between DNA base pairs, and by inhibiting topoisomerase II, it prevents the enzyme from relieving torsional stress in DNA during transcription and replication. This leads to protein-associated DNA strand breaks and impaired synthesis, ultimately triggering apoptosis (programmed cell death) in cancer cells [6] [1].
  • In Vitro Cytotoxicity: The biological activity is typically measured as IC₅₀ values (the concentration that inhibits 50% of cell growth) across various cancer cell lines. For example, reported IC₅₀ values for Amonafide include:
    • 11.66 μM in A2780 ovarian cancer cells [6]
    • 1.1 - 23.46 μM in A549 lung cancer cells (varies by study) [6]
    • 4.67 μM in HT-29 colon cancer cells [1]
    • 2.73 μM in HeLa cervical cancer cells [1]

Key Development Considerations

  • Choose the Free Base for early-stage research on mechanism of action or as a reference standard.
  • Choose the Dihydrochloride Salt for all in vivo studies, formulation development, and preclinical assessment, as its superior solubility is essential for administering effective doses.

References

Amonafide dihydrochloride anticancer activity validation

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Profile of Amonafide and Related Compounds

Cell Line Cancer Type Amonafide (ANF) IC50 (μM) Prodrug AcKLP IC50 (μM) Control Drug/Compound Control Drug IC50 (μM)
U87 Glioblastoma 3.10 ± 0.2 [1] 2.26 ± 0.1 [1]
HCT-116 Colorectal Carcinoma 4.50 ± 0.3 [1] 15.85 ± 1.2 [1]
A549 Lung Carcinoma 5.70 ± 0.3 [1] 24.30 ± 1.6 [1]
MCF-7 Breast Cancer 2.40 ± 0.1 [1] 4.70 ± 0.4 [1] Xanafide (TGI) [2] ~0.003 - 0.060 (TGI, μM) [2]
HeLa Cervical Carcinoma 8.80 ± 0.5 [1] 19.10 ± 1.5 [1]
HUVEC Normal Umbilical Vein Endothelial 0.80 ± 0.04 [1] >100 [1]
MDA-MB-231 Breast Cancer (ER-) Information not available in search results Information not available in search results Xanafide (TGI) [2] ~0.2 - 3.0 (TGI, μM) [2]
SKBR-3 Breast Cancer (Her2+) Information not available in search results Information not available in search results Xanafide (TGI) [2] ~0.02 - 0.07 (TGI, μM) [2]
T47D Breast Cancer (ER+/p53 mutated) Information not available in search results Information not available in search results Xanafide (TGI) [2] No response [2]

IC50: Half-maximal inhibitory concentration; TGI: Total growth inhibition concentration; ER: Estrogen receptor.

Mechanisms of Action and Key Characteristics

Amonafide exerts its anticancer effects through multiple interconnected mechanisms:

  • Primary Mechanism: Acts as a topoisomerase II (Topo II) inhibitor and DNA intercalator, preventing Topo II from binding to and re-ligating double-stranded DNA, which induces DNA damage and leads to apoptosis [1] [2] [3].
  • Overcoming Drug Resistance: A significant advantage is that amonafide is not a substrate for P-glycoprotein (Pgp)-mediated efflux, unlike many other Topo II inhibitors like doxorubicin and etoposide. This allows it to retain activity in multidrug-resistant (MDR) cancer cells [3].
  • Metabolic Challenge and Engineering: The free arylamine in amonafide is metabolized by N-acetyltransferase 2 (NAT2), leading to a toxic metabolite and highly variable myelosuppression based on patient NAT2 status [2] [4]. Research focuses on designing 6-amino amonafide derivatives ("numonafides") to avoid NAT2 acetylation while preserving anticancer activity [4].

Innovative Prodrug Strategy

Recent research developed a dual-locked prodrug, AcKLP, designed to enhance selectivity for cancer cells and reduce toxicity to normal tissues [1].

InactiveProdrug Inactive Prodrug (AcKLP) HDAC HDAC Enzyme InactiveProdrug->HDAC  Step 1: Deacetylation Intermediate Deacetylated Intermediate HDAC->Intermediate CTSL CTSL Enzyme Intermediate->CTSL  Step 2: Cleavage ActiveDrug Active Amonafide Released CTSL->ActiveDrug Fluorescence Fluorescence Signal ActiveDrug->Fluorescence

Activation Mechanism of the AcKLP Prodrug: This "double-locked" system requires two specific enzymes overexpressed in glioblastoma cells for activation [1].

Experimental Protocols for Key Assays

To ensure experimental reproducibility, here are methodologies from cited studies:

  • In Vitro Cytotoxicity (IC50) Assay [1] [2]:

    • Cell Lines: Human cancer cells (e.g., U87, MCF-7, HCT-116) and normal HUVECs.
    • Procedure: Cells are seeded in 96-well plates and incubated for 24 hours. Test compounds are added at a range of concentrations.
    • Incubation: After 48 hours of drug exposure, cell viability is measured using colorimetric assays like CCK-8 [1] or Sulforhodamine B (SRB) [2].
    • Analysis: Absorbance is measured, and IC50 values are calculated from dose-response curves.
  • P-gp Efflux Substrate Assay [3]:

    • Cell Models: Use Caco-2 (colon) or MDCK-MDR1 (kidney) monolayer cells with high intrinsic P-gp expression.
    • Procedure: Test compound is added to the donor compartment. The amount of compound transported to the receiver compartment is measured over time.
    • Analysis: Calculate the efflux/influx ratio. A high ratio indicates a P-gp substrate, which can be confirmed using a P-gp inhibitor like Cyclosporin A (CSA).

Research Implications and Future Directions

  • Addressing Toxicity: The AcKLP prodrug represents a significant advance, showing >44-fold higher selectivity for U87 glioblastoma cells versus normal HUVECs compared to original amonafide [1].
  • Beyond Cytotoxicity: A 2025 study unexpectedly identified amonafide as a geroprotector in C. elegans, activating defense responses and improving healthspan [5]. This novel biology warrants further investigation to understand potential implications in cancer treatment.

References

Amonafide dihydrochloride vs standard chemotherapeutic agents

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Drug Classification

Amonafide is a topoisomerase II inhibitor and DNA intercalator that damages DNA and inhibits enzyme function to prevent cancer cell division [1] [2]. It belongs to the naphthalimide class, sharing a planar aromatic structure that allows it to insert between DNA base pairs [2].

The table below compares amonafide's mechanism with major classes of standard chemotherapeutic agents.

Drug/Drug Class Primary Mechanism of Action Cell Cycle Specificity
Amonafide DNA intercalation; Topoisomerase II inhibition [1] [2] Likely S and G2 phase (inferred from topoisomerase II action) [3]
Alkylating Agents (e.g., Cyclophosphamide) Forms covalent cross-links in DNA, disrupting replication [3] Non-specific [3]
Antimetabolites (e.g., 5-Fluorouracil) Masquerades as purines or pyrimidines, inhibiting DNA/RNA synthesis [3] S phase-specific [3]
Topoisomerase I Inhibitors (e.g., Irinotecan) Induces breaks in DNA by stabilizing topoisomerase I complex [3] S phase-specific [3]
Mitotic Inhibitors (e.g., Vinca Alkaloids) Inhibits microtubule formation, arresting cell division [3] M phase-specific [3]
Platinum Agents (e.g., Cisplatin) Similar to alkylating agents; forms intra-strand DNA cross-links [4] Non-specific [3]

The following diagram illustrates the primary cellular targets and mechanisms of action for amonafide and standard chemotherapeutic agents.

ChemoMechanisms cluster_0 Amonafide cluster_1 Standard Agents DNA DNA TopoII TopoII Microtubules Microtubules Metabolism Metabolism Amonafide Amonafide Amonafide->DNA Intercalates Amonafide->TopoII Inhibits AlkylatingAgents AlkylatingAgents AlkylatingAgents->DNA Cross-links PlatinumAgents PlatinumAgents PlatinumAgents->DNA Cross-links TopoII_Inhibitors TopoII_Inhibitors TopoII_Inhibitors->TopoII Stabilizes Complex Antimetabolites Antimetabolites Antimetabolites->Metabolism Disrupts MitoticInhibitors MitoticInhibitors MitoticInhibitors->Microtubules Disrupts

Efficacy and Toxicity Profile Comparison

Amonafide has shown clinical activity but is also associated with significant, and sometimes unpredictable, toxicity.

Parameter Amonafide Standard Chemotherapeutic Agents

| Reported Efficacy | • 18% response rate in advanced breast cancer (35-50% in patients with myelosuppression) [5] • Less active than standard agents (5-FU, cisplatin) in solid tumor panel [6] | • Varies widely by drug, cancer type, and stage [3] • Combined regimens increase log-kill and counter resistance [3] [4] | | Common Toxicities | • Myelosuppression (dose-limiting, bimodal distribution) [5]Central neurotoxicity [7] | • Myelosuppression (dose-dependent for many agents) [3] • GI toxicity (nausea, mucosal ulcers) [3] • Organ-specific toxicity (e.g., neurotoxicity, nephrotoxicity, cardiotoxicity) [3] | | Key Challenges | • Toxicity correlates with metabolic conversion to N-acetyl-amonafide, varying by acetylator phenotype [5] • Narrow therapeutic window [7] | • Multiple resistance mechanisms (drug efflux, DNA repair, apoptosis inhibition) [4] • Long-term mutagenic effects and risk of secondary neoplasms [8] |

Current Research and Development Status

Amonafide's clinical application has been limited, but research continues with a focus on overcoming its drawbacks through novel drug delivery strategies.

  • Historical Clinical Trial Results: A Cancer and Leukemia Group B (CALGB) study concluded amonafide is "somewhat active" in previously untreated advanced breast cancer, but highlighted a steep dose-response curve and the critical influence of a patient's acetylator phenotype on toxicity [5]. An earlier in vitro study suggested it was "less likely to be clinically active against human solid tumors than standard agents" [6] [9].
  • Modern Strategies to Improve Selectivity: Current research is designing prodrugs activated specifically in the tumor microenvironment. A dual-locked, enzyme-responsive prodrug of amonafide showed high selectivity for glioblastoma cells over healthy cells, releasing the active drug and a fluorescent signal for tracking [1]. This represents a promising approach to enhance its therapeutic index.
  • Ongoing Structural Optimization: Scientists continue to synthesize and test novel naphthalimide derivatives to improve potency and reduce toxicity. Some conjugates have demonstrated better in vivo efficacy and safety profiles than amonafide in preclinical models [7].

Key Takeaways for Professionals

  • Consider the Niche: Amonafide's primary interest lies in its mechanism and potential for targeted reformulation rather than as a current competitor to established first-line regimens.
  • Focus on Prodrug Development: The "dual-locked" prodrug strategy is a significant innovation, directly addressing the toxicity problem by requiring two specific tumor enzymes for activation [1].
  • Acknowledge Historical Data: Early clinical data indicates variable efficacy and significant, metabolism-dependent toxicity, which has limited its broad clinical adoption [6] [5].

References

Amonafide dihydrochloride growth inhibition comparative data

Author: Smolecule Technical Support Team. Date: February 2026

Growth Inhibition Data Comparison

Compound Cell Line/Model Cell Line Type IC₅₀ / TGI Value Notes
Amonafide (ANF) [1] U87 (Glioblastoma) Human Cancer 3.10 ± 0.2 μM -
Amonafide (ANF) [1] HUVEC (Umbilical Vein) Human Normal 0.80 ± 0.04 μM High toxicity in normal cells
Amonafide (ANF) [2] MCF-7 (Breast Cancer) Human Cancer Comparable to taxanes (TGI) ER+/p53 wild-type; most sensitive
Amonafide (ANF) [2] T47D (Breast Cancer) Human Cancer No response (TGI) ER+/p53 mutated; resistant
Xanafide [2] MCF-7 (Breast Cancer) Human Cancer Slightly more potent than docetaxel (In vivo) -
Xanafide [2] MDA-MB-231 (Breast Cancer) Human Cancer Less effective than docetaxel (In vivo) -
Prodrug AcKLP [1] [3] U87 (Glioblastoma) Human Cancer ~2.3 μM Retains anticancer activity
Prodrug AcKLP [1] [3] HUVEC (Umbilical Vein) Human Normal >100 μM Minimal toxicity; high selectivity
Conjugate 11e [4] K562 (Leukemia) Human Cancer 2.86 μM More potent than amonafide (IC₅₀ 6.31 μM)
Conjugate 11e [4] HCT-116 (Colorectal Cancer) Human Cancer 5.12 μM More potent than amonafide (IC₅₀ 15.43 μM)

Experimental Methodologies

The data in the table was generated using standardized, well-established protocols in cancer research.

  • In Vitro Cytotoxicity Assays: The CCK-8 assay and the Sulforhodamine B (SRB) assay are used to measure cell viability and calculate IC₅₀ values (the concentration of a drug that inhibits 50% of cell growth) [1] [2]. These assays typically involve treating seeded cancer cells with a range of drug concentrations for 48-72 hours, after which a reagent is added. The intensity of the color formed, measured spectrophotometrically, is directly proportional to the number of living cells [2].
  • In Vivo Hollow Fiber Assay: This method evaluates the activity of a drug against different cancer cell lines implanted in living animals. Cells are encapsulated within semi-permeable hollow fibers and implanted into mice. After drug treatment, the fibers are retrieved, and cell viability is assessed to determine anti-proliferative efficacy [2].

Activation Mechanism of the AcKLP Prodrug

The novel prodrug AcKLP is engineered to remain inactive until it encounters two specific enzymes that are overexpressed in the glioblastoma tumor environment. This "dual-locked" mechanism is key to its selectivity. The following diagram illustrates this sequential activation process:

G AcKLP Inactive Prodrug (AcKLP) HDAC Enzyme 1: HDAC AcKLP->HDAC  Step 1: Deacetylation Intermediate Deacetylated Intermediate HDAC->Intermediate CTSL Enzyme 2: CTSL Intermediate->CTSL  Step 2: Peptide Cleavage ActiveANF Released Amonafide (ANF) CTSL->ActiveANF Fluorescence Fluorescence Signal ActiveANF->Fluorescence Emits CellDeath Induces Autophagic Cell Death ActiveANF->CellDeath

Diagram Title: Dual-Enzyme Activation of AcKLP Prodrug

This mechanism allows the toxic amonafide payload to be released primarily in cancer cells, thereby minimizing damage to healthy tissues and addressing the major limitation of the parent drug [1] [3].

Key Interpretations for Research

  • Toxicity is a Central Challenge: The data consistently shows that while amonafide is effective against various cancer cells, its high toxicity in normal cells is a significant hurdle [1] [2] [4].
  • Prodrug Strategies are Promising: The development of prodrugs like AcKLP represents a cutting-edge approach to improving amonafide's therapeutic window by exploiting unique features of the tumor microenvironment [1] [3].
  • Biomarkers May Guide Use: The variable response of different breast cancer cell lines to xanafide suggests that oestrogen receptor (ER) and p53 status could be potential biomarkers for predicting patient response [2].

References

Cytotoxicity and Therapeutic Index of Amonafide & Prodrug

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes experimental half-maximal inhibitory concentration (IC₅₀) data for amonafide (ANF) and a novel prodrug, AcKLP, across various cell lines. A lower IC₅₀ indicates higher potency, while a higher Cancer Selectivity Index (CSI) suggests a wider safety margin between cancerous and normal cells [1].

Cell Line / Type ANF (IC₅₀ in μM) AcKLP Prodrug (IC₅₀ in μM) Notes
U87 (Glioblastoma) 3.10 ± 0.2 [1] 2.26 ± 0.1 [1] Potent activity against target cancer cells.
HUVEC (Normal) 0.80 ± 0.04 [1] >100 [1] Prodrug shows drastically reduced toxicity to normal cells.
Cancer Selectivity Index (CSI) 0.25 [1] >44.25 [1] The prodrug's CSI is over 175 times greater than ANF's.

Experimental Protocols for Key Data

The compelling data for the AcKLP prodrug and amonafide's resistance profile come from standardized experimental methods:

  • In Vitro Cytotoxicity (CCK-8 Assay): The cytotoxicity data for ANF and AcKLP were generated using CCK-8 assays [1]. Cells (e.g., U87, HUVEC) were seeded in plates and treated with the compounds. After incubation, the CCK-8 reagent was added, and the absorbance was measured. The IC₅₀ values were calculated based on the concentration required to reduce cell viability by 50%.
  • P-gp Substrate Assay (Monolayer Efflux): The evidence that amonafide is not a P-gp substrate was confirmed through cellular efflux/influx ratio studies [2]. This experiment used cell monolayers (e.g., Caco-2, MDR1-MDCK) that express high levels of P-gp. The transport of amonafide across the monolayer was measured and compared to known P-gp substrates (e.g., daunorubicin). The results demonstrated that amonafide's efflux was not enhanced by P-gp, unlike classical topoisomerase II inhibitors [2].

Key Mechanisms Influencing Therapeutic Potential

The experimental data highlight two critical mechanisms that define amonafide's therapeutic profile:

1. Dual-Locked Prodrug Strategy The design of the AcKLP prodrug is a key innovation for improving amonafide's therapeutic index. This approach requires two specific enzymes that are overexpressed in glioblastoma cells—Histone Deacetylase (HDAC) and Cathepsin L (CTSL)—to sequentially activate the prodrug and release the active amonafide molecule [1]. This mechanism minimizes premature drug activation in healthy tissues, thereby reducing off-target toxicity [1].

The following diagram illustrates this activation pathway:

G Start AcKLP (Inactive Prodrug) Step1 1. Deacetylation by HDAC Start->Step1 In GBM Cell Step2 2. Cleavage by CTSL Step1->Step2 Release Active Amonafide Released Step2->Release

2. P-glycoprotein (P-gp) Resistance Bypass Amonafide is unaffected by P-glycoprotein-mediated efflux, a common resistance mechanism for many cancer drugs [2]. This property distinguishes it from other topoisomerase II inhibitors like daunorubicin, etoposide, and mitoxantrone, which are effectively pumped out of resistant cancer cells, leading to treatment failure [2]. This makes amonafide a potential option for treating multidrug-resistant cancers.

Clinical and Preclinical Context

  • Clinical History: Standard amonafide has been tested in clinical trials for various cancers. A phase II study in metastatic breast cancer reported a 25% objective response rate, but dose-limiting toxicities, particularly severe granulocytopenia, were observed, indicating a narrow therapeutic window for the parent drug [3].
  • Novel Applications: Beyond oncology, recent research in C. elegans suggests amonafide may have geroprotective effects, extending healthspan and lifespan by activating cellular defense pathways [4]. Another study identified topoisomerase II inhibitors, including amonafide, as potential antiviral agents against arenaviruses like Lassa virus [5].

Interpretation and Conclusion

To summarize the key findings for your research:

  • The therapeutic index of native amonafide is limited by its toxicity to normal cells, as seen in clinical trials.
  • A novel dual-enzyme activated prodrug (AcKLP) strategy demonstrates a viable path to drastically improve the therapeutic index, showing over 175-fold higher selectivity for glioblastoma cells versus normal cells in pre-clinical models [1].
  • Amonafide's inherent ability to bypass P-gp mediated resistance provides a distinct advantage over several other chemotherapeutic agents [2].

References

Comprehensive Guide to Amonafide Dihydrochloride Structure-Activity Relationship Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amonafide and Its Clinical Significance

Amonafide is a synthetic compound belonging to the 1,8-naphthalimide family, recognized for its potent antitumor properties. Its mechanism of action primarily involves acting as a DNA intercalator and an inhibitor of the enzyme topoisomerase II (Topo II), which induces apoptosis in cancer cells [1] [2]. A significant characteristic of amonafide is its ability to retain anticancer activity even in the presence of multi-drug resistance (MDR) mechanisms, making it a promising candidate for treating resistant cancers [2]. Notably, amonafide has been investigated in clinical trials, including Phase III studies, for the treatment of secondary acute myeloid leukemia (AML) [3] [1].

However, the clinical development of amonafide has faced a major challenge: its metabolism in humans by N-acetyl transferase-2 (NAT2). The parent compound contains a free arylamine at its 5-position, which NAT2 metabolizes into a acetylated form associated with dose-limiting toxicity, including neutropenia [4] [2]. This metabolic issue has driven extensive SAR studies aimed at modifying the amonafide structure to eliminate NAT2-driven toxicity while preserving or enhancing its anticancer efficacy.

Key Structural Modifications and Their Biological Impact

SAR studies on amonafide focus on specific regions of its molecular structure, particularly the aromatic core (positions 4 and 5) and the side chain at the imide nitrogen (N-2). The table below summarizes the core modifications and their resulting biological impacts.

Table 1: Key Structural Modifications of Amonafide and Their Biological Impacts

Modified Region Specific Modification Key Structural Features Reported Biological Consequences
Aromatic Core (5-position) Positional Isomerism [4] Shifting the free amine from the 5-position (amonafide) to the 6-position ("numonafides"). Avoids NAT2 acetylation; retains DNA intercalation, Topo II inhibition, and selective cancer cell growth inhibition.
Aromatic Core Dinitro Conjugates [5] Introducing nitro groups and conjugating with polyamine chains (e.g., 4,3-cyclopropyl motif). Enhances DNA damage; upregulates p53; modulates polyamine homeostasis; shows better in vivo efficacy and reduced toxicity vs. amonafide.
N-2 Side Chain Polyamine-based Chains [5] Incorporating polyamine chains (e.g., homospermidine) with/without alkylation of the distant nitrogen. Improves targeting via polyamine transporters (PT); enhances cancer cell selectivity and accumulation.
Analysis of Core Modifications

The most critical modification addresses the metabolic toxicity of the 5-amino group. Research has successfully demonstrated that synthesizing 6-amino derivatives (numonafides) results in compounds that are not acetylated by NAT2, thereby potentially circumventing the dose-limiting toxicity observed with the parent drug [4]. These 6-amino derivatives were shown to retain the core mechanisms of action of amonafide, including DNA intercalation and topoisomerase II inhibition, while also maintaining cancer cell-selective growth inhibition [4].

Another significant strategy involves functionalizing the core with nitro groups and conjugating it with polyamine chains. The conjugate 5c, featuring a dinitro-naphthalimide core and a 4,3-cyclopropyl polyamine chain, displayed remarkable in vivo antitumor activity [5]. At a low dosage of 3 mg/kg, it achieved a 57.97% inhibition rate, outperforming amonafide (53.27%) at a higher 5 mg/kg dose [5]. The mechanism involves enhanced DNA damage, leading to increased p53 expression and a high rate of apoptosis (73.50%) [5]. Furthermore, these conjugates can modulate polyamine homeostasis by upregulating polyamine oxidase (PAO) and targeting polyamine transporters (PT) overexpressed in cancer cells, which suppresses fast-growing tumor cells and minimizes side effects [5].

Experimental Data and Protocol for Key Studies

Synthesis of 6-Amino Amonafide Derivatives (Numonafides)
  • Objective: To synthesize amonafide analogs with a free amine at the 6-position to avoid NAT2 acetylation.
  • Methodology: The synthesis followed organic synthesis routes to create a series of nine derivatives, most with arylamines at the 6-position instead of the 5-position, and one lacking the arylamine entirely [4].
  • Validation Assay: The compounds were subjected to an NAT2 acetylation assay to confirm the absence of metabolism. The 6-amino derivatives showed no acetylation, unlike the parent amonafide [4].
Biological Evaluation of Anticancer Activity
  • In Vitro Cytotoxicity (IC₅₀): The growth inhibitory activity of the synthesized compounds was evaluated against a panel of human cancer cell lines. The effect was measured by the IC₅₀ value, which is the concentration required to inhibit 50% of cell growth. Promising compounds, such as the numonafides, showed IC₅₀ values comparable to amonafide [4] [6].
  • Mechanism of Action Studies:
    • DNA Intercalation: Assessed using techniques like fluorescence-based DNA binding assays.
    • Topoisomerase II Inhibition: Evaluated by measuring the compound's ability to inhibit the catalytic activity of purified Topo II enzyme, often using gel electrophoresis to visualize DNA relaxation and cleavage [4].
    • Subcellular Localization: Typically studied using fluorescence microscopy, leveraging the intrinsic fluorescence of the naphthalimide core.
  • In Vivo Efficacy and Toxicity:
    • Model: Studies often use xenograft mouse models, where human tumor cells are implanted into immunodeficient mice [5].
    • Dosing: Compounds are administered at various doses (e.g., 3 mg/kg and 5 mg/kg for conjugate 5c) and compared against a positive control (e.g., amonafide at 5 mg/kg) [5].
    • Efficacy Endpoint: The primary endpoint is often the tumor growth inhibition rate, calculated by comparing tumor volumes in treated versus control groups.
    • Toxicity Assessment: Includes monitoring body weight, organ histopathology, and blood counts to evaluate overall toxicity and specific side effects like myelosuppression [5].

Table 2: Summary of Experimental Data for Key Amonafide Analogs

Compound Key Structural Feature NAT2 Acetylation In Vitro IC₅₀ (Cancer Cells) Topo II Inhibition In Vivo Efficacy (Tumor Inhibition) Reported Toxicity
Amonafide [4] 5-amino Yes Potent (cell line-dependent) Yes Effective in models Dose-limiting (neutropenia)
Numonafides [4] 6-amino No Comparable to amonafide Yes Data implied Implied reduced
Conjugate 5c [5] Dinitro + polyamine Information missing Potent Not directly measured 57.97% (3 mg/kg); 65.90% (5 mg/kg) Reduced vs. amonafide

Mechanism of Action and Signaling Pathways

The anticancer effect of amonafide and its advanced derivatives is a multi-faceted process. The following diagram illustrates the key signaling pathways involved.

G Start Amonafide/Analog Entry DNAIntercalation DNA Intercalation Start->DNAIntercalation TopoIIInhibition Topo II Inhibition Start->TopoIIInhibition PolyaminePathway Polyamine Transport/Homeostasis Start->PolyaminePathway Polyamine-conjugates MDRBypass Bypass of Multi-Drug Resistance (MDR) Start->MDRBypass Inherent property DNADamage DNA Damage DNAIntercalation->DNADamage TopoIIInhibition->DNADamage p53Activation p53 Pathway Activation DNADamage->p53Activation Apoptosis Induction of Apoptosis p53Activation->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath PolyaminePathway->Apoptosis e.g., ROS generation MDRBypass->CellDeath

Diagram Title: Signaling Pathways of Amonafide and Key Derivatives

The diagram illustrates three primary mechanisms:

  • Direct DNA Targeting: The compound intercalates into DNA and inhibits Topo II, leading to double-strand DNA breaks and irreversible DNA damage [1] [2].
  • Apoptosis Activation: DNA damage triggers the p53 tumor suppressor pathway, ultimately leading to programmed cell death (apoptosis) [5].
  • Polyamine-Mediated Targeting (Specific Derivatives): For polyamine-conjugated analogs like 5c, an additional mechanism exists. These compounds are preferentially taken up by cancer cells via polyamine transporters (PT), which are often overexpressed in tumors. Once inside, they further disrupt cellular function by modulating polyamine metabolism and can induce oxidative stress, contributing to cell death [5]. A key advantage of amonafide and its newer analogs is their ability to remain effective against cancer cells exhibiting multi-drug resistance [2].

Research Gaps and Future Directions

While significant progress has been made in understanding the SAR of amonafide, several gaps remain. The precise molecular determinants of tissue selectivity for SARMs and related compounds are still an area of active investigation, and similar principles may apply to optimizing naphthalimides [7]. For the newer analogs like the numonafides and polyamine conjugates, more comprehensive preclinical toxicology and pharmacokinetic studies are needed to fully validate their reduced toxicity and clinical potential. Furthermore, exploring the efficacy of these promising analogs against a broader panel of cancer types, both in vitro and in vivo, could uncover new therapeutic indications.

Future research should focus on:

  • Rational Drug Design: Leveraging computational chemistry and structural biology to design novel naphthalimide derivatives based on a deeper understanding of their interaction with Topo II and DNA.
  • Combination Therapies: Systematically evaluating the synergy between optimized amonafide analogs and other anticancer agents in resistant cancers.
  • Biomarker Development: Identifying biomarkers, such as NAT2 phenotype or PT expression levels, to stratify patients most likely to respond to therapy.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

355.0854322 Da

Monoisotopic Mass

355.0854322 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2UAV344O66

Pharmacology

Amonafide Dihydrochloride is the dihydrochloride salt of amonafide, an imide derivative of naphthalic acid. Amonafide intercalates into DNA and inhibits topoisomerase II, resulting in protein-associated strand breaks and impaired DNA and RNA synthesis.

Other CAS

150091-68-2

Wikipedia

Amonafide dihydrochloride

Dates

Last modified: 02-18-2024
1: Chen Z, Liang X, Zhang H, Xie H, Liu J, Xu Y, Zhu W, Wang Y, Wang X, Tan S, Kuang D, Qian X. A new class of naphthalimide-based antitumor agents that inhibit topoisomerase II and induce lysosomal membrane permeabilization and apoptosis. J Med Chem. 2010 Mar 25;53(6):2589-600. PubMed PMID: 20170164.
2: Lv M, Xu H. Overview of naphthalimide analogs as anticancer agents. Curr Med Chem. 2009;16(36):4797-813. Review. PubMed PMID: 19929786.
3: Zhu H, Miao ZH, Huang M, Feng JM, Zhang ZX, Lu JJ, Cai YJ, Tong LJ, Xu YF, Qian XH, Ding J. Naphthalimides induce G(2) arrest through the ATM-activated Chk2-executed pathway in HCT116 cells. Neoplasia. 2009 Nov;11(11):1226-34. PubMed PMID: 19881958; PubMed Central PMCID: PMC2767224.
4: Mei ZH, Tian ZY, Ma HX, Xie SQ, Zhao J, Wang CJ. [Synthesis and in vitro cytotoxicity of naphthalimide polyamine conjugates as antitumor agents]. Yao Xue Xue Bao. 2009 Jul;44(7):754-7. Chinese. PubMed PMID: 19806915.
5: Allen SL, Kolitz JE, Lundberg AS, Bennett JM, Capizzi RL, Budman DR. Phase I trials of amonafide as monotherapy and in combination with cytarabine in patients with poor-risk acute myeloid leukemia. Leuk Res. 2010 Apr;34(4):487-91. Epub 2009 Sep 12. PubMed PMID: 19748672.
6: Wu A, Xu Y, Qian X, Wang J, Liu J. Novel naphthalimide derivatives as potential apoptosis-inducing agents: design, synthesis and biological evaluation. Eur J Med Chem. 2009 Nov;44(11):4674-80. Epub 2009 Jul 16. PubMed PMID: 19643513.
7: Wang J, Wu A, Xu Y, Liu J, Qian X. M(2)-A induces apoptosis and G(2)-M arrest via inhibiting PI3K/Akt pathway in HL60 cells. Cancer Lett. 2009 Oct 8;283(2):193-202. Epub 2009 May 10. PubMed PMID: 19435648.
8: Ingrassia L, Lefranc F, Kiss R, Mijatovic T. Naphthalimides and azonafides as promising anti-cancer agents. Curr Med Chem. 2009;16(10):1192-213. Review. PubMed PMID: 19355879.
9: Tallman M. Existing and emerging therapeutic options for the treatment of acute myeloid leukemia. Clin Adv Hematol Oncol. 2008 Nov;6(11):3-5. PubMed PMID: 19205108.
10: Xie L, Xu Y, Wang F, Liu J, Qian X, Cui J. Synthesis of new amonafide analogues via coupling reaction and their cytotoxic evaluation and DNA-binding studies. Bioorg Med Chem. 2009 Jan 15;17(2):804-10. Epub 2008 Nov 27. PubMed PMID: 19070496.

Explore Compound Types